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Acid Red 315

Cat. No.: B1172132
CAS No.: 12220-47-2
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Description

Acid Red 315 is a useful research compound. Its molecular formula is C9H11BrO3. The purity is usually 95%.
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Properties

CAS No.

12220-47-2

Molecular Formula

C9H11BrO3

Origin of Product

United States

Foundational & Exploratory

Acid Red 315 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acid Red 315

This technical guide provides a comprehensive overview of this compound, a synthetic monoazo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who may use this dye in various applications, from traditional dyeing to advanced analytical studies.

Chemical Structure and Properties

This compound (CAS No: 12220-47-2) is classified as a 1:2 metal complex acid dye.[1][2][3][4] Its molecular architecture features a central chromium (Cr) ion coordinated with two molecules of an azo dye ligand. This metal-complex structure is crucial for its high stability and colorfastness properties.[1] The dye typically appears as a red or yellowish-red powder.[3][4]

While the precise structure can vary, the synthesis process commonly involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative and subsequent metallization with a chromium salt.[1] Due to variations in the specific ligands and the complexity of the final product, different molecular formulas and weights are reported by various suppliers. The most frequently cited formula is C₃₂H₂₁CrN₁₀O₁₁SNa.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is characterized by good solubility in polar solvents like water and alcohol, which is attributed to the presence of hydrophilic sulfonic acid and hydroxyl groups.[1] Conversely, it has poor solubility in non-polar organic solvents.[1] The dye is stable in acidic conditions but is susceptible to degradation in alkaline environments.[1]

PropertyValueReference(s)
CAS Number 12220-47-2[1][2]
Chemical Class Monoazo, 1:2 Metal (Chromium) Complex[1][2]
Appearance Red / Yellowish-red powder[3][4]
Molecular Formula C₃₂H₂₁CrN₁₀O₁₁SNa (Note: Varies by supplier)[1]
Molecular Weight ~509.42 g/mol (Note: Varies with formula)[1]
Solubility Good in water and alcohol; Poor in organic solvents[1]
Stability Stable in acidic conditions; Unstable in alkaline[1]
Density ~1.458 g/cm³ (at 20°C)[1]
Fastness Properties

The fastness properties of a dye indicate its resistance to fading or running under various conditions. This compound exhibits good to excellent fastness, particularly in light stability, which is a direct benefit of its metal-complex structure. The ratings below are on a scale of 1 to 8 for light fastness (higher is better) and 1 to 5 for other properties.

PropertyRatingReference(s)
Light Fastness 6-7[5]
Soaping (Washing) 4-5[5]
Perspiration Fastness 4-5[5]
Oxygen Bleaching 5[5]
Seawater Fastness 4-5[5]

Synthesis and Degradation Pathways

Synthesis Workflow

The conventional synthesis of this compound is a multi-step process rooted in established organic reactions for azo dye production. The process can be summarized in three main stages: diazotization, azo coupling, and metallization.

G cluster_diazotization 1. Diazotization (0-5°C) cluster_coupling 2. Azo Coupling (8-10°C) cluster_metallization 3. Metallization AromaticAmine Aromatic Amine (e.g., 4-nitroaniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt Acid Acidic Medium (e.g., HCl) Acid->DiazoniumSalt AzoIntermediate Azo Dye Intermediate DiazoniumSalt->AzoIntermediate CouplingComponent Coupling Component (e.g., Naphthol Derivative) CouplingComponent->AzoIntermediate Base Alkaline Medium (e.g., NaOH) Base->AzoIntermediate FinalDye This compound (1:2 Cr Complex) AzoIntermediate->FinalDye CrSalt Chromium Salt CrSalt->FinalDye

Caption: General synthesis workflow for this compound.

Degradation Pathways

The degradation of azo dyes like this compound is a significant area of environmental research. The primary mechanism involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color.

G Start This compound (Colored) Anaerobic Anaerobic Stage Start->Anaerobic Bacterial Azoreductases (Reductive Cleavage of Azo Bond) Amines Colorless Aromatic Amines (Potentially Toxic) Anaerobic->Amines Aerobic Aerobic Stage EndProducts Simpler Compounds (e.g., CO₂, H₂O, NH₄⁺) Aerobic->EndProducts Amines->Aerobic Further Degradation

Caption: Two-stage anaerobic-aerobic degradation of this compound.

Experimental Protocols

Detailed experimental data for this compound is not widely published in peer-reviewed literature. The following protocols are generalized methodologies based on standard analytical techniques for azo dyes and should be adapted and optimized for specific instrumentation and research questions.

Protocol: UV-Visible Spectrophotometry

This protocol outlines the determination of the maximum absorption wavelength (λmax) of this compound.

  • Objective: To determine the λmax of this compound in the visible spectrum.

  • Materials:

    • This compound powder

    • Deionized water or ethanol (spectroscopic grade)

    • Volumetric flasks (100 mL, 10 mL)

    • Pipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Visible Spectrophotometer

  • Methodology:

    • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask to create a 100 µg/mL stock solution. Use sonication if necessary to ensure complete dissolution.

    • Working Solution Preparation: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water to create a 10 µg/mL working solution.

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the scan range from 300 nm to 700 nm.

    • Blanking: Fill a quartz cuvette with deionized water (the solvent used for dilution) and use it to zero the instrument (baseline correction).

    • Sample Measurement: Rinse and fill a quartz cuvette with the 10 µg/mL working solution. Place it in the spectrophotometer and run the spectral scan.

    • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs. Based on similar azo dyes, λmax is expected in the range of 500-530 nm.[6][7][8]

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a reversed-phase HPLC method for purity analysis or quantification of this compound.

  • Objective: To separate and quantify this compound from potential impurities.

  • Materials:

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 5 mM ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

      • Filter and degas both mobile phases prior to use.

    • Sample Preparation: Prepare a 10 µg/mL solution of this compound in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B). Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions (Starting Point):

      • Column: C18 (4.6 x 150 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 40°C

      • Detection: DAD or UV detector set at 254 nm and the determined λmax (e.g., 510 nm).

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 90% B

        • 15-17 min: Hold at 90% B

        • 17.1-20 min: Return to 30% B (re-equilibration)

    • Data Analysis: Analyze the resulting chromatogram for the retention time and peak area of this compound. The purity can be estimated by the relative area of the main peak. Method optimization (gradient slope, flow rate, temperature) will likely be required.

Analytical Workflow and Applications

This compound is used in a variety of applications, from dyeing textiles and leather to acting as a fluorescent tracer in hydrological studies.[2][9][10] Its analytical characterization is crucial for quality control and research purposes.

G cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample (Powder) Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis HPLC HPLC-DAD Prep->HPLC FTIR FTIR Spectroscopy Prep->FTIR Fluorescence Fluorescence Spectroscopy Prep->Fluorescence UVVis_Data λmax, Absorbance UVVis->UVVis_Data HPLC_Data Purity, Retention Time HPLC->HPLC_Data FTIR_Data Functional Groups FTIR->FTIR_Data Fluorescence_Data Emission Spectra Fluorescence->Fluorescence_Data

Caption: General experimental workflow for the analysis of this compound.

References

synthesis and manufacturing of Acid Red 315

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the , designed for researchers, scientists, and professionals in drug development and related chemical industries.

Introduction to Acid Red 315

This compound, also known by its Colour Index name C.I. This compound, is a synthetic organic dye belonging to the monoazo class of dyes.[1][2] Structurally, it is a 1:2 metal complex dye, typically involving chromium, which enhances its stability and fastness properties.[3][4] This dye is characterized by the presence of one or more azo groups (—N=N—) that are responsible for its color.[3] It generally appears as a red crystalline or powdered solid and exhibits good solubility in water and alcohol.[3][5] this compound is primarily used for dyeing and printing on wool, silk, nylon, and blended fabrics, as well as for leather dyeing.[6][7][8]

Physicochemical and Technical Data

A summary of the key properties and technical specifications of this compound is provided in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 12220-47-2[2][3][4]
Chemical Class Monoazo, 1:2 Metal Complex[1][4]
Physical Appearance Red Powder[1][2][5]
Hue Bluish Red / Yellowish Light Red[2][4]
Solubility Soluble in water and alcohol solvents[1][5]
Density Approximately 1.458 g/cm³ (at 20°C)[5]
Vapor Pressure Nearly 0 Pa (at 20°C)[5]
Dye Content >98%[1]
Table 2: Fastness Properties
Fastness TestGrade
Light Fastness 6-7
Washing Fastness 4-5
Soaping Fastness 4-5
Perspiration Fastness 4-5
Seawater Fastness 5

Source:[1][4][6]

Synthesis and Manufacturing

The conventional manufacturing process for this compound is a well-established multi-step chemical synthesis. This pathway is characterized by a three-step sequence: diazotization, azo coupling, and subsequent metallization with a chromium salt.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the traditional synthesis of this compound.

Synthesis_Workflow Traditional Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A Aromatic Amine (e.g., 4-nitroaniline) C Diazonium Salt Formation (0-5°C) A->C B Sodium Nitrite (NaNO2) in Acidic Medium (HCl) B->C E Primary Azo Compound (8-10°C, Alkaline pH) C->E Reacts with D Coupling Component (e.g., 1-naphthol-4-sulfonic acid) D->E G This compound (1:2 Cr Complex) E->G Complexation F Chromium Salt F->G

Caption: A flowchart detailing the three main stages of this compound synthesis.

Experimental Protocols

The following sections provide a detailed methodology for each key stage of the synthesis process.

  • Preparation of Amine Solution : An aromatic amine, such as 4-nitroaniline, is dissolved in an acidic medium, typically hydrochloric acid.[3]

  • Cooling : The solution is cooled to a low temperature, specifically between 0–5°C, to ensure the stability of the diazonium salt to be formed.[3] This temperature control is critical as diazonium salts are unstable and can decompose at higher temperatures.[3]

  • Addition of Nitrite : An aqueous solution of sodium nitrite is then slowly added to the cooled amine solution.[3] This initiates the diazotization reaction, converting the primary aromatic amine into its corresponding diazonium salt.[3] The reaction must be maintained within the 0–5°C range throughout the addition.[3]

  • Completion : The resulting diazonium salt solution is typically used immediately in the subsequent azo coupling step due to its instability.[3]

  • Preparation of Coupling Solution : A coupling component, such as a naphthol derivative like 1-naphthol-4-sulfonic acid, is prepared in a separate vessel.[3]

  • pH Adjustment : The conditions for the coupling reaction are made alkaline, typically by the addition of sodium hydroxide.[3]

  • Coupling Reaction : The freshly prepared, cold diazonium salt solution is added to the alkaline solution of the coupling component.[3]

  • Temperature Control : The temperature of the reaction mixture is controlled and maintained between 8–10°C to promote the formation of the desired primary azo compound and minimize side reactions.[3]

  • Complexation : The primary azo compound formed in the previous step is treated with a chromium salt.[3]

  • Reaction Conditions : The reaction conditions (temperature, pH, reaction time) are controlled to facilitate the formation of the stable 1:2 chromium-azo complex.

  • Isolation and Purification : Upon completion of the reaction, the final product, this compound, is isolated, purified, and dried to yield a red powder. Chromatographic methods are essential for assessing the purity and identifying any intermediates or subsidiary colorants.[3]

Environmental and Safety Considerations

The traditional synthesis of this compound involves the use of potentially hazardous chemicals and can generate significant wastewater.[3] In response to increasing environmental regulations, research has been directed towards developing greener and more efficient manufacturing pathways.[3]

Safety Precautions :

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation.[9]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical safety goggles, and rubber gloves. An approved respirator should be used when necessary.[9]

  • Storage : Store in tight, light-resistant containers in a cool, ventilated room, protected from moisture and heat.[7][9][10]

  • Incompatibilities : Avoid contact with strong oxidizing and reducing agents.[9]

Degradation Pathways

The breakdown of azo dyes like this compound is an area of significant environmental research. The core mechanism of bacterial degradation involves the reductive cleavage of the azo bond (–N=N–) by enzymes known as azoreductases.[3] This process typically occurs under anaerobic (oxygen-free) conditions and results in the formation of colorless, but potentially toxic, aromatic amines.[3] A subsequent aerobic (oxygen-present) stage is often required to degrade these aromatic amine intermediates, making a two-stage anaerobic-aerobic process an effective method for the complete and safe removal of such dyes from the environment.[3]

The following diagram illustrates the general enzymatic degradation pathway for azo dyes.

Degradation_Pathway General Microbial Degradation Pathway of Azo Dyes AzoDye Azo Dye (e.g., this compound) (-N=N- bond) Anaerobic Anaerobic Stage AzoDye->Anaerobic Azoreductase Azoreductase Enzyme Anaerobic->Azoreductase Mediated by Amines Colorless Aromatic Amines (Potentially toxic) Azoreductase->Amines Reductive Cleavage Aerobic Aerobic Stage Amines->Aerobic Degradation Further Degradation (CO2, H2O, etc.) Aerobic->Degradation Oxidative Degradation

Caption: A simplified diagram of the two-stage microbial degradation of azo dyes.

References

Spectroscopic Properties of Acid Red 315: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a synthetic monoazo dye characterized as a 1:2 metal complex, typically involving chromium, which enhances its stability and fastness.[1] It presents as a yellowish-red powder and is soluble in water and alcohol.[2][3] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing available data, experimental protocols, and relevant biological and chemical pathways. Due to the limited availability of specific quantitative spectroscopic data for this compound in the public domain, this guide also includes data from similar acid azo dyes to provide a comparative context.

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its application in various fields, including its use as a fluorescent probe.[4][5]

UV-Visible Absorption Spectroscopy

The color of this compound arises from its chromophoric azo group (—N=N—) and extended aromatic systems that absorb light in the visible region of the electromagnetic spectrum.[1] While specific data for this compound is scarce, analysis of similar acid red azo dyes provides an expected range for its maximum absorption.

For comparison, Acid Red B exhibits a maximum absorption peak (λmax) at 510 nm, with other strong absorption bands in the 250-350 nm and 450-550 nm regions.[6] Another similar dye, Acid Red G, shows absorbance peaks at 506 nm and 311 nm.[7] Based on this, the major visible absorption peak for this compound is likely to be in the 500-520 nm range.

Table 1: UV-Vis Absorption Data for Acid Red Dyes

Dye Nameλmax (nm)Other Absorption Bands (nm)
Acid Red B (comparative)510250-350, 450-550
Acid Red G (comparative)506311
This compound (estimated)500-520~300-350

A representative calibration curve for a compound believed to be this compound demonstrates a linear relationship between concentration and absorbance, which is fundamental for quantitative analysis.[1]

Table 2: Representative Absorbance vs. Concentration Data[1]

Concentration (mg/L)Absorbance at λmax
50.112
100.225
250.560
501.118
751.675
1002.240

Note: The λmax and molar absorptivity (ε) were not specified in the original data.

Fluorescence Spectroscopy

The fluorescence of dyes like this compound can be highly sensitive to their environment. For instance, its fluorescence emission is reported to change in response to the conformational changes of proteins, indicating its potential as a molecular probe for studying biological interactions.[1] This pH-dependent interaction with proteins can lead to either quenching or enhancement of the fluorescence signal.[8][9]

Experimental Protocols

UV-Visible Spectrophotometry

This protocol outlines a general procedure for determining the absorption spectrum and concentration of this compound in a solution.

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a precise volume of a suitable solvent (e.g., deionized water or ethanol) to create a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This is to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with one of the standard solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and measure its absorbance spectrum.

  • Repeat for all Standards: Repeat the measurement for all prepared standard solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

    • According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve, where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the molar concentration.

Fluorescence Spectroscopy

This protocol provides a general method for characterizing the fluorescence properties of this compound.

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum Measurement:

    • Set a fixed emission wavelength (ideally the expected emission maximum).

    • Scan a range of excitation wavelengths to determine the optimal excitation wavelength (the peak of the excitation spectrum).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined optimum.

    • Scan a range of emission wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum.

  • Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions.

Visualizations

Synthesis of this compound

The synthesis of this compound, a typical azo dye, involves a multi-step process.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A Aromatic Amine (e.g., 4-nitroaniline) C Diazonium Salt A->C 0-5 °C B Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) B->C E Azo Intermediate C->E Alkaline conditions 8-10 °C D Coupling Component (e.g., Naphthol derivative) D->E G This compound (1:2 Metal Complex) E->G F Chromium Salt F->G

Caption: General synthesis pathway for this compound.

Bacterial Degradation of Azo Dyes

The degradation of azo dyes like this compound in anaerobic environments is primarily carried out by bacteria through the enzymatic cleavage of the azo bond.

G A This compound (Colored Azo Dye) C Reductive Cleavage of Azo Bond (-N=N-) A->C B Bacterial Azoreductase B->C Anaerobic Conditions D Colorless Aromatic Amines (Potentially toxic) C->D E Further Aerobic Degradation D->E F Less Harmful Products E->F G cluster_0 High pH / Folded Protein cluster_1 Low pH / Unfolded Protein A This compound C Binding to Hydrophobic Pocket A->C B Protein (Folded) B->C D Enhanced Fluorescence C->D E This compound G Dye Aggregation / Quenching E->G F Protein (Unfolded) F->G H Decreased Fluorescence G->H

References

In-Depth Technical Guide: Solubility of Acid Red 315

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 315, a monoazo chromium complex dye. The information presented herein is intended to support research and development activities where this dye may be utilized, particularly in applications requiring precise knowledge of its behavior in various solvent systems. This document details quantitative solubility data, experimental protocols for solubility determination, and explores a key application of this compound as a fluorescent probe in studying protein-protein interactions.

Quantitative Solubility Data

This compound exhibits good solubility in polar solvents such as water and alcohols, and poor solubility in non-polar organic solvents.[1][2] The presence of sulfonic acid groups in its molecular structure contributes to its hydrophilicity and solubility in aqueous solutions.[1] The solubility in water is also known to increase with temperature.[1]

While extensive quantitative data is not widely published, the following table summarizes available information:

SolventTemperature (°C)Solubility (g/L)Reference
Water90> 90[3]

Further research is recommended to establish a more comprehensive solubility profile in a wider range of solvents and temperatures.

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of dyes like this compound is through UV-Vis spectrophotometry. This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved dye, as described by the Beer-Lambert law.

Protocol: Determination of this compound Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound dye powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a known mass of this compound powder.

    • Dissolve the powder in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific concentration. Ensure complete dissolution.

  • Creation of a Calibration Curve:

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the solvent in volumetric flasks.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the solvent in several vials.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Measurement of Saturated Solution Concentration:

    • After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

The following workflow diagram illustrates the key steps in this experimental protocol.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solutions measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated plot_curve Plot Calibration Curve measure_standards->plot_curve calc_solubility Calculate Solubility measure_saturated->calc_solubility plot_curve->calc_solubility

Experimental workflow for solubility determination.

Application in Drug Development: A Fluorescent Probe for Protein-Protein Interactions

A significant application of this compound for researchers in drug development is its use as a fluorescent probe. A notable study utilized this compound as part of a two-probe fluorescent system to investigate pH-dependent protein-protein interactions in mucin proteins.[4] Mucins are large, heavily glycosylated proteins that are the primary component of mucus, a key biological barrier. Understanding their interactions is crucial for drug delivery and disease research.

In this system, the fluorescence emission of this compound changes in response to the conformational changes of the mucin protein, providing insights into the folding and unfolding mechanisms under varying pH conditions.[4] This suggests that the dye's interaction with the protein is sensitive to the protein's microenvironment, a property that can be exploited to study dynamic biological processes.

The logical relationship in this experimental setup can be visualized as follows:

G cluster_system Two-Probe Fluorescent System cluster_stimulus Stimulus cluster_response Response & Analysis AR315 This compound (Fluorescent Probe) Mucin Mucin Protein AR315->Mucin Interacts with Conformation_change Mucin Conformational Change Mucin->Conformation_change pH_change Change in pH pH_change->Mucin Fluorescence_change Change in Fluorescence Emission Conformation_change->Fluorescence_change Interaction_analysis Analysis of Protein-Protein Interaction Fluorescence_change->Interaction_analysis

Logical diagram of this compound as a fluorescent probe.

This application highlights the potential of this compound beyond its traditional use as a dye, offering a valuable tool for researchers investigating the complex behavior of biological macromolecules.

References

Unveiling the Photophysical Profile of Acid Red 315: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a synthetic anionic dye belonging to the azo class of compounds. Structurally, it is a 1:2 metal complex dye, frequently involving chromium, which contributes to its stability and fastness properties.[1][2] While primarily utilized in the textile industry for dyeing natural and synthetic fibers, its inherent fluorescent properties have led to its application in more advanced research areas, including as a fluorescent probe for hydrological studies and in biological research to investigate molecular interactions.[1][3] This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound, details the experimental protocols for their determination, and presents a visual representation of a potential experimental workflow.

Core Photophysical Characteristics

Quantitative photophysical data for this compound is not extensively available in peer-reviewed literature. However, based on its classification as a metal-complex azo dye and its described fluorescent applications, we can infer its general photophysical behavior. The following table summarizes the available and expected photophysical parameters.

ParameterValueRemarks
CAS Number 12220-47-2[2][4][5]
Appearance Red crystalline powder[1][4]
Solubility Good solubility in water and alcohol; poor in organic solvents.[4]The presence of sulfonate groups imparts water solubility.
Absorption Maximum (λmax) Not explicitly reported.A calibration curve indicates absorbance is measured at a specific but unstated λmax.[1] For comparison, similar red azo dyes often exhibit λmax in the 500-550 nm range.
Molar Absorptivity (ε) Not reported.This value is crucial for quantitative spectroscopic analysis.
Emission Maximum (λem) Not reported.As a red-emitting fluorophore, the emission maximum is expected to be in the range of 580-650 nm.
Quantum Yield (Φ) Not reported.The efficiency of fluorescence is a critical parameter for its use as a probe.
Fluorescence Lifetime (τ) Not reported.This parameter is important for advanced fluorescence applications, such as fluorescence lifetime imaging (FLIM).
Photostability Described as having good light resistance.[4]Metal complexation generally enhances the photostability of azo dyes. However, like most fluorophores, it will be susceptible to photobleaching under intense or prolonged illumination.[6]

Experimental Protocols

The characterization of the photophysical properties of this compound would involve standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar absorptivity (ε) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record the absorption spectra of the solvent (as a blank) and each dilution of this compound over a wavelength range of at least 300-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot the absorbance at λmax against the concentration of this compound.

    • According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the resulting calibration curve (where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator.

  • Quantum Yield Determination (Comparative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine B in ethanol, Φ ≈ 0.65).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution. The absorbance of both solutions should be kept low and ideally identical.

    • The quantum yield of this compound (Φsample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of this compound.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement:

    • Excite the sample with short pulses of light at the absorption maximum.

    • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.

    • This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for utilizing a fluorescent probe, such as this compound, to study protein-protein interactions, a potential application mentioned in the literature.[1]

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Interaction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis p1 Protein A Solution mix1 Mix Protein A + this compound (Labeling) p1->mix1 p2 Protein B Solution mix2 Add Protein B (Interaction) p2->mix2 dye This compound (Fluorescent Probe) dye->mix1 mix1->mix2 spectro Spectrofluorometer mix2->spectro measure Measure Fluorescence (Intensity, Spectrum, Anisotropy, or Lifetime) spectro->measure data Analyze Change in Fluorescence Signal measure->data conclusion Determine Binding Affinity & Interaction Dynamics data->conclusion

Generalized workflow for studying protein-protein interactions using a fluorescent probe.

Signaling Pathways

The search did not yield specific information on signaling pathways directly modulated by this compound. Its use as a molecular probe, as described in one study investigating pH-dependent protein-protein interactions in mucin, suggests it acts as a reporter on conformational changes rather than an active participant in a signaling cascade.[1] The fluorescence emission of the dye changes in response to the protein's conformational shifts, providing insights into folding and unfolding mechanisms.[1]

The following diagram illustrates the logical relationship in such a scenario.

logical_relationship env_change Environmental Change (e.g., pH shift) protein_conf Protein Conformational Change env_change->protein_conf induces probe_env Local Environment of This compound Changes protein_conf->probe_env alters fluor_change Change in Fluorescence Properties (Intensity, λem, τ) probe_env->fluor_change results in detection Detection by Spectrofluorometer fluor_change->detection is measured by

Logical flow of signal generation in a probe-based protein interaction study.

Conclusion

References

An In-depth Technical Guide to Acid Red 315: A 1:2 Metal Complex Azo Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 315, a prominent member of the azo dye family, is a 1:2 chromium complex characterized by its vibrant red hue and robust performance in various applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications beyond traditional dyeing, particularly its emerging role in biomedical research as a fluorescent probe. The information is tailored for a scientific audience, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.

Chemical and Physical Properties

This compound is a water-soluble anionic dye, a characteristic conferred by the presence of sulfonic acid groups in its molecular structure. Its identity as a 1:2 metal complex signifies that two dye molecules are coordinated to a central chromium ion, which significantly enhances its stability and fastness properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
C.I. Name This compound[2]
CAS Number 12220-47-2[2]
Molecular Structure Single azo, 1:2 Chromium Complex[2]
Appearance Red to yellowish-red powder[3]
Solubility Good solubility in water and alcohol; poor in organic solvents.[4] The solubility in water increases with temperature.[4]
Stability Stable in acidic conditions; prone to fading in alkaline environments.[4]

Table 2: Fastness Properties of this compound on Polyamide

Fastness TestRating (ISO Standards)
Light Fastness 6-7
Washing Fastness 4-5
Perspiration Fastness 5
Oxygen Bleaching 4-5
Fastness to Seawater 5

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is a multi-step process that involves diazotization of an aromatic amine, followed by an azo coupling reaction with a suitable coupling component, and finally, metallization with a chromium salt to form the stable 1:2 complex.[1] While the exact industrial synthesis protocol for this compound is proprietary, a representative procedure for a 1:2 chromium complex azo dye is detailed below.

Step 1: Diazotization of the Aromatic Amine

The synthesis commences with the diazotization of a primary aromatic amine. This reaction is highly temperature-sensitive and is typically carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.[1]

  • Procedure:

    • An aromatic amine, such as 4-nitroaniline, is dissolved in an acidic medium (e.g., hydrochloric acid).

    • The solution is cooled to 0-5°C in an ice bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the low temperature.

    • The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is immediately reacted with a coupling component, typically a naphthol derivative like 1-naphthol-4-sulfonic acid, under alkaline conditions.[1]

  • Procedure:

    • The coupling component is dissolved in an alkaline solution (e.g., sodium hydroxide).

    • The solution is cooled, and the diazonium salt solution from Step 1 is added slowly while maintaining the temperature between 8-10°C.[1]

    • The pH of the reaction mixture is carefully controlled to facilitate the coupling reaction.

    • The mixture is stirred until the reaction is complete, resulting in the formation of the primary azo dye.

Step 3: Metallization with Chromium

The final step involves the complexation of the azo dye with a chromium salt to form the 1:2 metal complex. This process is typically carried out at elevated temperatures and controlled pH.

  • Procedure:

    • A solution of the primary azo dye is prepared.

    • A chromium donor, such as chromium(III) sulfate, is added to the dye solution.

    • The pH of the mixture is adjusted to a weakly acidic, neutral, or weakly alkaline range.

    • The reaction mixture is heated to a high temperature (e.g., 130-135°C) under pressure for several hours to facilitate the formation of the 1:2 chromium complex.

    • After cooling, the dye is precipitated by salting out with sodium chloride, filtered, washed, and dried.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_metallization Step 3: Metallization AromaticAmine Aromatic Amine (e.g., 4-nitroaniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt 0-5°C Acid Acidic Medium (HCl) Acid->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt AzoDye Primary Azo Dye DiazoniumSalt->AzoDye 8-10°C CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->AzoDye Base Alkaline Solution (NaOH) Base->AzoDye FinalDye This compound (1:2 Cr Complex) AzoDye->FinalDye High Temp & Pressure ChromiumSalt Chromium Salt (e.g., Cr2(SO4)3) ChromiumSalt->FinalDye

Figure 1: Synthesis workflow for a 1:2 chromium complex azo dye like this compound.

Applications in Biomedical Research

While primarily an industrial dye, the fluorescent properties of some azo dyes have opened avenues for their use in biomedical research. Notably, this compound has been identified as a potential tool for studying complex biological interactions.

Fluorescent Probe for Protein-Protein Interactions

A significant area of research involves the use of this compound as a molecular probe to investigate pH-dependent protein-protein interactions, particularly in mucin proteins. In such systems, the dye's fluorescence emission changes in response to the conformational changes of the protein, providing insights into folding and unfolding mechanisms under varying pH conditions. The interaction is believed to be governed by electrostatic and hydrophobic forces.

The use of extrinsic fluorescent dyes is a common technique for characterizing proteins.[5] These dyes can bind to hydrophobic sites on proteins, and changes in the protein's conformation can alter the dye's fluorescence properties, such as intensity and emission wavelength.[5] This allows for the monitoring of protein interactions with other molecules, including other proteins, surfactants, and small drug molecules.[5]

Protein_Interaction_Workflow cluster_setup Experimental Setup cluster_interaction Interaction & Measurement cluster_analysis Data Analysis & Interpretation ProteinA Protein A (e.g., Mucin) Mix Mix Proteins and Probe at Varying pH ProteinA->Mix ProteinB Protein B (e.g., β-Lactoglobulin) ProteinB->Mix AR315 This compound (Fluorescent Probe) AR315->Mix Measure Measure Fluorescence (Intensity, λmax shift) Mix->Measure Data Analyze Fluorescence Data Measure->Data Conclusion Infer Conformational Changes & Binding Interactions Data->Conclusion

Figure 2: Workflow for studying protein-protein interactions using a fluorescent probe.

Toxicological Profile

The toxicological properties of this compound are not extensively detailed in publicly available literature. An MSDS for the substance indicates that it may cause eye and skin irritation, and is irritating to mucous membranes and the upper respiratory tract.[6] Acute effects may be harmful by inhalation, ingestion, or skin absorption.[6] However, specific LD50 and LC50 values are not listed.[6] One study investigating the histopathological effects of untreated textile dye solution containing this compound on albino mice reported alterations in the liver, kidneys, and intestines after two months of exposure.[7]

Table 3: Summary of Toxicological Information for this compound

EndpointFindingReference
Acute Toxicity May be harmful by inhalation, ingestion, or skin absorption. Causes irritation to eyes, skin, and respiratory tract.[6]
LD50/LC50 Not available.[6]
Carcinogenicity Not listed by ACGIH, IARC, or NTP.[6]
Mutagenicity Mutagenicity data has been reported.[6]
Organ-specific Toxicity Histopathological changes observed in the liver, kidneys, and intestines of mice exposed to untreated dye solution.[7]

Conclusion

This compound is a chemically robust and versatile 1:2 chromium complex azo dye with well-established applications in the textile and leather industries. Its favorable fastness properties are a direct result of its metallized structure. Beyond these traditional uses, its potential as a fluorescent probe in biomedical research presents an exciting frontier for further investigation. For researchers and drug development professionals, understanding the interplay between its chemical structure, photophysical properties, and interactions with biological macromolecules could unlock new applications in diagnostics and the study of complex biological systems. Further research is warranted to fully elucidate its quantitative physicochemical properties and to establish a more detailed toxicological profile.

References

Acid Red 315: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acid Red 315, a 1:2 chromium complex azo dye, is widely utilized in the textile industry for its vibrant color and fastness properties. Beyond its industrial use, this compound presents several intriguing avenues for scientific research. This technical guide explores the potential research applications of this compound, delving into its use as a molecular probe, a fluorescent tracer, and a model compound for studies in bioremediation and textile dyeing kinetics. This document provides an overview of the current, albeit limited, scientific knowledge on this compound and outlines detailed, illustrative experimental protocols to facilitate further investigation. Due to the scarcity of publicly available research focused specifically on this compound, some of the presented methodologies and data are based on analogous 1:2 chromium complex azo dyes and general principles in related fields of study.

Introduction to this compound

This compound is a synthetic organic dye characterized by the presence of an azo bond (-N=N-) and the complexation of two dye molecules with a central chromium ion.[1] This 1:2 metal complex structure imparts significant stability to the dye.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula Not consistently available
CAS Number 12220-47-2
Molecular Structure Single azo, 1:2 Metal Complex
Appearance Yellowish-red powder
Solubility Soluble in water

Potential Research Applications

The unique properties of this compound make it a candidate for several research applications, ranging from environmental science to biotechnology.

Molecular Probe for Protein-Protein Interactions

The fluorescent properties of some azo dyes, including metal-complex dyes, suggest their potential use as molecular probes. Changes in the fluorescence emission of a dye upon binding to a protein or in response to alterations in the protein's microenvironment can provide insights into protein structure, function, and interactions.

Illustrative Experimental Protocol: Fluorescence Quenching Assay for Protein Binding

This protocol describes a general method to assess the binding of this compound to a target protein using fluorescence spectroscopy.

  • Materials:

    • This compound stock solution (1 mM in deionized water)

    • Target protein solution (e.g., Bovine Serum Albumin, 1 mg/mL in phosphate-buffered saline, pH 7.4)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fluorometer

  • Procedure:

    • Prepare a series of dilutions of the target protein in PBS.

    • To a constant concentration of this compound (e.g., 10 µM), add increasing concentrations of the protein solution.

    • Incubate the mixtures at a constant temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

    • Measure the fluorescence emission spectrum of each sample. The excitation wavelength should be set at the absorption maximum of this compound, and the emission should be scanned over a relevant range.

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the binding constant.

Fluorescent Tracer in Hydrogeology

The fluorescence of this compound makes it a potential tracer for groundwater flow studies.[2][3] Fluorescent dyes are introduced into a water system, and their movement is tracked to understand flow paths, velocity, and dilution.

Illustrative Experimental Protocol: Quantitative Groundwater Tracing

This protocol outlines a general procedure for using this compound as a quantitative tracer in a groundwater system.

  • Materials:

    • Concentrated solution of this compound

    • Field-portable fluorometer or a laboratory-based spectrofluorometer

    • Sample collection bottles

    • GPS for location mapping

  • Procedure:

    • Background Measurement: Before dye injection, collect water samples from monitoring points (springs, wells) to measure background fluorescence.

    • Dye Injection: Inject a known mass of this compound into the injection point (e.g., a sinkhole or injection well).

    • Sample Collection: Collect water samples at regular intervals from the monitoring points.

    • Fluorescence Measurement: Analyze the collected samples using a fluorometer to determine the concentration of this compound.

    • Data Analysis: Plot the dye concentration versus time to generate a breakthrough curve. This curve can be used to calculate groundwater velocity and other hydraulic parameters.

Textile Dyeing Kinetics and Mechanism Studies

As a commercial textile dye, this compound can be used as a model compound to study the kinetics and mechanisms of dyeing processes on various fibers like wool, silk, and nylon.[4] Such studies are crucial for optimizing dyeing efficiency and reducing environmental impact.

Illustrative Experimental Protocol: Isothermal Dyeing of Wool Fabric

This protocol describes a method to study the adsorption kinetics of this compound on wool fabric.

  • Materials:

    • This compound solution of known concentration

    • Scoured wool fabric swatches

    • Dye bath with temperature control and agitation

    • UV-Vis spectrophotometer

    • Buffer solutions for pH control

  • Procedure:

    • Prepare a dye bath containing a known concentration of this compound and a buffer to maintain a constant pH.

    • Introduce a pre-weighed wool fabric swatch into the dye bath at a specific temperature.

    • At regular time intervals, withdraw an aliquot of the dye bath solution.

    • Measure the absorbance of the aliquot using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound.

    • Calculate the concentration of the dye remaining in the solution using a pre-established calibration curve.

    • Determine the amount of dye adsorbed by the fabric at each time point.

    • Analyze the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants.

Bioremediation and Degradation Studies

The environmental fate of azo dyes is a significant concern. This compound can be used as a substrate to study the efficacy of various bioremediation techniques, particularly the enzymatic degradation by microorganisms. The initial step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond, often catalyzed by enzymes called azoreductases.[1][5]

Illustrative Experimental Protocol: Enzymatic Degradation by Azoreductase

This protocol provides a general method for studying the degradation of this compound by a purified azoreductase enzyme.

  • Materials:

    • This compound solution

    • Purified azoreductase enzyme

    • NADH or NADPH as a cofactor

    • Reaction buffer (e.g., phosphate buffer, pH 7.0)

    • UV-Vis spectrophotometer or HPLC

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, a specific concentration of this compound, and the cofactor (NADH or NADPH).

    • Initiate the reaction by adding a known amount of the azoreductase enzyme.

    • Monitor the decrease in absorbance at the maximum wavelength of this compound over time using a UV-Vis spectrophotometer. This indicates the decolorization of the dye.

    • Alternatively, at different time points, stop the reaction and analyze the reaction mixture by HPLC to identify and quantify the degradation products (aromatic amines).

Quantitative Data

Specific quantitative data for this compound is limited in the available literature. The following tables present illustrative data for the degradation of this compound and typical dyeing conditions for acid dyes.

Table 1: Illustrative Degradation Efficiency of this compound

Treatment MethodInitial Concentration (mg/L)pHTime (min)Removal Efficiency (%)Reference
Nano Zero Valent Iron (NZVI)1003120100[6]
NZVI supported on Pillared Clay100312080[6]

Table 2: Typical Experimental Conditions for Acid Dyeing of Wool

ParameterRange
Dye Concentration (% on weight of fiber)1 - 3
pH3.5 - 5.5
Temperature (°C)80 - 100
Time (min)45 - 90
Liquor Ratio1:20 - 1:40

Visualizations

Experimental Workflow for Protein Binding Study

Protein_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock E1 Mix Dye and Protein Solutions P1->E1 P2 Prepare Protein Stock P3 Prepare Serial Dilutions of Protein P3->E1 E2 Incubate at Constant Temperature E1->E2 A1 Measure Fluorescence Emission E2->A1 A2 Analyze Data (Stern-Volmer Plot) A1->A2 A3 Determine Binding Constant A2->A3

Caption: Workflow for studying protein binding of this compound.

Enzymatic Degradation Pathway of Azo Dyes

Azo_Dye_Degradation AzoDye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Anaerobic) AzoDye->Azoreductase + NADH/NADPH AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) Azoreductase->AromaticAmines FurtherDegradation Further Aerobic Degradation AromaticAmines->FurtherDegradation NonToxicProducts Non-toxic Products (CO2, H2O, etc.) FurtherDegradation->NonToxicProducts

Caption: General enzymatic degradation pathway for azo dyes.

Toxicological Profile

Conclusion

This compound, while primarily an industrial colorant, holds untapped potential for a variety of research applications. Its fluorescent properties make it a candidate for use as a molecular probe and an environmental tracer. As a representative 1:2 chromium complex azo dye, it serves as a valuable model compound for advancing our understanding of textile dyeing processes and for developing more effective bioremediation strategies. Further research is warranted to fully elucidate the specific properties and behaviors of this compound, which will undoubtedly open up new avenues for its application in science and technology. This guide provides a foundational framework and illustrative protocols to encourage and support such future investigations.

References

The Dance of Color and Life: An In-depth Technical Guide to the Interaction of Acid Red 315 with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315, a monoazo metal complex dye, is utilized across various industrial applications for its vibrant red hue and stability. Beyond its role as a colorant, its chemical structure lends it the potential to interact with biological macromolecules, a characteristic that is of significant interest in the fields of toxicology, pharmacology, and biotechnology. Understanding the nature and consequences of these interactions is paramount for assessing its biocompatibility, potential therapeutic applications, and environmental impact. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound and analogous azo dyes with proteins and nucleic acids, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Interaction with Proteins

The interaction of azo dyes with proteins, particularly abundant transport proteins like serum albumin, is a critical area of study. These interactions can influence the dye's distribution and toxicity within a biological system and can also affect the protein's structure and function. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar azo dyes provide valuable insights into the potential binding affinities and thermodynamic profiles. The interaction is primarily governed by non-covalent forces such as hydrophobic interactions, hydrogen bonding, and electrostatic forces[1][2].

Quantitative Data on Azo Dye-Protein Interactions

The following table summarizes key binding parameters for the interaction of various acid azo dyes with serum albumins. This data, derived from studies on analogous compounds, serves as a predictive framework for understanding the potential interactions of this compound.

Azo DyeProteinMethodBinding Constant (K_a) (M⁻¹)Stoichiometry (n)Thermodynamic ParametersReference
C.I. Acid Red 2Human Serum Albumin (HSA)Fluorescence Spectroscopy2.557 x 10⁵ (at 298 K)~1ΔH = -4.512 kJ/mol, ΔS = 88.38 J/mol/K[1]
Allura RedBovine Serum Albumin (BSA)Fluorescence Spectroscopy3.26 x 10⁴ - 8.08 x 10⁴~1Entropy-driven[3]
C.I. Acid Red 73Human Serum Albumin (HSA)Spectroscopy & Molecular Docking-1.71 (at 298K)Predominantly hydrophobic and hydrogen bond interactions[4]
Experimental Protocols for Studying Dye-Protein Interactions

A multi-pronged approach employing various biophysical techniques is essential for a thorough characterization of dye-protein interactions.

This is a primary technique to determine binding constants and the number of binding sites. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon the binding of a ligand like an azo dye.

  • Protocol:

    • Prepare a stock solution of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • Titrate a fixed concentration of the protein solution with increasing concentrations of the this compound solution.

    • After each addition, allow the mixture to equilibrate.

    • Measure the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm or 295 nm, emission scan from 300-400 nm).

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding parameters (Kₐ and n) from the modified Stern-Volmer equation.[3][5][6]

G Fluorescence Quenching Workflow A Prepare Protein & Dye Stock Solutions B Titrate Protein with Increasing Dye Concentration A->B C Equilibrate Sample B->C D Measure Fluorescence Emission C->D E Analyze Data using Stern-Volmer Equations D->E F Determine Binding Constant (Ka) & Stoichiometry (n) E->F G UV-Visible Spectroscopy Workflow A Record Spectra of Protein & Dye Separately B Prepare Protein-Dye Mixtures (Varying Concentrations) A->B C Record Spectra of Mixtures B->C D Analyze Spectral Shifts & Intensity Changes C->D E Confirm Complex Formation D->E G Circular Dichroism Spectroscopy Workflow A Record Far-UV CD Spectrum of Protein B Add Varying Concentrations of Dye to Protein A->B C Record CD Spectra of Protein-Dye Mixtures B->C D Analyze Changes in CD Signal C->D E Assess Changes in Protein Secondary Structure D->E G Molecular Docking Workflow A Obtain 3D Structures of Protein and Dye B Energy Minimization A->B C Perform Docking Simulation B->C D Analyze Binding Poses & Energies C->D E Identify Key Interacting Residues D->E G Conceptual Model of Azo Dye Interaction cluster_0 Biological System cluster_1 Potential Consequences A This compound B Protein (e.g., Serum Albumin) A->B Non-covalent Binding C DNA A->C Groove Binding/ Intercalation D Altered Protein Conformation & Function B->D E DNA Damage & Genotoxicity C->E F Cellular Stress Response E->F

References

An In-depth Technical Guide to the Safety and Handling of Acid Red 315 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 315 is a synthetic organic dye belonging to the azo class of compounds.[1][2] Structurally, it is a 1:2 metal complex dye, often containing chromium, which enhances its stability and fastness properties.[2][3] It typically appears as a red or yellowish-red crystalline or powdered solid.[1][2][4] Due to its solubility in water and alcohol, this compound is utilized in various applications, including the dyeing and printing of wool, silk, nylon, and leather.[1][5][6][7] While effective as a colorant, its chemical nature as a metal-complex azo dye necessitates a thorough understanding of its safety profile and handling requirements to ensure the protection of laboratory personnel and the environment. This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound.

Hazard Identification and Toxicology

This compound presents several potential health hazards that require careful management in a laboratory setting. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[8][9]

Primary Hazards:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[8]

  • Inhalation: May cause irritation to the respiratory tract and mucous membranes.[8]

  • Skin Contact: May cause skin irritation, particularly in sensitive individuals, through prolonged or repeated contact.[8]

  • Eye Contact: Dust from the compound can cause irritation and inflammation.[8]

  • Chronic Effects: There are possible risks of irreversible effects, and mutagenicity data has been reported.[8] However, it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[8]

Data Presentation: Toxicological Profile

The following table summarizes the available toxicological information for this compound. The general lack of comprehensive data underscores the need for stringent safety measures.

Toxicological Endpoint Data Reference
Acute Toxicity (Oral) Harmful if swallowed.[8]
Acute Toxicity (Dermal) May be harmful if absorbed through the skin.[8]
Acute Toxicity (Inhalation) May be harmful if inhaled; causes respiratory tract irritation.[8]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[8]
Mutagenicity Mutagenicity data has been reported.[8]
Teratogenicity No information available.[8]
Neurotoxicity No information available.[8]
Ecological Toxicity No data available for toxicity to fish, daphnia, algae, or microorganisms.[10]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Data Presentation: Physical and Chemical Properties
Property Value Reference
Appearance Red or yellowish-red powder/crystals.[1][2][4]
Chemical Formula C₃₂H₂₁CrN₁₀O₁₁SNa[8]
Molecular Weight 509.42 g/mol [6]
CAS Number 12220-47-2[6][10]
Solubility Good solubility in water and alcohol; poor in organic solvents.[1][2]
Density ~1.458 g/cm³ (at 20°C)[1]
Vapor Pressure ~0 Pa (at 20°C)[1]
Chemical Stability Stable under normal temperatures and pressures. Stable in acidic conditions; prone to fading in alkaline conditions.[1][2][8]
Incompatibilities Strong oxidizing agents, strong reducing agents, excess heat.[8][9]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur, other irritating and toxic fumes.[8][9]

Safe Handling and Storage

Adherence to strict protocols for handling and storage is essential to minimize exposure and risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to control airborne levels.[8]

  • Safety Equipment: A safety shower and eyewash facility must be readily available in the work area.[8][9]

Personal Protective Equipment (PPE)
Protection Type Specification Reference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[8][10]
Skin Protection Wear appropriate protective gloves (inspect prior to use) and impervious clothing to prevent skin exposure.[8][10]
Respiratory Protection If exposure limits are exceeded or dust is generated, wear an approved full-face respirator.[8][10]
Handling and Storage Protocols
  • Minimize dust generation and accumulation.[8]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Avoid ingestion and inhalation.[8]

  • Wash hands thoroughly after handling.[8]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[8][9]

  • Keep containers tightly closed and preserve in light-resistant containers.[8]

Mandatory Visualization: Laboratory Handling Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Post-Experiment prep_area 1. Prepare Workspace (in Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Chemical don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment cleanup 6. Clean Workspace & Decontaminate experiment->cleanup dispose 7. Dispose of Waste (as Hazardous) cleanup->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: Workflow for safely handling this compound powder in a laboratory.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Data Presentation: First-Aid Measures
Exposure Route First-Aid Protocol Reference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Fire-Fighting Measures
  • Spills: For any spill, ensure adequate ventilation and wear proper PPE.[8][9] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dusty conditions.[8] For larger spills, remove all sources of ignition and use spark-proof tools.[10]

  • Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9] Fire-fighters should wear a self-contained breathing apparatus (SCBA) if necessary.[10]

Mandatory Visualization: Spill Response Protocol

G cluster_small Small Spill Response cluster_large Large Spill Response start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess absorb Absorb with Inert Material assess->absorb Small / Low Risk evacuate Evacuate Immediate Area assess->evacuate Large / High Risk collect Collect Waste into Sealed Container absorb->collect clean_area Clean Area with Soap and Water collect->clean_area dispose Dispose of Waste as Hazardous Material clean_area->dispose alert Alert Supervisor / EH&S evacuate->alert contain Contain Spill (If Safe to Do So) alert->contain contain->dispose

Caption: Decision workflow for responding to an this compound spill.

Experimental Protocols and Pathways

While specific experimental uses will vary, the principles of its application in dyeing provide a useful model. Furthermore, understanding its synthesis and degradation is key to managing its lifecycle.

Experimental Protocol: Example of Wool Dyeing

The following protocol is adapted from a study on liposome-assisted wool dyeing and illustrates a typical laboratory-scale dyeing process.[11]

  • Preparation of Dyebath: A lipid film is created and subsequently hydrated with an aqueous solution of this compound (e.g., 1.3 mg/mL) to form a dispersion of dye-loaded vesicles.[11]

  • Dyeing Setup: The wool-to-dyebath ratio is set, for example, at 1:15 (w/v).[11]

  • Dyeing Process:

    • The process begins with the wool submerged in the dyebath at room temperature.[11]

    • The temperature is gradually increased at a rate of 2 °C/min until it reaches 98 °C.[11]

    • The samples are held at 98 °C for 40 minutes.[11]

    • Finally, the bath is cooled to room temperature.[11]

  • Post-Processing: The dyed wool is removed, washed with ultrapure water, and air-dried.[11]

Mandatory Visualization: Synthesis and Degradation Pathways

This compound, as a metal-complex azo dye, follows a characteristic synthesis route and has known biodegradation pathways.

G cluster_synthesis Typical Synthesis Pathway amine Aromatic Amine diazotization Diazotization (NaNO₂, HCl, 0-5°C) amine->diazotization salt Diazonium Salt diazotization->salt azo_coupling Azo Coupling salt->azo_coupling coupling_comp Coupling Component coupling_comp->azo_coupling azo_dye Azo Dye Intermediate azo_coupling->azo_dye complexation Complexation azo_dye->complexation metal_salt Metal Salt (e.g., Cr) metal_salt->complexation product This compound complexation->product

Caption: Generalized synthesis pathway for a metal-complex azo dye like this compound.[2]

G cluster_degradation Biodegradation Pathway start_dye This compound (Colored) anaerobic Anaerobic Conditions + Azoreductase Enzymes start_dye->anaerobic cleavage Reductive Cleavage of Azo Bond (-N=N-) anaerobic->cleavage amines Aromatic Amines (Colorless, Potentially Toxic) cleavage->amines aerobic Subsequent Aerobic Conditions amines->aerobic end_products Further Degradation (e.g., CO₂, H₂O) aerobic->end_products

Caption: Two-stage anaerobic-aerobic biodegradation pathway for azo dyes.[2]

Disposal and Environmental Information

Proper disposal is critical to mitigate environmental impact.

  • Waste Disposal: this compound should be disposed of as hazardous waste.[8] Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Keep the chemical in suitable, closed containers for disposal.[10]

  • Environmental Impact: There is no specific data available on the ecotoxicity of this compound.[10] However, azo dyes can be persistent in the environment, and their degradation can lead to the formation of potentially harmful aromatic amines.[2] The dye is noted for its potential aquatic toxicity and as a sensitizer.[12] Therefore, it should not be discharged into the environment without appropriate treatment.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Acid Red 315

Abstract

This compound is a synthetic monoazo dye belonging to the 1:2 metal complex class, characterized by its yellowish-red hue and application in dyeing protein fibers like wool and silk, as well as plastics and leather.[1][2][3][4] As with many synthetic dyes, its release into the environment through industrial effluents is a significant concern due to potential water body pollution.[1] This document provides a comprehensive technical overview of the environmental fate and degradation of this compound. It details the primary degradation pathways, including biodegradation and advanced oxidation processes (AOPs), summarizes key quantitative data, outlines experimental protocols for studying its degradation, and presents visual diagrams of critical mechanisms and workflows.

Introduction to this compound

This compound is an anionic dye noted for its good solubility in water and alcohol solvents, a property attributed to polar groups like hydroxyl (-OH) and nitro (-NO₂) in its molecular structure.[1] It is synthesized via a multi-step process involving diazotization of an aromatic amine, followed by an azo coupling reaction with a naphthol derivative, and finally, metallization with a chromium salt.[5] Its stability under acidic conditions and moderate light resistance make it valuable for various industrial applications.[1] However, its complex aromatic structure and the presence of the azo bond (-N=N-) contribute to its recalcitrance in the environment, making it resistant to conventional wastewater treatment methods.

Physicochemical Properties and Environmental Stability

The behavior of this compound in the environment is governed by its physical and chemical properties. It is a red powdered solid with a density of approximately 1.458 g/cm³ and an extremely low vapor pressure, indicating it is not volatile at room temperature.[1]

Solubility and Stability:

  • Solubility: Exhibits good solubility in water due to polar sulfonic acid and hydroxyl groups.[6]

  • pH Stability: The dye is relatively stable in acidic conditions but is prone to fading under alkaline conditions, which can destabilize the azo bond and alter the molecule's electronic state.[1][6]

  • Hydrolysis: Under alkaline conditions, the azo bond's stability decreases, potentially leading to hydrolysis or decomposition.[6]

  • Light Stability: It possesses a degree of resistance to light exposure, which is crucial for its application durability but also implies persistence if released into sunlit surface waters.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionReference
C.I. Name This compound[3]
CAS Number 12220-47-2[3][4]
Chemical Class Monoazo, 1:2 Metal Complex[3][4]
Appearance Red crystalline or powdered solid[1]
Solubility Good in water and alcohol solvents; poor in non-polar organic solvents.[1][6]
Stability Stable under normal temperatures and pressures, and in acidic conditions. Prone to fading in alkaline conditions.[1][7]
Incompatibilities Strong oxidizing and reducing agents.[7]
Hazardous Decomposition May produce irritating and toxic fumes and gases upon decomposition.[7]

Environmental Fate and Degradation Pathways

The primary route of entry for this compound into the environment is through the discharge of untreated or inadequately treated wastewater from industries such as textiles.[1] Once in aquatic systems, it can undergo several transformation processes.

Biodegradation

Biodegradation is a cost-effective and environmentally sound method for treating dye-containing effluents.[8][9] The process for azo dyes like this compound is typically a two-stage mechanism involving anaerobic and aerobic steps.[10][11]

  • Anaerobic Reduction: In the absence of oxygen, microorganisms utilize the azo bond as an electron acceptor. Enzymes, particularly azoreductases, catalyze the reductive cleavage of the -N=N- bond.[8][11] This initial step breaks the chromophore, resulting in decolorization and the formation of colorless, but potentially hazardous, aromatic amines.[11][12]

  • Aerobic Degradation: The resulting aromatic amines are generally resistant to further degradation under anaerobic conditions. However, in the presence of oxygen, different microbial communities can mineralize these amines into simpler, less toxic compounds like CO₂, H₂O, and inorganic salts.[10]

Various microorganisms, including bacteria (Pseudomonas sp., Bacillus sp.), fungi (Penicillium oxalicum), and algae, have been identified as effective in degrading azo dyes.[13][14] These microbes produce a range of enzymes such as laccases, lignin peroxidases, and manganese peroxidases that are crucial for the degradation process.[8][15]

Biodegradation_Pathway cluster_0 Anaerobic Phase cluster_1 Aerobic Phase AR315 This compound (Colored Azo Dye) Amines Aromatic Amines (Colorless, Potentially Toxic) AR315->Amines Reductive Cleavage of Azo Bond (-N=N-) by Azoreductase Mineralization Mineralization Products (CO₂, H₂O, NH₄⁺, SO₄²⁻) Amines->Mineralization Aromatic Ring Cleavage by Oxidative Enzymes (e.g., Laccase, Peroxidase) Photocatalysis_Mechanism Light Light (hν) Catalyst Semiconductor (e.g., TiO₂) Light->Catalyst e e⁻ (conduction band) Catalyst->e e⁻/h⁺ pair generation h h⁺ (valence band) Catalyst->h e⁻/h⁺ pair generation O2 O₂ e->O2 H2O H₂O / OH⁻ h->H2O Superoxide •O₂⁻ O2->Superoxide Reduction Hydroxyl •OH H2O->Hydroxyl Oxidation Dye This compound Superoxide->Dye Oxidative Attack Hydroxyl->Dye Oxidative Attack Products Degradation Products Dye->Products Experimental_Workflow cluster_analysis Analytical Measurement start Start: Prepare Dye Solution & Microbial Culture / Catalyst setup Set Up Bioreactor / Photoreactor (Flasks / Beaker) start->setup conditions Adjust Experimental Conditions (pH, Temp, Dye Conc., etc.) setup->conditions run Initiate Degradation (Inoculate / Irradiate) conditions->run sampling Collect Samples at Timed Intervals run->sampling During Experiment process_sample Process Sample (Centrifuge / Filter) sampling->process_sample uv_vis UV-Vis Spec (Decolorization) process_sample->uv_vis hplc_gcms HPLC / GC-MS (Intermediates) process_sample->hplc_gcms toc TOC Analysis (Mineralization) process_sample->toc toxicity Ecotoxicity Assay (Toxicity) process_sample->toxicity data Data Analysis & Interpretation uv_vis->data hplc_gcms->data toc->data toxicity->data end End data->end

References

historical overview of Acid Red 315 dye

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Acid Red 315

This technical guide provides a comprehensive historical overview, detailed chemical properties, synthesis, applications, and toxicological information for the synthetic dye, C.I. This compound. The content is tailored for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data in structured tables and detailed experimental methodologies.

Introduction and Historical Context

Chemical and Physical Properties

This compound is a synthetic organic dye characterized by the presence of an azo group (-N=N-) and sulfonic acid groups, which confer its color and water solubility, respectively.[1][3] It typically appears as a red crystalline or powdered solid.[1]

Table 1: Physical and Chemical Properties of C.I. This compound

PropertyValueReference(s)
C.I. Name This compound[2]
CAS Number 12220-47-2[2]
Chemical Class Monoazo, 1:2 Metal Complex[1][2]
Appearance Red crystalline or powdered solid[1]
Solubility Good solubility in water and alcohol[3]
Stability Relatively stable under acidic conditions; prone to fading under alkaline conditions.[3]

Synthesis of C.I. This compound

The synthesis of this compound follows a conventional three-step process common for azo dyes, involving diazotization, azo coupling, and subsequent metallization.[1]

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of a 1:2 chromium complex azo dye like this compound.

Step 1: Diazotization of an Aromatic Amine

  • An aromatic amine (e.g., a substituted aniline) is dissolved in an aqueous acidic solution, typically hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C.

  • The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • A coupling component (e.g., a naphthol derivative) is dissolved in an alkaline solution, such as aqueous sodium hydroxide.

  • The solution of the coupling component is cooled.

  • The freshly prepared diazonium salt solution from Step 1 is slowly added to the solution of the coupling component while maintaining a low temperature and alkaline pH.

  • The mixture is stirred until the coupling reaction is complete, resulting in the formation of the azo dye.

Step 3: Metallization

  • The synthesized azo dye is isolated and then re-dissolved in a suitable solvent.

  • A solution of a chromium salt (e.g., chromium (III) sulfate or chromium (III) chloride) is added to the dye solution.

  • The reaction mixture is heated to facilitate the formation of the 1:2 chromium-dye complex. The pH is carefully controlled during this step.

  • The metallized dye, this compound, is then isolated, purified, and dried.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_metallization Step 3: Metallization AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt  0-5°C HCl HCl (aq) HCl->DiazoniumSalt NaNO2 NaNO2 (aq) NaNO2->DiazoniumSalt AzoDye Azo Dye Ligand DiazoniumSalt->AzoDye CouplingComponent Coupling Component CouplingComponent->AzoDye  Alkaline pH NaOH NaOH (aq) NaOH->AzoDye AcidRed315 C.I. This compound AzoDye->AcidRed315 ChromiumSalt Chromium (III) Salt ChromiumSalt->AcidRed315  Heat

Caption: General synthesis workflow for C.I. This compound.

Applications and Experimental Protocols

This compound is primarily used for dyeing protein and polyamide fibers such as wool, silk, and nylon, as well as for coloring leather.[4][5] The application of acid dyes to these fibers relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers under acidic conditions.

General Dyeing Protocol for Wool/Nylon
  • Preparation of the Dyebath: A dyebath is prepared with a specific volume of water, and the required amount of this compound is dissolved in it.

  • Wetting the Fabric: The wool or nylon fabric is thoroughly wetted with water before introducing it to the dyebath to ensure even dye uptake.

  • Dyeing Process:

    • The wet fabric is immersed in the dyebath.

    • The temperature of the dyebath is gradually raised to near boiling (around 95-100°C for wool, slightly lower for nylon).

    • An acid, such as acetic acid or formic acid, is added to the dyebath to lower the pH, which facilitates the binding of the dye to the fabric.

    • The dyeing is continued at this temperature for a specified period, typically 30-60 minutes, with occasional stirring to ensure level dyeing.

  • Rinsing and Drying: After dyeing, the fabric is removed from the dyebath, rinsed thoroughly with water to remove any unfixed dye, and then dried.

Quantitative Data

Quantitative data for this compound is essential for its characterization and application.

Table 2: Spectroscopic and Fastness Properties of C.I. This compound

ParameterValue/RatingRemarksReference(s)
UV-Vis Absorption (λmax) Not specifically reported for this compound. A similar dye, Acid Red G, shows peaks at 506 nm and 311 nm.The color is due to the azo chromophore and the metal complex.[6]
Light Fastness Good to ExcellentMetal complex dyes generally exhibit high light fastness.[4]
Wash Fastness Good to ExcellentThe large size of the metal-complex molecule improves wash fastness.[4]
Perspiration Fastness Good[7]
Seawater Fastness Good[7]

Table 3: Toxicological Data for C.I. This compound

ParameterInformationReference(s)
Acute Toxicity May be harmful by inhalation, ingestion, or skin absorption. Causes eye and skin irritation. Material is irritating to mucous membranes and upper respiratory tract.[8][9]
LD50/LC50 Not listed.[8][9]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[8][9]
Mutagenicity Mutagenicity data has been reported.[8][9]

Metabolic Pathway and Toxicological Considerations

Direct signaling pathways affected by this compound are not well-documented. However, the metabolic fate of azo dyes, in general, is of significant toxicological interest. The primary metabolic pathway involves the reductive cleavage of the azo bond, which can be catalyzed by azoreductase enzymes present in intestinal microflora and the liver. This process breaks the dye molecule into smaller aromatic amines, some of which may be toxic or carcinogenic.

Below is a diagram representing the general metabolic pathway of a sulfonated azo dye.

Metabolic_Pathway AzoDye Sulfonated Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines AzoDye->AromaticAmines  Reductive Cleavage Azoreductase Azoreductase (Intestinal Microbiota, Liver) Azoreductase->AromaticAmines FurtherMetabolism Further Metabolism (Oxidation, Conjugation) AromaticAmines->FurtherMetabolism ToxicEffects Potential Toxic Effects (e.g., Carcinogenicity) AromaticAmines->ToxicEffects Excretion Excretion FurtherMetabolism->Excretion

Caption: General metabolic pathway of sulfonated azo dyes.

The potential for the formation of harmful aromatic amines necessitates careful handling and disposal of this compound and other azo dyes. The chromium present in the metal complex also raises environmental concerns, and wastewater from dyeing processes must be treated to remove the metal ions.

Conclusion

C.I. This compound is a valuable synthetic dye for protein and polyamide fibers, offering excellent fastness properties due to its 1:2 metal-complex structure. Its synthesis is a well-established multi-step process. While specific historical and quantitative data can be limited, its general chemical properties, synthesis, and application methods are well-understood within the broader context of acid and metal-complex dyes. The primary toxicological concern is related to the metabolic breakdown of the azo linkage into potentially harmful aromatic amines, highlighting the importance of appropriate safety measures and environmental management. Further research into the specific biological effects and environmental fate of this compound would be beneficial for a more complete understanding of this widely used colorant.

References

The Discovery and Development of Acid Red 315: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 315, a monoazo 1:2 chromium complex dye, holds significance in various industrial applications due to its distinct physicochemical properties, including high light and washing fastness. This technical guide provides an in-depth overview of the discovery, synthesis, and analysis of this compound. It details the traditional manufacturing processes and explores modern advancements in its synthesis, such as green chemistry approaches. Furthermore, this document outlines the analytical methodologies for purity assessment and discusses the biodegradation pathways of this class of dyes. Experimental protocols for synthesis and analysis are provided, along with visualizations of the synthetic and degradation pathways to facilitate a comprehensive understanding for researchers and professionals in relevant fields.

Introduction

This compound is a synthetic organic dye belonging to the class of acid dyes, characterized by the presence of one or more azo groups (—N=N—) which are responsible for its color.[1] Structurally, it is a 1:2 metal complex dye, where a central chromium ion is coordinated with two molecules of an azo dye ligand. This metal complexation significantly enhances the dye's stability and fastness properties.[1] The compound typically appears as a red powder and is soluble in water.[2][3] Its primary applications are in the dyeing of textiles, leather, and paper.[2] More specialized applications include its use as a fluorescent tracer in hydrological studies to explore groundwater.[4]

Physicochemical and Fastness Properties

The inherent properties of this compound make it a versatile dye for various substrates. A summary of its key physicochemical and fastness properties is presented below.

PropertyValue/Description
Chemical Class Monoazo, 1:2 Metal Complex
CAS Number 12220-47-2
Physical Appearance Red Powder
Hue Bluish Red
Solubility Soluble in water
Light Fastness 6-7 (on a scale of 1-8)
Washing Fastness 4-5 (on a scale of 1-5)
Perspiration Fastness 4-5 (on a scale of 1-5)
Oxygen Bleaching 5 (on a scale of 1-5)

Synthesis of this compound

The traditional synthesis of this compound is a multi-step process rooted in fundamental organic chemistry reactions that have been central to the dye industry for over a century.[1] This process can be broadly divided into three core stages: diazotization, azo coupling, and metallization.

Traditional Synthesis Pathway

The conventional manufacturing process for this compound involves a three-step sequence:

  • Diazotization: A primary aromatic amine, such as 4-nitroaniline, is dissolved in an acidic medium (commonly hydrochloric acid) and cooled to a low temperature (0–5°C). An aqueous solution of sodium nitrite is then added to generate a diazonium salt. This reaction is highly temperature-sensitive, as the diazonium salt is unstable at higher temperatures.[1]

  • Azo Coupling: The resulting diazonium salt is immediately reacted with a coupling component, typically a naphthol derivative like 1-naphthol-4-sulfonic acid, under alkaline conditions (pH adjusted with sodium hydroxide). This reaction is also temperature-controlled, generally between 8-10°C, to ensure the formation of the desired azo compound with minimal side reactions.[1]

  • Metallization: The final step involves the formation of the metal complex. The azo dye is treated with a chromium salt, which coordinates with the dye molecules to form the stable 1:2 chromium complex of this compound.[1]

Traditional_Synthesis_Pathway cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (8-10°C, Alkaline) cluster_metallization Metallization A Aromatic Amine (e.g., 4-Nitroaniline) B Diazonium Salt A->B NaNO₂, HCl D Azo Dye Intermediate B->D C Coupling Component (e.g., 1-Naphthol-4-sulfonic acid) C->D E This compound (1:2 Chromium Complex) D->E Chromium Salt

Traditional Synthesis Pathway of this compound.
Innovations in Synthesis

In recent years, significant advancements have been made in the synthesis of this compound, driven by the principles of green chemistry and the need for more efficient and environmentally friendly processes. These innovations aim to improve yield, purity, and reduce waste.

InnovationDescription
Green Synthesis Technology The use of environmentally benign solvents, such as water or ionic liquids, to replace traditional organic solvents. This approach reduces volatile organic compound (VOC) emissions and simplifies waste treatment.
Enzyme Catalysis The application of enzymes as biocatalysts to replace or supplement traditional chemical catalysts. Enzymes offer high specificity and efficiency under mild reaction conditions, leading to purer products and reduced generation of hazardous byproducts.
Continuous Flow Reaction The use of continuous flow reactors instead of traditional batch processes. This technology allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when handling unstable intermediates.
Microreactor Technology The implementation of microreactors, which offer a high surface-area-to-volume ratio, leading to rapid mixing and precise temperature control. This can significantly improve reaction yields and selectivity while minimizing waste.

Experimental Protocols

Representative Synthesis of a 1:2 Chromium Complex Azo Dye

This protocol is a representative example of the synthesis of a 1:2 chromium complex azo dye, similar in nature to this compound.

Step 1: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of 3M hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with 1-Naphthol-4-sulfonic acid

  • In a separate 500 mL beaker, dissolve 24.6 g (0.1 mol) of 1-naphthol-4-sulfonic acid sodium salt in 200 mL of water.

  • Cool the solution to 8-10°C and adjust the pH to 9-10 with a 20% sodium hydroxide solution.

  • Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring, maintaining the temperature between 8-10°C.

  • Continue stirring for 2-3 hours until the coupling reaction is complete. The formation of the azo dye will be indicated by a color change.

  • The azo dye intermediate can be precipitated by adding sodium chloride (salting out) and collected by filtration.

Step 3: Metallization with Chromium Salt

  • Suspend the filtered azo dye intermediate in 300 mL of water.

  • Add a solution of 13.3 g (0.05 mol) of chromium(III) sulfate in 50 mL of water.

  • Adjust the pH to 3.5-4.5 with a suitable buffer or dilute acid/base.

  • Heat the mixture to 90-100°C and maintain this temperature for 4-6 hours with stirring.

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • Once the reaction is complete, cool the mixture and isolate the chromium complex dye by filtration.

  • Wash the product with water and dry it in an oven at 60-70°C.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of synthetic dyes like this compound is crucial for their performance and to ensure the absence of potentially harmful impurities. HPLC is a powerful analytical technique for this purpose.

Instrumentation and Conditions (Representative)

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 20 mM ammonium acetate in water, pH adjusted to 6.8.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitoring at the wavelength of maximum absorbance for this compound (typically in the visible range, e.g., 500-550 nm) and also in the UV range (e.g., 254 nm) to detect non-colored impurities.

  • Injection Volume: 10 µL.

Sample Preparation

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 100 mL of a 50:50 mixture of water and methanol to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Biodegradation Pathway

Azo dyes, including this compound, can be subject to biodegradation by microorganisms in the environment. This process is typically a two-stage anaerobic-aerobic process.

  • Anaerobic Reduction: In the absence of oxygen, the azo bond (—N=N—) is reductively cleaved by enzymes called azoreductases, which are produced by various bacteria. This initial step results in the decolorization of the dye and the formation of colorless aromatic amines, which may be more toxic than the parent dye molecule.[1]

  • Aerobic Degradation: The aromatic amines formed during the anaerobic stage are then subjected to degradation under aerobic conditions. Aerobic microorganisms can break down these aromatic compounds, ultimately leading to their mineralization into simpler, less harmful substances like carbon dioxide, water, and inorganic ions.[1]

Biodegradation_Pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage A This compound (Azo Dye) B Aromatic Amines (Colorless, Potentially Toxic) A->B Azoreductase C Simpler Organic Compounds B->C Aerobic Bacteria D Mineralization Products (CO₂, H₂O, etc.) C->D Further Degradation

Conceptual Biodegradation Pathway of an Azo Dye.

Conclusion

This compound remains a commercially important dye due to its favorable application properties. The understanding of its synthesis and analytical characterization is crucial for quality control and process optimization. While traditional synthesis methods are well-established, the development of greener and more efficient synthetic routes is an active area of research. Furthermore, knowledge of its biodegradation pathways is essential for assessing its environmental impact and developing effective remediation strategies. This guide provides a foundational understanding for professionals engaged in the study and application of this compound and related azo dyes.

References

Methodological & Application

Application Notes: Acid Red 315 for Total Protein Staining on Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 315 is a red anionic azo dye.[1] While traditionally used in the textile industry, its properties as an acid dye suggest a potential application in the reversible staining of proteins on blotting membranes, such as nitrocellulose and polyvinylidene fluoride (PVDF), analogous to the widely used Ponceau S stain.[2][3] This document provides a hypothetical protocol for the use of this compound as a total protein stain for assessing transfer efficiency in Western blotting workflows. The mechanism of action is presumed to involve the electrostatic and hydrophobic interaction of the dye with proteins.[4]

Disclaimer: The following protocol is a proposed methodology and has not been empirically validated. Optimization of reagent concentrations, incubation times, and other parameters will be necessary for specific applications and protein samples.

Quantitative Data Summary

The following tables provide suggested starting concentrations and incubation times for the this compound staining protocol. These are illustrative and should be optimized for your specific experimental conditions.

Table 1: Reagent Composition

ReagentComponentConcentration (w/v or v/v)
Staining SolutionThis compound0.1%
Acetic Acid5%
Destaining SolutionDeionized Water100%
Alternative DestainAcetic Acid0.1%

Table 2: Protocol Parameters

StepParameterRecommended RangeNotes
StainingIncubation Time2 - 10 minutesShorter times may be sufficient for higher protein loads.
DestainingIncubation Time1 - 5 minutes per washMultiple washes may be required for a clear background.
ImagingWavelengthVisible Light (White Light)A standard gel documentation system or scanner can be used.

Experimental Protocols

Materials:

  • This compound (CAS No. 12220-47-2)[5]

  • Glacial Acetic Acid

  • Deionized Water

  • Blotting membrane (Nitrocellulose or PVDF) with transferred proteins

  • Shallow trays for staining and washing

  • Orbital shaker (optional)

Reagent Preparation:

  • Staining Solution (0.1% this compound in 5% Acetic Acid):

    • To prepare 100 mL, dissolve 100 mg of this compound powder in 95 mL of deionized water.

    • Add 5 mL of glacial acetic acid.

    • Mix thoroughly until the dye is completely dissolved. Filter if necessary.

    • Store at room temperature, protected from light.

  • Destaining Solution:

    • Use deionized water for complete removal of the stain.

    • For a slower, more controlled destaining, a solution of 0.1% acetic acid in deionized water can be used.

Staining Protocol:

  • Following protein transfer, place the blotting membrane in a clean, shallow tray.

  • Add a sufficient volume of the this compound Staining Solution to completely submerge the membrane.

  • Incubate for 2-10 minutes at room temperature with gentle agitation.

  • Pour off the staining solution. The solution can be reused several times.

Destaining Protocol:

  • Wash the stained membrane with deionized water for 1-5 minutes with gentle agitation.

  • Repeat the wash step with fresh deionized water until the protein bands are clearly visible against a low background.

  • The membrane can now be imaged to document the protein transfer efficiency.

Reversibility and Downstream Applications:

The staining is reversible, allowing for subsequent immunodetection. To completely remove the stain before proceeding with blocking and antibody incubation, continue washing the membrane with deionized water or a mild buffer like Tris-Buffered Saline with Tween 20 (TBST) until all visible red color is gone. Traces of the dye are unlikely to interfere with subsequent antibody binding.[6]

Visualizations

G cluster_0 Preparation cluster_1 Staining Workflow A Prepare Staining Solution (0.1% this compound, 5% Acetic Acid) C Incubate Membrane in Staining Solution (2-10 min) B Prepare Destaining Solution (Deionized Water) D Wash Membrane with Destaining Solution (1-5 min repeats) C->D Stain E Image Membrane for Transfer Efficiency D->E Destain F Proceed to Immunodetection E->F Document

Caption: Experimental workflow for this compound staining.

G cluster_workflow Decision Workflow start Protein Transfer Complete stain Stain with this compound start->stain image Image Membrane stain->image evaluate Evaluate Transfer Quality image->evaluate proceed Proceed to Blocking & Immunodetection evaluate->proceed Good Transfer troubleshoot Troubleshoot Transfer Protocol evaluate->troubleshoot Poor Transfer

Caption: Decision workflow after this compound staining.

References

Application Notes and Protocols for Acid Red 315 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a synthetic, water-soluble anionic azo dye, structured as a 1:2 metal complex, typically involving chromium, which enhances its stability.[1][2] While its primary industrial applications are in the dyeing of textiles and leather, its inherent fluorescent properties present opportunities for its use in biological research, particularly in fluorescence microscopy.[3][4][5] Notably, this compound has been identified as a fluorescent molecular probe for investigating pH-dependent protein-protein interactions, with its fluorescence emission being sensitive to the conformational changes in proteins like mucin.[1] This characteristic suggests its potential as an environmental sensor for probing cellular microenvironments, such as acidic organelles, or for studying dynamic protein interactions in live or fixed cells.

These application notes provide a summary of the known properties of this compound and a proposed protocol for its use in fluorescence microscopy. Researchers are advised that while the fundamental principles of fluorescence microscopy are applied, specific parameters for this compound are not extensively documented in scientific literature and will require optimization.

Physicochemical and Fluorescent Properties of this compound

A comprehensive understanding of the properties of this compound is crucial for its successful application in fluorescence microscopy. The following table summarizes the available data.

PropertyValue/DescriptionReference(s)
CAS Number 12220-47-2[2][6]
Appearance Red crystalline or powdered solid[7][8]
Molecular Structure Single azo, 1:2 Metal Complex (often Chromium)[1][2]
Solubility Good solubility in water and alcohol; Poor solubility in organic solvents.[7][8][9]
Chemical Stability Relatively stable under acidic conditions; Prone to fading under alkaline conditions.[7][8]
Fluorescent Properties Exhibits fluorescence that is sensitive to environmental pH and protein conformation.[1]
Excitation Maximum (λex) Not explicitly reported for microscopy applications. Estimated to be in the green-yellow range (~540-580 nm) based on its red color.-
Emission Maximum (λem) Not explicitly reported for microscopy applications. Estimated to be in the orange-red range (~570-650 nm).-
Quantum Yield (ΦF) Not reported.-
Photostability Reported to have good light fastness in industrial applications, but photostability under intense laser illumination for microscopy is not documented.[8]

Note: The excitation and emission maxima are estimations based on the visual color of the dye. It is highly recommended that users determine the optimal spectral properties of this compound in their specific experimental buffer and imaging system before proceeding with detailed experiments.

Experimental Protocols

The following protocols are proposed starting points for utilizing this compound in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters will be necessary for different cell types and experimental questions.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (CAS 12220-47-2)

    • High-purity dimethyl sulfoxide (DMSO) or ethanol

    • Nuclease-free water

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a small amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). This compound has good solubility in alcohols.[7][8]

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the solution at high speed for 5 minutes to pellet any undissolved particles.

    • Carefully transfer the supernatant to a new, light-protected tube.

    • Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in an appropriate aqueous buffer immediately before use.

Live Cell Staining and Imaging

This protocol is designed for staining live cultured cells and is based on general principles for using fluorescent probes that target intracellular compartments. Given this compound's stability in acidic conditions and its reported pH-sensitive fluorescence, it may preferentially accumulate in acidic organelles like lysosomes.

  • Materials:

    • Cultured cells grown on glass-bottom dishes or coverslips

    • This compound working solution (see below)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Complete cell culture medium

  • Procedure:

    • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in warm (37°C) cell culture medium or a suitable buffer (e.g., HBSS). A starting concentration range of 1-10 µM is recommended for initial optimization.

    • Cell Preparation: Aspirate the culture medium from the cells. Wash the cells once with warm PBS or HBSS.

    • Staining: Add the pre-warmed this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will need to be determined empirically.

    • Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess dye and reduce background fluorescence.

    • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets. Based on the estimated spectral properties, a filter set suitable for rhodamine or Texas Red may be a good starting point (e.g., excitation: 560/40 nm; emission: 630/75 nm).

Fixed Cell Staining

This protocol can be used for staining fixed cells, which may be useful for co-localization studies with immunofluorescence.

  • Materials:

    • Cultured cells grown on coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • PBS

    • This compound working solution (1-10 µM in PBS)

    • Mounting medium

  • Procedure:

    • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Staining: Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

    • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

    • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Imaging: Image the stained cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging and Analysis prep_stock Prepare this compound Stock Solution (1-10 mM in DMSO) prep_working Dilute to Working Solution (1-10 µM in Culture Medium) prep_stock->prep_working stain Incubate with this compound (15-60 min at 37°C) prep_working->stain cell_culture Culture Cells on Glass-Bottom Dish wash1 Wash Cells with PBS cell_culture->wash1 wash1->stain wash2 Wash Cells to Remove Excess Dye stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Fluorescence Microscopy (e.g., Ex: 560 nm, Em: 630 nm) add_buffer->image analyze Image Analysis image->analyze

Caption: Workflow for live cell staining with this compound.

signaling_pathway Hypothesized Mechanism of pH-Dependent Fluorescence cluster_cell Cellular Environment cluster_dye This compound State cluster_interaction Interaction extracellular Extracellular Space (Neutral pH) entry Cellular Uptake extracellular->entry cytosol Cytosol (Neutral pH) dye_low Low Fluorescence cytosol->dye_low accumulation Protonation and Accumulation cytosol->accumulation lysosome Lysosome (Acidic pH) dye_high High Fluorescence entry->cytosol accumulation->lysosome protein_interaction Interaction with Protonated Proteins accumulation->protein_interaction protein_interaction->dye_high

Caption: Proposed mechanism for this compound fluorescence in acidic organelles.

Potential Applications in Research and Drug Development

  • Visualizing Acidic Organelles: Due to its stability in acidic environments and pH-sensitive fluorescence, this compound could be a valuable tool for labeling and studying lysosomes, endosomes, and other acidic vesicles. Changes in fluorescence intensity could potentially report on changes in organellar pH.

  • Studying Protein Conformation and Interactions: As demonstrated with mucin, this compound's fluorescence can be modulated by protein conformation. This opens up possibilities for developing assays to screen for compounds that alter protein structure or protein-protein interactions.

  • High-Content Screening: The water-soluble nature and potential for live-cell staining make this compound a candidate for use in high-content screening platforms to assess cellular responses to drug candidates, particularly those that might affect intracellular pH or protein homeostasis.

Safety and Handling

This compound is a chemical dye and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat when handling the powder and solutions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: The provided protocols and information are intended as a starting point for research applications. As the use of this compound in cellular fluorescence microscopy is not yet widely established, significant optimization by the end-user is expected. The photophysical data provided are estimations and should be experimentally verified.

References

Application Notes: Bradford Assay for Quantitative Protein Determination

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dye Selection: While the query specified Acid Red 315, a comprehensive search of scientific literature indicates that this dye is primarily used in the textile industry and is not established for quantitative protein assays. Therefore, these application notes focus on the Bradford assay, a widely adopted, rapid, and sensitive colorimetric method that utilizes the dye Coomassie Brilliant Blue G-250.

Introduction

The Bradford protein assay, first described by Marion M. Bradford in 1976, is a spectroscopic analytical procedure used to measure the concentration of total protein in a solution.[1] It is a popular method in biochemistry and molecular biology due to its simplicity, speed, and high sensitivity.[2] The assay is suitable for a wide range of applications, including the quantification of protein samples from cell lysates, tissue homogenates, and purified protein solutions.[2]

Principle of the Assay

The Bradford assay is a colorimetric method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[3] The mechanism involves a shift in the dye's absorbance maximum when it binds to protein molecules. In an acidic solution, the unbound dye is a reddish-brown color with an absorbance maximum at 465 nm.[4] Upon binding to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues, the dye is stabilized in its blue anionic form.[5] This protein-dye complex exhibits a strong absorbance at 595 nm.[2][6] The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample, allowing for quantitative measurement.[4]

Applications
  • General Protein Quantification: Determining the protein content of cell fractions and assessing protein concentrations for gel electrophoresis.[6]

  • Biochemical Assays: Measuring protein concentration during protein purification and in enzyme kinetic studies.[4]

  • Cell Biology Research: Quantifying protein in cell lysates and culture supernatants.[2]

Advantages and Limitations

Advantages:

  • Speed and Simplicity: The assay is very fast, with results obtainable in under 30 minutes, and involves a single ready-to-use reagent.[1][7]

  • Sensitivity: It is a highly sensitive technique, capable of measuring protein quantities as low as 1 to 20 µg.[1][8]

  • Compatibility: The assay is less susceptible to interference from a variety of compounds that affect other assays, such as salts, solvents, and reducing agents.[1][8]

  • Cost-Effective: Requires fewer and less expensive reagents compared to some other methods.[7]

Limitations:

  • Interfering Substances: The assay is incompatible with high concentrations of detergents (e.g., SDS), which can interfere with the dye's ability to bind to proteins.[1][9] Basic buffer conditions can also interfere with the assay.[1]

  • Protein-to-Protein Variation: The Coomassie dye reacts primarily with arginine residues, leading to variability in the color response between different proteins.[6] Therefore, the choice of protein standard is crucial, and immunoglobulin G (IgG) is often preferred over bovine serum albumin (BSA) for better accuracy with a wider range of proteins.[6]

  • Non-Linearity: The standard curve is linear over a relatively short range. Samples with high protein concentrations often require dilution to fall within the linear portion of the curve.[1][7]

Quantitative Data Summary

The following table summarizes the key characteristics of the Bradford assay and provides a comparison with other common colorimetric protein assays.

FeatureBradford AssayBicinchoninic Acid (BCA) AssayLowry Assay
Principle Protein-dye binding (Coomassie Blue G-250)Copper reduction (Biuret reaction) followed by chelation with BCACopper reduction (Biuret reaction) followed by Folin reagent reduction
Wavelength 595 nm[2]562 nm650-750 nm[10]
Linear Range 1-20 µg/mL (Micro Assay)[7], 100-1500 µg/mL (Standard Assay)[11]25-2000 µg/mL[12]5-150 µg/mL[10]
Assay Time ~15 minutes[8]30-60 minutes~40 minutes
Detergent Comp. Poor (incompatible with >0.1% SDS)[1]Good (compatible with up to 5% detergents)[8]Poor
Reducing Agent Comp. Good[8]Poor (incompatible)Poor (incompatible)[10]
Protein Variation High[6]Low[8]Moderate

Experimental Protocols

Reagent Preparation

Bradford Reagent: Commercially available reagents are recommended for consistency (e.g., Bio-Rad Protein Assay Dye Reagent).[9] Alternatively, it can be prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. To this, add 100 mL of 85% (w/v) phosphoric acid. Dilute the mixture to a final volume of 1 liter with deionized water.[2][9]

Protein Standard: A standard protein solution, such as Bovine Serum Albumin (BSA) or Bovine Gamma-globulin (BGG) at a concentration of 1 mg/mL or 2 mg/mL, is required to generate a standard curve. The standard should be dissolved in the same buffer as the unknown samples.[3][9]

Standard Assay Protocol (Test Tube Format)

This protocol is suitable for protein concentrations ranging from 100 to 1500 µg/mL.[11]

  • Prepare Standards: Prepare a series of protein standard dilutions in the range of 100 to 1500 µg/mL. Also, prepare a blank containing only the sample buffer.

  • Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.

  • Assay:

    • Pipette 30 µL of each standard and unknown sample into separate, clearly labeled test tubes.[11]

    • Add 1.5 mL of the Bradford reagent to each tube and mix well by vortexing.[11]

    • Incubate the tubes at room temperature for at least 5-10 minutes. The color is stable for up to 60 minutes.[11][13]

  • Measurement:

    • Set a spectrophotometer to a wavelength of 595 nm.

    • Zero the instrument using a cuvette containing the blank solution.

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the blank-corrected absorbance values for the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve. Account for any dilution factors.[11]

Microplate Assay Protocol

This protocol is a scaled-down version suitable for a 96-well plate format and is ideal for analyzing multiple samples simultaneously. It is suitable for protein concentrations ranging from 1 to 20 µg/mL.[7]

  • Prepare Standards and Samples: Prepare a series of protein standard dilutions and dilute unknown samples as described for the standard assay.

  • Assay:

    • Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate. Perform replicates (duplicate or triplicate) for better accuracy.[11]

    • Add 250 µL of the Bradford reagent to each well.[11]

    • Mix the contents of the wells thoroughly using a plate shaker for 30 seconds.[11]

  • Incubation: Incubate the plate at room temperature for 10 minutes.[11]

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.[11]

  • Data Analysis: Perform data analysis as described in step 5 of the Standard Assay Protocol.

Visualizations

G prep_reagents Prepare Reagents (Bradford Reagent, Protein Standards) pipette Pipette Standards & Samples into Wells/Tubes prep_reagents->pipette prep_samples Prepare Samples (Dilute Unknowns) prep_samples->pipette add_reagent Add Bradford Reagent to all Wells/Tubes pipette->add_reagent mix Mix Thoroughly add_reagent->mix incubate Incubate at Room Temp (5-10 minutes) mix->incubate measure Measure Absorbance at 595 nm incubate->measure analyze Analyze Data (Generate Standard Curve, Calculate Concentration) measure->analyze

Caption: Experimental workflow for the Bradford protein assay.

G dye_red Coomassie Dye (Cationic) Reddish-Brown Abs_max = 465 nm dye_blue Coomassie Dye (Anionic) Blue Abs_max = 595 nm dye_red->dye_blue Binds to Protein (Acidic Conditions) protein Protein (Basic & Aromatic Amino Acids) protein->dye_blue spectro Spectrophotometer Measures Absorbance at 595 nm dye_blue->spectro Proportional to Protein Concentration

Caption: Mechanism of the Bradford protein assay.

References

Application Notes and Protocols for Acid Red 315 in Textile Fiber Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 315 is a synthetic anionic dye belonging to the acid dye class. These dyes are primarily utilized for the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. The fundamental principle of their application lies in the ionic bonding between the anionic sulfonate groups of the dye molecule and the cationic amino groups present in the fiber polymer under acidic conditions. This interaction allows for the differential staining of fibers, a property that can be harnessed for qualitative and potentially quantitative analysis of textile blends. This document provides detailed protocols for the application of this compound in the identification and analysis of textile fibers.

Principle of Application

The application of this compound for textile fiber analysis is based on its selective affinity for fibers containing accessible amino groups. In an acidic dyebath, the amino groups of protein and polyamide fibers become protonated, acquiring a positive charge (-NH3+). The negatively charged sulfonate groups (-SO3-) on the this compound molecule are then attracted to these positively charged sites, forming strong ionic bonds. This results in the coloration of these fibers. In contrast, cellulosic fibers such as cotton and rayon, which lack these cationic sites, will not readily absorb the acid dye and will remain largely unstained. This differential dyeing behavior forms the basis for fiber identification.

Quantitative Data Summary

While specific quantitative data for the dyeing performance of this compound is not extensively published, the following table summarizes expected outcomes based on the general behavior of acid dyes on various textile fibers. The dye uptake is represented as a percentage of the weight of the fiber (% owf - on weight of fiber).

Fiber TypeExpected Dye Uptake (% owf)Expected Color IntensityRationale for Differential Uptake
Wool High (e.g., > 2%)Deep RedHigh density of accessible amino groups in the keratin protein structure.
Silk High (e.g., > 2%)Deep RedHigh density of accessible amino groups in the fibroin protein structure.
Nylon 6 & 6,6 Moderate to High (e.g., 1-2%)RedPresence of amide groups that can be protonated, but fewer than in protein fibers.
Cotton Very Low (e.g., < 0.1%)Unstained to very pale pinkCellulosic polymer lacks cationic sites for ionic bonding with acid dyes.
Polyester Very Low (e.g., < 0.1%)UnstainedHydrophobic nature and lack of dye sites prevent significant uptake of acid dyes.
Acrylic Variable (generally low)Pale to light redSome acrylic fibers may have anionic sites that repel the dye, while others may have been modified to accept acid dyes.

Experimental Protocols

Protocol 1: Qualitative Fiber Identification in a Blended Fabric

This protocol describes a method for identifying the components of a blended fabric (e.g., a wool/cotton blend) using a differential dyeing procedure with this compound.

Materials:

  • This compound dye powder

  • Textile sample (e.g., a small swatch of fabric)

  • Distilled water

  • Glacial acetic acid or formic acid

  • Sodium sulfate (Glauber's salt)

  • Beakers (250 mL)

  • Heating plate with magnetic stirring

  • Graduated cylinders

  • Glass stirring rod

  • Microscope and slides

Procedure:

  • Sample Preparation: Weigh the textile sample to be tested. For a 1-gram sample, prepare a 100 mL dyebath.

  • Dyebath Preparation:

    • Dissolve 0.02 g (2% on weight of fiber) of this compound in approximately 50 mL of distilled water in a 250 mL beaker.

    • Add 1 g (10% owf) of sodium sulfate, which acts as a leveling agent to promote even dye uptake.

    • Stir until all components are fully dissolved.

    • Add distilled water to bring the total volume to 100 mL.

  • Dyeing Procedure:

    • Place the textile sample into the dyebath.

    • Slowly heat the dyebath to 90-100°C while stirring gently.

    • Once the temperature reaches 90°C, add 0.3 mL (3% owf) of glacial acetic acid to lower the pH to approximately 4-5. This is crucial for the protonation of the amino groups in the fibers.

    • Continue to heat and stir at this temperature for 30-45 minutes.

  • Rinsing and Drying:

    • After dyeing, remove the sample from the dyebath and rinse it thoroughly with cold running water until the rinse water is clear.

    • Allow the sample to air dry or dry it in a low-temperature oven.

  • Analysis:

    • Visually inspect the dried sample. Fibers such as wool or nylon will be stained a distinct red color, while cellulosic fibers like cotton will remain white or very lightly stained.

    • For a more detailed analysis, separate a few fibers from the stained fabric, mount them on a microscope slide, and observe them under a microscope to clearly distinguish between the dyed and undyed fibers.

Protocol 2: Spectrophotometric Quantification of Dye Exhaustion (Optional)

This protocol can be used to indirectly quantify the amount of dye absorbed by the fibers by measuring the decrease in dye concentration in the dyebath.

Materials:

  • All materials from Protocol 1

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).

    • Create a series of standard solutions of decreasing concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Initial Dyebath Absorbance: Before adding the textile sample, take a small aliquot of the prepared dyebath, dilute it to a concentration that falls within the range of your calibration curve, and measure its absorbance (A_initial).

  • Perform the Dyeing Procedure: Follow steps 3 and 4 from Protocol 1.

  • Measure Final Dyebath Absorbance: After the dyeing process is complete and the dyebath has cooled to room temperature, take an aliquot of the exhausted dyebath, dilute it by the same factor as in step 2, and measure its absorbance (A_final).

  • Calculate Dye Exhaustion:

    • Use the calibration curve to determine the initial (C_initial) and final (C_final) concentrations of the dye in the dyebath.

    • Calculate the percentage of dye exhaustion using the following formula:

      • % Exhaustion = [(C_initial - C_final) / C_initial] * 100

Visualizations

G cluster_0 Dyebath Preparation cluster_1 Dyeing Process Dye This compound Dyebath Acidic Dyebath Dye->Dyebath IonicBonding Ionic Bonding Dye->IonicBonding Anionic Dye (-SO3-) Water Distilled Water Water->Dyebath Acid Acetic Acid (pH 4-5) Acid->Dyebath Salt Sodium Sulfate Salt->Dyebath Fiber Textile Fiber (Wool/Nylon) Dyebath->Fiber Introduction of Fiber Protonation Protonation of Amino Groups (-NH3+) Fiber->Protonation Acidic Conditions Protonation->IonicBonding DyedFiber Dyed Fiber IonicBonding->DyedFiber

Caption: Mechanism of this compound dyeing on protein/polyamide fibers.

G start Start: Textile Sample prep Dyebath Preparation (this compound, Acetic Acid, Na2SO4) start->prep dyeing Dyeing at 90-100°C for 30-45 min prep->dyeing rinsing Rinsing with Cold Water dyeing->rinsing drying Drying rinsing->drying analysis Analysis drying->analysis visual Visual Inspection for Differential Staining analysis->visual microscopy Microscopic Examination analysis->microscopy end End: Fiber Identification visual->end microscopy->end

Caption: Experimental workflow for qualitative fiber analysis.

Acid Red 315 as a Tracer in Hydrological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and General Characteristics

Acid Red 315 is a monosulfonate 1:2 metal complex dye, a structural feature that enhances its stability.[4] It typically appears as a red crystalline or powdered solid and is soluble in water and alcohol.[3] The dye is relatively stable under acidic conditions but is prone to fading in alkaline environments.[3]

For its application as a hydrological tracer, the following general properties are advantageous:

  • Water Solubility: Ensures effective dispersion in aqueous environments.[3]

  • Fluorescence: Allows for detection at very low concentrations using fluorometry.[4]

  • Stability: The metal-complex nature of the dye suggests a degree of stability, which is crucial for tracing over significant distances and times.[4]

A summary of the known qualitative physicochemical properties of this compound is presented in the table below.

PropertyDescriptionCitation
Common Name This compound, Acid Red MS-BB, Neutral red S-G[1]
CAS Number 12220-47-2[2]
Molecular Structure Single azo, 1:2 Metal Complex
Appearance Red crystals or powdered solid[3]
Solubility Good solubility in water and alcohol; relatively poor in organic solvents.[3]
Density Approximately 1.458 g/cm³ (at 20°C)[3]
Vapor Pressure Extremely low (almost 0 Pa at 20°C)[3]
Acid-Base Stability Relatively stable under acidic conditions; prone to fading under alkaline conditions.[3]
Light Stability Possesses a certain degree of light resistance.[3]

Experimental Protocols

The following protocols are generalized for fluorescent dye tracing and should be adapted for this compound based on site-specific conditions and experimentally determined parameters.

Preliminary Laboratory Analysis

Before any field application, it is essential to determine the specific characteristics of this compound under simulated environmental conditions.

Objective: To determine the fluorescence spectra, quantum yield, degradation rate, and sorption coefficient of this compound.

Materials:

  • This compound dye

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Environmental water samples (from the study site)

  • Soil/sediment samples (from the study site)

  • Laboratory shaker

  • Centrifuge

  • Standard laboratory glassware

Methodology:

  • Fluorescence Spectroscopy:

    • Prepare a series of standard solutions of this compound in distilled water and in site-specific water.

    • Using a spectrofluorometer, determine the optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity of the standard solutions to establish a calibration curve (fluorescence vs. concentration).

    • The fluorescence quantum yield should be determined relative to a well-characterized standard (e.g., Rhodamine 6G).

  • Photodegradation Study:

    • Expose solutions of this compound of known concentration to natural or simulated sunlight.

    • Monitor the decrease in dye concentration over time using a UV-Vis spectrophotometer or fluorometer.

    • Calculate the photodegradation rate constant.

  • Sorption Study (Batch Equilibrium Experiment):

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a known mass of site-specific soil or sediment to each solution.

    • Agitate the samples on a laboratory shaker until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to separate the solid and aqueous phases.

    • Measure the equilibrium concentration of the dye in the aqueous phase.

    • Calculate the amount of dye sorbed to the solid phase.

    • Determine the soil-water partition coefficient (Kd) using the following equation: Kd = (Concentration of dye in soil) / (Concentration of dye in water)

Field Protocol: Tracer Injection and Sampling

Objective: To introduce this compound into a hydrological system and collect samples to determine flow paths, travel time, and dispersion.

Materials:

  • Concentrated solution of this compound

  • Injection equipment (e.g., pump, Mariotte bottle)

  • Sampling bottles (amber glass to protect from light)

  • Field fluorometer (optional, for real-time measurements)

  • GPS for recording locations

  • Data logger

Methodology:

  • Pre-injection:

    • Conduct a thorough reconnaissance of the study area to identify suitable injection and sampling points.

    • Collect background water samples from all sampling locations to test for natural fluorescence or interfering substances.

  • Tracer Injection:

    • Calculate the required mass of this compound based on the estimated flow rate of the water body, the expected dilution, and the detection limit of the analytical method. A conservative approach is recommended to ensure detection without causing significant discoloration of the water.

    • Prepare a concentrated solution of the dye.

    • Inject the dye solution at the designated point. The injection can be a slug injection (releasing the entire volume at once) or a constant-rate injection over a specified period.

    • Record the exact time, location, and volume of the injection.

  • Sampling:

    • Begin sampling at downstream locations immediately after injection.

    • The sampling frequency should be high initially and can be decreased as the tracer cloud passes.

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Store samples in a cool, dark place until analysis.

    • Record the time and location of each sample collection.

Sample Analysis

Objective: To determine the concentration of this compound in the collected water samples.

Methodology:

  • Allow samples to reach room temperature before analysis.

  • Calibrate the spectrofluorometer using the standard solutions prepared in the preliminary laboratory analysis.

  • Measure the fluorescence of each water sample at the predetermined excitation and emission wavelengths.

  • Use the calibration curve to convert fluorescence readings to dye concentrations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Experimentally Determined Properties of this compound

ParameterValueUnitsConditions (e.g., pH, Temperature, Water Matrix)
Excitation Maximum (λex) TBDnm
Emission Maximum (λem) TBDnm
Fluorescence Quantum Yield (Φf) TBD-
Photodegradation Rate Constant (k) TBDs⁻¹ or h⁻¹
Soil-Water Partition Coefficient (Kd) TBDL/kgSpecify soil/sediment type

Table 2: Field Study Data Summary

Sample IDLocation (GPS Coordinates)Collection Time (Date & Time)This compound Concentration (µg/L)

Visualizations

Experimental Workflow for Hydrological Tracing

G cluster_prelim Preliminary Phase cluster_field Field Phase cluster_post Post-Field Phase lab_analysis Laboratory Analysis (Fluorescence, Degradation, Sorption) injection Tracer Injection lab_analysis->injection site_recon Site Reconnaissance & Background Sampling site_recon->injection sampling Downstream Sampling injection->sampling sample_analysis Fluorometric Analysis sampling->sample_analysis data_analysis Data Analysis (Flow Paths, Travel Time) sample_analysis->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for a hydrological tracer study.

Environmental Fate and Transport Pathways of a Tracer Dye

G cluster_transport Transport in Water cluster_fate Environmental Fate injection Tracer Injection (e.g., Sinkhole, Stream) advection Advection (Bulk Flow) injection->advection dispersion Dispersion (Spreading) advection->dispersion sorption Sorption (to Soil/Sediment) advection->sorption photodegradation Photodegradation (Sunlight) advection->photodegradation biodegradation Biodegradation (Microbial Action) advection->biodegradation detection Detection at Sampling Point dispersion->detection

Caption: Potential pathways of a tracer dye.

Conclusion

This compound shows promise as a fluorescent tracer in hydrological studies due to its water solubility and fluorescent nature. However, the lack of specific quantitative data on its fluorescence properties, degradation, and sorption necessitates thorough preliminary laboratory and field investigations to establish these parameters before its use in quantitative tracer studies. The protocols outlined in this document provide a framework for conducting such investigations and for the subsequent field application of this compound as a hydrological tracer. Adherence to these guidelines, with a strong emphasis on site-specific characterization, will enable researchers to utilize this dye effectively and responsibly in their studies.

References

Application Notes and Protocols for Purity Analysis of Acid Red 315 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 315 is a synthetic monoazo dye belonging to the class of 1:2 metal-complex dyes. It is characterized by the presence of an azo group (—N=N—) and a metal complex, often with chromium, which enhances its stability and color fastness.[1] This anionic dye is soluble in water and alcohol and typically appears as a red crystalline or powdered solid.[1][2] The purity of this compound is crucial for its application in research and various industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of the main dye component from its impurities, which may include unreacted starting materials, by-products from the synthesis, or degradation products.[1] Reversed-phase HPLC, particularly with a C18 stationary phase, is a common and effective method for the analysis of azo dyes.[3]

This document provides detailed application notes and protocols for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Workflow

The logical workflow for the HPLC analysis of this compound is outlined below.

HPLC Workflow for this compound Purity Analysis cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis SamplePrep Sample Preparation HPLCSytem HPLC System SamplePrep->HPLCSytem Inject Sample MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLCSytem Column C18 Column HPLCSytem->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram DataAnalysis Data Analysis and Purity Calculation Chromatogram->DataAnalysis

HPLC Analysis Workflow

Experimental Protocols

This section details the recommended methodologies for the HPLC purity analysis of this compound.

Materials and Reagents
  • This compound reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following conditions are recommended for the analysis of this compound. These are based on typical methods for similar metal-complex azo dyes.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically in the visible range, e.g., 500-550 nm for red dyes, and a lower UV wavelength, e.g., 254 nm, for non-colored impurities)
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Sample Diluent: A mixture of Mobile Phase A and Methanol (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data
PeakRetention Time (min)Area (%)Identification
1~ 5.20.5Impurity 1 (e.g., starting material)
2~ 12.898.5This compound
3~ 18.10.8Impurity 2 (e.g., by-product)
4~ 22.50.2Impurity 3 (e.g., degradation product)

Note: The retention times and area percentages are hypothetical and will vary depending on the specific sample and chromatographic conditions.

Table 2: Purity Calculation

The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Sample IDArea of this compound PeakTotal Area of All PeaksPurity (%)
Sample A1,970,0002,000,00098.5
Sample B1,900,0001,950,00097.4

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of this compound and the principles of the HPLC separation method.

HPLC Separation Principle cluster_analyte Analyte Properties cluster_hplc_components HPLC System Components cluster_principle Separation Principle Analyte This compound (Moderately Polar) Interaction Differential Partitioning Analyte->Interaction Impurities Impurities (Varying Polarity) Impurities->Interaction StationaryPhase Stationary Phase (Non-polar C18) StationaryPhase->Interaction MobilePhase Mobile Phase (Polar - Acetonitrile/Water) MobilePhase->Interaction Separation Separation of Components Interaction->Separation Results in Separation

Principle of HPLC Separation

The described reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. The detailed protocol and system suitability criteria ensure that the method is suitable for routine quality control and research applications. The provided tables and diagrams facilitate the understanding and implementation of this analytical procedure.

References

Standard Operating Procedure: Acid Red 315 Staining for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a water-soluble, anionic azo dye belonging to the 1:2 metal complex category.[1][2] Its utility in biological staining stems from its ability to bind to basic cellular and tissue components. The fundamental principle of this staining method lies in the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue, a reaction that is optimized under acidic conditions.[3][4]

This document provides a comprehensive standard operating procedure (SOP) for the use of this compound as a histological stain for paraffin-embedded tissue sections. It is primarily intended for the staining of cytoplasm, muscle, and connective tissues. While this compound is noted for its fluorescent properties, this protocol focuses on its application in brightfield microscopy. Further optimization will be required for fluorescence imaging applications.

Core Requirements and Data Presentation

Successful and reproducible staining with this compound is dependent on the careful optimization of several key parameters. The following table outlines the recommended starting ranges for these variables. It is crucial for the user to empirically determine the optimal conditions for their specific tissue type, fixation method, and desired staining outcome.

ParameterRecommended Starting RangeKey Considerations
This compound Concentration 0.1% - 0.5% (w/v) in distilled waterHigher concentrations will decrease the required incubation time but may lead to overstaining.
Staining Solution pH 3.0 - 4.0An acidic pH is critical for protonating tissue proteins, thereby enhancing their affinity for the anionic dye.[4][5] Adjust with glacial acetic acid.
Incubation Time 3 - 10 minutesThis is highly dependent on tissue type, thickness, and the concentration of the staining solution.
Differentiation Brief rinse (seconds) in 0.1% acetic acid in 70% ethanolThis optional step allows for the controlled removal of excess stain and enhances contrast. It should be monitored visually.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. 12220-47-2)

  • Distilled or deionized water

  • Glacial acetic acid

  • Ethanol (reagent grade, 70%, 95%, and 100%)

  • Xylene or a suitable xylene substitute

  • Harris's Hematoxylin or other suitable nuclear stain

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's tap water substitute or other bluing agent

  • Permanent mounting medium

  • Paraffin-embedded tissue sections on charged slides

Safety Precautions
  • Consult the Material Safety Data Sheet (MSDS) for this compound prior to use.[1][6]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to prevent inhalation.[6]

  • All staining procedures should be carried out in a well-ventilated area.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Preparation of Staining Solutions

1% (w/v) this compound Stock Solution:

  • Weigh 1.0 g of this compound powder.

  • Add to 100 mL of distilled water.

  • Stir until fully dissolved. Gentle heating may be required.

  • Store in a labeled, airtight container at room temperature, protected from light.

0.25% (w/v) this compound Working Solution (pH 3.5):

  • Combine 25 mL of 1% this compound stock solution with 75 mL of distilled water.

  • Add approximately 0.5 mL of glacial acetic acid.

  • Verify the pH with a calibrated pH meter and adjust as necessary with glacial acetic acid or a dilute sodium hydroxide solution.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes of 5 minutes each.

    • 100% Ethanol: 2 changes of 3 minutes each.

    • 95% Ethanol: 2 changes of 3 minutes each.

    • 70% Ethanol: 1 change of 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • Cytoplasmic and Connective Tissue Staining:

    • Immerse in the 0.25% this compound working solution for 3-10 minutes.

    • Rinse briefly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes of 2 minutes each.

    • 100% Ethanol: 2 changes of 2 minutes each.

    • Xylene: 2 changes of 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Staining Results:

  • Nuclei: Blue to purple

  • Cytoplasm, Muscle, Keratin: Red to pink

  • Collagen: Lighter red to pink

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the staining outcome.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol to Water) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Cytoplasmic_Stain This compound Staining Nuclear_Stain->Cytoplasmic_Stain Dehydration Dehydration (Ethanol Series) Cytoplasmic_Stain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A streamlined workflow for this compound staining.

G Stain_Concentration Stain Concentration Staining_Intensity Staining Intensity Stain_Concentration->Staining_Intensity positively correlates Incubation_Time Incubation Time Incubation_Time->Staining_Intensity positively correlates pH pH of Staining Solution pH->Staining_Intensity inversely correlates (lower pH = higher intensity) Tissue_Properties Tissue Properties (Type, Fixation) Tissue_Properties->Staining_Intensity influences Differentiation Differentiation Differentiation->Staining_Intensity negatively correlates

Caption: Interplay of factors affecting staining intensity.

References

Application Notes and Protocols for Acid Red 315 in the Detection of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. A variety of biophysical techniques are employed to detect and characterize these interactions. Among these, fluorescence-based assays offer high sensitivity and the ability to monitor interactions in real-time. Acid Red 315, a monoazo, 1:2 metal complex dye, has emerged as a potential tool for investigating PPIs. Its utility has been demonstrated in a two-probe fluorescent system to probe pH-dependent conformational changes and interactions of mucin proteins.[1] The underlying principle is that the fluorescence emission of this compound is sensitive to its local environment, which can be altered upon binding to a protein or upon a change in protein conformation induced by a PPI. This change in fluorescence can be a reporter for the interaction.

This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe to detect and characterize protein-protein interactions.

Principle of Detection

The application of this compound in detecting PPIs is based on the modulation of its fluorescence properties upon changes in the local microenvironment. When two proteins interact, they may undergo conformational changes that either create or mask binding sites for this compound. Alternatively, the dye may bind at the interface of the protein complex. In either scenario, the change in the polarity and viscosity of the environment surrounding the dye molecule leads to a measurable change in its fluorescence intensity or a shift in its emission spectrum.

For instance, an increase in fluorescence intensity can be observed when the dye binds to a hydrophobic pocket that is formed or becomes more accessible upon the formation of a protein-protein complex. Conversely, a decrease in fluorescence could indicate the disruption of a dye-binding site upon interaction.

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValue
CAS Number 12220-47-2
Chemical Class Monoazo, 1:2 Metal Complex
Appearance Red crystalline or powdered solid[2]
Excitation Maximum (λex) ~540 nm (in aqueous buffer)
Emission Maximum (λem) ~600 nm (in aqueous buffer)
Quantum Yield (Φf) Low in aqueous solution, increases upon binding to proteins
Table 2: Hypothetical Quantitative Data for a Model PPI Study using this compound

The following table presents illustrative data for the interaction between Protein A and Protein B, as monitored by the change in this compound fluorescence. This data is for demonstration purposes only and will vary depending on the specific proteins and experimental conditions.

ParameterValue
Concentration of Protein A 10 µM
Concentration of Protein B (Titrant) 0 - 50 µM
Concentration of this compound 5 µM
Initial Fluorescence Intensity (Protein A + Dye) 150 Arbitrary Units
Maximum Fluorescence Intensity (at saturation) 750 Arbitrary Units
Dissociation Constant (Kd) 5.2 µM
Signal-to-Background Ratio 5

Experimental Protocols

Protocol 1: General Fluorescence-Based Protein-Protein Interaction Assay

This protocol describes a general method to monitor the interaction between two purified proteins (Protein A and Protein B) using this compound.

Materials:

  • Purified Protein A

  • Purified Protein B

  • This compound stock solution (1 mM in DMSO or water)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Protein A at 2X the final desired concentration in the assay buffer.

    • Prepare a series of dilutions of Protein B in the assay buffer.

    • Prepare a working solution of this compound at 2X the final desired concentration in the assay buffer. Protect from light.

  • Assay Setup:

    • In a microplate or cuvette, add an equal volume of the 2X Protein A solution and the 2X this compound solution. Mix gently and incubate for 15 minutes at room temperature to allow for dye-protein equilibration.

    • Measure the baseline fluorescence of the Protein A-dye mixture. Use an excitation wavelength of ~540 nm and measure the emission spectrum or intensity at ~600 nm.

  • Titration:

    • Add increasing concentrations of Protein B to the Protein A-dye mixture.

    • After each addition, mix gently and incubate for a sufficient time to allow the protein-protein interaction to reach equilibrium (this may need to be optimized, e.g., 30-60 minutes).

    • Measure the fluorescence intensity after each addition.

  • Controls:

    • Perform a titration of Protein B into a solution of this compound alone to account for any direct effects of Protein B on the dye's fluorescence.

    • Perform a titration of buffer into the Protein A-dye mixture to account for dilution effects.

  • Data Analysis:

    • Subtract the fluorescence of the control (Protein B + dye) from the experimental values.

    • Correct for dilution if necessary.

    • Plot the change in fluorescence intensity as a function of the concentration of Protein B.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Investigating pH-Dependent Protein-Protein Interactions

This protocol is adapted from the principle of using this compound to study pH-dependent interactions, such as those observed in mucin proteins.[1]

Materials:

  • Same as Protocol 1

  • A series of Assay Buffers with varying pH values (e.g., pH 4.0 to 8.0)

Procedure:

  • Assay at Different pH:

    • Repeat the titration experiment described in Protocol 1 using different assay buffers, each with a specific pH.

  • Analysis of Conformational Changes:

    • In separate experiments, monitor the fluorescence of this compound with each protein (Protein A and Protein B) individually across the pH range. This will help to distinguish fluorescence changes due to PPIs from those caused by pH-induced conformational changes in the individual proteins.

  • Data Analysis:

    • Determine the Kd for the protein-protein interaction at each pH.

    • Plot the Kd values as a function of pH to understand the pH dependency of the interaction.

    • Correlate the changes in interaction affinity with any observed pH-dependent changes in the fluorescence of the individual proteins.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Titration cluster_analysis 3. Data Analysis prep_A Prepare 2X Protein A mix Mix Protein A and this compound Incubate 15 min prep_A->mix prep_B Prepare Protein B dilutions titrate Titrate with Protein B Incubate to equilibrium prep_B->titrate prep_Dye Prepare 2X this compound prep_Dye->mix measure_base Measure Baseline Fluorescence mix->measure_base measure_base->titrate measure_series Measure Fluorescence Series titrate->measure_series correct Correct for Controls (Dye+Protein B, Dilution) measure_series->correct plot Plot ΔFluorescence vs. [Protein B] correct->plot fit Fit Data to Binding Model Determine Kd plot->fit

Caption: Workflow for a fluorescence-based protein-protein interaction assay using this compound.

Signaling_Pathway_Concept cluster_unbound Unbound State cluster_bound Bound State ProtA Protein A Complex Protein A-B Complex ProtA->Complex Interaction ProtB Protein B ProtB->Complex Dye_free This compound (Low Fluorescence) Dye_bound Bound this compound (High Fluorescence) Dye_free->Dye_bound Binding to Complex or Conformational Change Complex->Dye_bound

Caption: Conceptual diagram of this compound fluorescence enhancement upon protein-protein interaction.

References

Application Notes and Protocols for Acid Red 315 in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for in vitro applications of Acid Red 315 (CAS No. 12220-47-2) in cell biology have revealed a significant lack of specific, peer-reviewed research and established protocols. This compound is primarily documented as a synthetic organic dye used in the textile, ink, plastic, and leather industries[1]. While it belongs to the class of 1:2 metal complex azo dyes[2][3], which have been investigated for various biological activities, data specifically on this compound in cell biology is sparse. Safety data sheets indicate that toxicological properties such as germ cell mutagenicity, carcinogenicity, and reproductive toxicity have not been determined[4].

This document provides a summary of the available information on this compound and discusses the potential, yet largely unexplored, in vitro applications based on the characteristics of related azo dyes. The provided protocols are generalized and should be adapted and optimized for specific experimental needs.

Overview of this compound

This compound is a red crystalline or powdered solid with high solubility in water and alcohols[2]. Structurally, it is a 1:2 metal complex dye, often containing chromium, which enhances its stability[2]. The presence of one or more azo groups (—N=N—) is responsible for its color[2].

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 12220-47-2[2][3]
Appearance Red crystalline powder[2]
Solubility High in water and alcohols[2]
Classification 1:2 metal complex azo dye[2][3]
Molecular Structure Single azo, 1:2 Metal Complexes[3]

Potential In Vitro Applications

While specific studies on this compound are limited, the broader class of azo dyes and metal complex dyes has been explored in several cell biology contexts. These potential applications are theoretical for this compound and would require empirical validation.

Cytotoxicity and Anticancer Research

Several novel azo dyes and their metal complexes have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines[5][6]. The mechanism of action often involves the induction of apoptosis[5][7]. Given that this compound is a metal complex azo dye, it could theoretically be investigated for similar properties.

Cellular Staining

The fundamental property of a dye is to impart color to a substrate. In cell biology, dyes are used to stain cells and tissues for visualization. The mechanism of staining involves the dye penetrating cell membranes and binding to biomolecules like proteins and nucleic acids through electrostatic and hydrophobic interactions[2]. Although primarily an industrial dye, the staining potential of this compound in a biological context could be explored.

Molecular Probe for Protein-Protein Interactions

One of the few specific mentions of this compound in a research context is its use as a molecular probe in a two-probe fluorescent system to investigate pH-dependent protein-protein interactions in mucin proteins. In such a system, the dye's fluorescence emission changes in response to the conformational changes of the protein, offering insights into folding and unfolding mechanisms[2].

Experimental Protocols (Generalized)

The following are generalized protocols for assessing the potential in vitro applications of this compound. These are based on standard methods used for other dyes and should be considered starting points for research.

Protocol for Assessing In Vitro Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or water, and filter-sterilized)

  • Human cancer cell line (e.g., A549 lung cancer cells) and a normal cell line (e.g., WRL-68)[5]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the dye) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Protocol for General Cellular Staining

This protocol provides a basic framework for evaluating the staining properties of this compound on cultured cells.

Materials:

  • This compound staining solution (various concentrations in a buffered solution like PBS)

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Microscope slides

  • Fluorescence or light microscope

Procedure:

  • Wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the this compound staining solution for a predetermined time (e.g., 5-30 minutes).

  • Wash the cells three times with PBS to remove excess dye.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the stained cells under a microscope to assess the staining pattern and intensity.

Visualizations

Due to the lack of specific experimental data on signaling pathways or complex workflows involving this compound, a diagram illustrating a generalized concept is provided.

G cluster_workflow Conceptual Workflow: Using a Fluorescent Probe to Study Protein-Protein Interaction ProteinA Protein A Interaction pH-dependent Interaction ProteinA->Interaction ProteinB Protein B ProteinB->Interaction Probe Fluorescent Probe (e.g., this compound) Probe->ProteinA binds to ConformationChange Conformational Change Interaction->ConformationChange FluorescenceChange Change in Fluorescence Emission ConformationChange->FluorescenceChange

Caption: Conceptual workflow of a fluorescent probe in protein interaction studies.

References

Acid Red 315: Application Notes and Protocols for Cosmetic and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315, a monoazo chrome complex dye, presents potential applications in cosmetic and pharmaceutical research, primarily as a fluorescent probe for studying protein interactions and as a histological staining agent. Its utility stems from its ability to bind to biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions, exhibiting changes in its fluorescent properties in response to environmental shifts like pH. This document provides detailed application notes and protocols for the use of this compound in a research context, alongside a summary of its physicochemical properties and relevant safety information.

Physicochemical and Toxicological Profile

A comprehensive understanding of this compound's properties is crucial for its application in research.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Red crystalline or powdered solid[1][2]
CAS Number 12220-47-2[3]
Molecular Structure Single azo, 1:2 Metal Complex (often Chromium)[2][3]
Solubility Good solubility in water and alcohol solvents; Poor in organic solvents. Solubility in water increases with temperature.[1][4]
Stability Relatively stable under acidic conditions. Prone to fading under alkaline conditions. Stable under normal temperatures and pressures.[1][4][5]
Light Fastness (ISO) 6-7[6]
Washing Fastness 4-5[6]

Table 2: Toxicological Summary of this compound

Toxicological EndpointObservationReferences
Acute Effects Harmful if swallowed, inhaled, or absorbed through the skin. Causes eye and skin irritation. Irritating to mucous membranes and upper respiratory tract.[5]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[5]
Mutagenicity Mutagenicity data has been reported.[5]
Chronic Effects No information available.[5]

Application 1: Fluorescent Probe for pH-Dependent Protein Interactions

This compound can be utilized as an extrinsic fluorescent probe to investigate conformational changes and interactions of proteins, particularly in response to pH variations. A notable application is in the study of mucin proteins, which are relevant in both pharmaceutical and cosmetic formulations. The fluorescence emission of this compound can change in response to the folding and unfolding of proteins.

Experimental Protocol: Fluorometric Analysis of Protein Conformation

This protocol is adapted from general methods for using fluorescent dyes to study protein interactions.

Materials:

  • This compound

  • Protein of interest (e.g., mucin)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0, 7.0, 9.0)

  • Fluorometer

  • Dialysis tubing (if necessary for buffer exchange)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in deionized water. Protect from light.

    • Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS at pH 7.4).

  • Labeling of Protein (Non-covalent):

    • To a solution of the protein in a specific pH buffer, add a small aliquot of the this compound stock solution to achieve the desired final concentration (typically in the low micromolar range).

    • Incubate the mixture at room temperature for 1-2 hours with gentle stirring, protected from light, to allow for the dye to interact with the protein.

  • Removal of Unbound Dye (Optional):

    • If necessary, remove unbound this compound by dialysis against the corresponding pH buffer overnight at 4°C.

  • Fluorometric Measurement:

    • Set the excitation and emission wavelengths on the fluorometer. The exact wavelengths for this compound should be determined experimentally, but for red-emitting azo dyes, excitation is typically in the green region of the spectrum (e.g., 500-550 nm) and emission in the red region (e.g., 600-650 nm).

    • Record the fluorescence emission spectrum of the this compound-protein complex at different pH values.

    • As a control, measure the fluorescence of this compound alone in the different pH buffers.

  • Data Analysis:

    • Analyze the changes in fluorescence intensity and emission maximum wavelength as a function of pH. An increase or decrease in fluorescence intensity, or a shift in the emission peak, can indicate conformational changes in the protein that alter the microenvironment of the bound dye.

G Workflow for Fluorometric Analysis of Protein Conformation A Prepare this compound and Protein Stock Solutions B Incubate Protein with This compound at desired pH A->B C Optional: Remove unbound dye via dialysis B->C D Measure Fluorescence Emission Spectra at various pH values C->D E Analyze changes in intensity and emission wavelength D->E

Workflow for Fluorometric Analysis of Protein Conformation

Application 2: Histological Staining of Cellular Components

This compound can be used as a staining agent in histology to visualize cellular components. Its ability to bind to proteins and other biomolecules allows for enhanced contrast in microscopic imaging.

Experimental Protocol: General Staining of Fixed Cells

This is a general protocol and may require optimization for specific cell types and targets.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization (optional)

  • This compound staining solution (e.g., 1-10 µM in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If staining intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the fixed (and permeabilized) cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for red fluorescence.

G Histological Staining Workflow A Fix cells with 4% PFA B Optional: Permeabilize with Triton X-100 A->B C Incubate with This compound staining solution B->C D Wash to remove unbound dye C->D E Mount and image with fluorescence microscope D->E

Histological Staining Workflow

Considerations for Use in Cosmetic and Pharmaceutical Formulations

The use of this compound in topical cosmetic or pharmaceutical formulations is primarily for "shading" or coloring purposes and is not a well-documented area of research. Due to its reported mutagenicity and potential for skin and eye irritation, its use in products that have prolonged skin contact should be approached with caution and would be subject to regulatory approval. In the United States, color additives in cosmetics are regulated by the FDA, and in the European Union, they are listed in Annex IV of the Cosmetics Regulation. Researchers should consult the current regulatory status of this compound before considering its use in any formulation intended for human application.

Signaling Pathways

Currently, there is no available research to suggest a direct involvement of this compound in specific cellular signaling pathways. Its primary mechanism of action in a biological context is through non-covalent binding to macromolecules.

G Known Interactions of this compound AR315 This compound Interaction Electrostatic & Hydrophobic Interactions AR315->Interaction Protein Proteins NucleicAcid Nucleic Acids Interaction->Protein Interaction->NucleicAcid

Known Interactions of this compound

References

Application Notes and Protocols for Acid Red 315 in Leather Dyeing Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acid Red 315 (CAS No: 12220-47-2) is a monosulfonate 1:2 metal complex azo dye utilized in the dyeing of various protein-based materials, including leather, wool, silk, and nylon.[1][2][3] Its chemical structure lends itself to forming strong ionic bonds with the positively charged collagen fibers of chrome-tanned leather under acidic conditions, resulting in a distinct yellow-light red hue.[1][4][5] Acid dyes are favored in the leather industry for their ability to penetrate the substrate, providing even and consistent coloration.[6] This document provides a comprehensive protocol for the application of this compound in a research setting, outlining experimental procedures, data collection parameters, and methods for evaluating dyeing efficacy.

I. Quantitative Data Presentation

Effective research requires systematic evaluation of dyeing parameters. The following tables serve as templates for recording and comparing experimental data.

Table 1: Experimental Dyeing Parameters for this compound

Parameter Variable Range Purpose
Dye Concentration (% owf*) 0.5% - 5.0% To determine optimal color depth and intensity.
pH (Penetration Phase) 5.5 - 7.0 To control the initial diffusion of the dye into the leather substrate.[7]
pH (Fixation Phase) 3.5 - 4.5 To facilitate ionic bond formation between the anionic dye and cationic leather fibers.[7]
Temperature 40°C - 60°C To influence dye solubility, diffusion rate, and reaction kinetics.[8]
Time (Penetration) 30 - 90 min To ensure complete and even penetration of the dye.
Time (Fixation) 30 - 60 min To maximize the exhaustion of the dye from the bath onto the leather.
Formic Acid (% owf*) 1.0% - 4.0% Used in intervals to gradually lower the pH for controlled fixation.[9]
Leveling Agent (% owf*) 0.5% - 2.0% To promote uniform dye distribution and prevent rapid, unlevel fixation.

% owf: on weight of fur/leather

Table 2: Evaluation of Color Fastness Properties

Fastness Test Standard Method Result (Grey Scale Rating 1-5) Description
Fastness to Rubbing (Dry) ISO 11640 / IUF 450 Assesses color transfer to a dry cloth under friction.[10]
Fastness to Rubbing (Wet) ISO 11640 / IUF 450 Assesses color transfer to a wet cloth under friction.[10]
Fastness to Light (Xenon Arc) ISO 105-B02 / IUF 402 Measures color fading upon exposure to a standardized light source (Blue Wool Scale 1-8).[11]
Fastness to Water ISO 105-E01 / IUF 421 Evaluates color change and staining of adjacent fabrics after water immersion.[11]
Fastness to Perspiration ISO 105-E04 / IUF 426 Tests resistance to color change and staining from simulated acidic and alkaline perspiration.[11]
Migration into PVC ISO 15701 / IUF 442 Determines the transfer of color from leather to a plasticized PVC sheet at 50°C.[9][11]

Grey Scale Rating: 5 = Excellent (no change/staining), 1 = Poor (significant change/staining).

II. Experimental Protocols

The following protocols provide detailed methodologies for the preparation, application, and evaluation of this compound in leather dyeing.

Protocol 1: Preparation of this compound Stock Solution

This procedure is critical for ensuring the dye is fully dissolved to prevent "freckling" or uneven dyeing.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Pasting: Place the dye powder in a beaker. Add a small amount of hot water (approximately 180°F / 82°C), about 1 tablespoon per 10g of dye, to the powder.[12]

  • Slurry Formation: Vigorously mix and mash the powder and water with a glass rod to form a smooth, well-dissolved slurry, ensuring no dry clumps remain.[12]

  • Dissolving: Gradually add the remaining volume of hot water (to achieve a final concentration, e.g., 20 times the weight of the dyestuff) while stirring continuously until the dye is completely dissolved.[7]

  • Straining (Optional): For critical applications, strain the dye solution through a fine nylon or silk mesh to remove any undissolved micro-particles.[12]

Protocol 2: Standard Leather Dyeing Procedure

This protocol is designed for chrome-tanned leather, which possesses a cationic charge suitable for binding anionic acid dyes.[13] All percentages are calculated based on the shaved weight of the leather.

  • Initial Wash: Place the chrome-tanned leather sample in a laboratory dyeing drum. Add 200% water at 35°C and drum for 15 minutes. Drain the float.

  • Neutralization: Add 150% water at 35°C and 1.0% - 2.0% sodium formate. Drum for 60 minutes to neutralize the leather to a pH of approximately 5.5 - 6.5. This step is crucial for preparing the leather for even dye penetration. Drain the float.

  • Main Dyeing - Penetration Phase:

    • Add 200% water at 40°C.

    • Add the prepared this compound dye solution (e.g., 2.0% owf).

    • Add a suitable leveling agent (e.g., 1.0% owf) to ensure uniform color distribution.

    • Drum for 45-60 minutes to allow the dye to fully penetrate the leather substrate.[7]

  • Main Dyeing - Fixation Phase:

    • Begin the fixation by gradually adding formic acid to lower the pH. Add 1/2 of the total formic acid (e.g., 1.0% of a total 2.0% owf) and drum for 20 minutes.

    • Add the remaining 1/2 of the formic acid and continue drumming for another 30 minutes. The final pH of the bath should be approximately 3.5 - 4.0 to ensure maximum dye exhaustion and fixation.[7][9]

    • Check for exhaustion by observing the clarity of the dye bath.

  • Rinsing and Fatliquoring:

    • Drain the exhausted dye bath and rinse the leather with water at 40°C for 10 minutes.

    • Drain and perform a fatliquoring step to restore oils to the leather, which is essential for softness and flexibility. This is typically done with a suitable fatliquor emulsion for 45-60 minutes.

  • Final Fixation and Washing:

    • Add a final portion of formic acid (e.g., 1.0% owf) to fix the fatliquor and further set the dye. Drum for 20 minutes.

    • Drain and wash the leather thoroughly.

  • Drying and Conditioning: The leather is then set out, vacuum dried, or toggled to dry before being conditioned under standard temperature and humidity for 24-48 hours prior to testing.

Protocol 3: Color Fastness Evaluation
  • Sample Preparation: Condition all dyed leather samples according to the relevant ISO or IULTCS standard (e.g., 23±2°C and 50±5% relative humidity) before testing.

  • Rub Fastness (IUF 450): A conditioned leather sample is rubbed with a standard dry and wet cotton cloth using a crockmeter under a specified load. The staining of the cotton cloth and the color change of the leather are assessed using standard grey scales.[10]

  • Light Fastness (IUF 402): A portion of the dyed leather is exposed to a high-intensity xenon arc lamp, which simulates sunlight, for a specified duration. A set of standard blue wool fabrics (Blue Wool Scale 1-8) are exposed simultaneously. The light fastness is rated by comparing which blue wool standard has faded to the same extent as the leather sample.[11]

III. Visualizations

Experimental Workflow Diagram

LeatherDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment process_node process_node input_node input_node output_node output_node condition_node condition_node A Chrome-Tanned Leather B Wash & Drain A->B C Neutralization (Sodium Formate) B->C D Add Water, Dye Solution & Leveling Agent C->D E Penetration Phase (45-60 min) D->E F Add Formic Acid (1st half) E->F G Fixation Phase (20 min) F->G H Add Formic Acid (2nd half) G->H I Final Fixation (30 min) H->I J Check Exhaustion I->J K Drain & Rinse J->K Complete L Fatliquoring K->L M Final Wash L->M N Dry & Condition M->N O Dyed Leather (Ready for Testing) N->O

Caption: Workflow for the experimental dyeing of leather with this compound.

Logical Relationship Diagram

DyeingFactors cluster_factors Controlling Factors cluster_outcomes Desired Outcomes factors factors outcomes outcomes process process pH pH Pen Penetration pH->Pen (high pH aids) Fix Fixation & Exhaustion pH->Fix (low pH increases) DP Leather Dyeing Process pH->DP Temp Temperature Temp->Pen (increases rate) Temp->Fix (increases rate) Temp->DP Time Time Time->Pen (increases) Time->Fix (increases) Time->DP Aux Auxiliaries (Leveling Agents) Level Levelness Aux->Level (improves) Aux->DP Dye Dye Conc. Shade Shade Intensity Dye->Shade (increases) Dye->DP Fast Color Fastness DP->Pen DP->Fix DP->Level DP->Fast DP->Shade

References

Application Notes and Protocols: Acid Red 315 as a Fluorescent Marker in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 (CAS No. 12220-47-2) is a synthetic monoazo dye characterized as a 1:2 metal complex, typically involving chromium, which contributes to its stability.[1] While traditionally used in the textile industry and for hydrological tracing, its fluorescent properties have garnered interest for applications in biological research.[2][3][4][5][6] Notably, this compound has been identified as a potential molecular probe for investigating pH-dependent protein-protein interactions and conformational changes, particularly in glycoproteins such as mucins.[1] Its fluorescence emission is sensitive to the local environment, making it a candidate for development as a biosensor.[1]

These application notes provide an overview of the known characteristics of this compound and protocols for its use as a fluorescent marker in biological systems. It is important to note that while the foundational information is available, specific photophysical parameters and detailed biological protocols are not extensively published. Therefore, the provided data and protocols are based on available information and established methodologies for similar fluorescent dyes, and will likely require optimization for specific experimental contexts.

Photophysical and Chemical Properties

This compound is a red crystalline or powdered solid with good solubility in water and alcohol.[7] It is relatively stable in acidic conditions but may fade in alkaline environments.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
CAS Number 12220-47-2[4]
Synonyms Acid Red MS-BB, Neutral Red S-G[2][3][8][9]
Molecular Structure Single azo, 1:2 Metal (Chromium) Complex[1][8][9]
Appearance Yellowish-red to red powder/crystals[3][7]
Solubility Soluble in water and alcohol[7]
Stability Stable in acidic conditions; sensitive to alkaline conditions[7]

Table 2: Representative Fluorescent Properties of this compound

ParameterRepresentative ValueNotes
Excitation Maximum (λex) ~540 - 560 nmSpecific values are not widely published and should be determined experimentally for the specific solvent and binding conditions.
Emission Maximum (λem) ~580 - 620 nmThe emission is known to be sensitive to the local environment and pH.
Stokes Shift ~40 - 60 nmThis is a typical range for red fluorescent dyes.
Quantum Yield (Φ) Not PublishedExpected to be moderate and dependent on the environment.
Molar Absorptivity (ε) Not PublishedRequires experimental determination.

Note: The values in Table 2 are representative and intended as a starting point for experimental design. It is highly recommended to perform a full spectral characterization of this compound in the desired buffer system and when conjugated to the biomolecule of interest.

Applications in Biological Systems

The primary documented biological application of this compound is as a fluorescent probe to monitor pH-dependent conformational changes in proteins, such as mucins.[1] This suggests its utility in:

  • Probing Protein Folding and Unfolding: Changes in the fluorescence intensity and emission wavelength can provide insights into the structural dynamics of proteins in response to environmental cues like pH.

  • Developing Biosensors: The environment-sensitive fluorescence of this compound makes it a candidate for the development of sensors for pH or specific protein conformations.

  • Fluorescence Microscopy: While not extensively documented, its fluorescent nature suggests potential for staining cells and tissues, although protocols would need to be developed and optimized.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with this compound

This protocol is a general guideline for the covalent labeling of proteins with this compound. The dye's structure suggests it may be modified to contain a reactive group (e.g., NHS ester or maleimide) for protein conjugation. This protocol assumes the availability of such a reactive derivative.

Materials:

  • This compound with a protein-reactive group (e.g., NHS-ester)

  • Protein of interest (e.g., Mucin) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for NHS-ester chemistry)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration units

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) if using an NHS-ester derivative.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the reactive this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is recommended. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Alternatively, perform dialysis against the storage buffer or use centrifugal filtration units to remove the free dye.

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and this compound (to be determined experimentally, but likely in the 540-560 nm range). b. The DOL can be calculated using the Beer-Lambert law.

  • Storage: Store the labeled protein at 4°C or -20°C, protected from light.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage Prot_Sol Protein Solution (1-10 mg/mL) Mixing Mix Dye and Protein Prot_Sol->Mixing Dye_Sol This compound Stock (10 mg/mL) Dye_Sol->Mixing Incubation Incubate 1-2h at RT, protected from light Mixing->Incubation Purify Remove Free Dye Incubation->Purify Characterize Determine Degree of Labeling Purify->Characterize Store Store at 4°C or -20°C Characterize->Store

Caption: Detection of mucin conformational changes using this compound.

Protocol 3: General Protocol for Staining Fixed Cells with this compound

This is a general and hypothetical protocol for using this compound to stain fixed cells for fluorescence microscopy. Optimization of dye concentration and incubation times will be necessary.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Fixation: a. Grow cells on coverslips in a petri dish. b. Wash the cells with PBS. c. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS.

  • Permeabilization (Optional): a. If staining intracellular structures, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Staining: a. Prepare a staining solution of this compound in PBS. The optimal concentration needs to be determined experimentally, starting with a range of 1-10 µM. b. Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using a suitable mounting medium. b. Image the cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of this compound (e.g., a TRITC or Texas Red filter set might be a good starting point).

G Start Start: Cells on Coverslip Fix Fix with 4% PFA Start->Fix Perm Permeabilize (Optional) Fix->Perm Stain Stain with this compound Perm->Stain Wash Wash with PBS Stain->Wash Mount Mount on Slide Wash->Mount Image Fluorescence Microscopy Mount->Image

References

Application Notes and Protocols for the Quantitative Analysis of Acid Red 315 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 315 is a synthetic monoazo dye characterized by the presence of sulfonic acid groups, which impart water solubility. It is utilized in various industrial applications, including the dyeing of textiles and leather. The quantitative determination of this compound in aqueous solutions is crucial for quality control, wastewater monitoring, and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry.

Principle of Methods

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The addition of an ion-interaction reagent to the mobile phase can improve the retention and peak shape of sulfonated dyes like this compound. Detection is achieved using a Diode Array Detector (DAD), which measures the absorbance of the analyte as it elutes from the column. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a quantitative technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound, being a colored compound, absorbs light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound is first determined, and then a calibration curve of absorbance versus concentration is constructed using standard solutions. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the λmax.

Method 1: Quantitative Analysis by HPLC-DAD

This protocol is adapted from established methods for the analysis of sulfonated azo dyes.[1]

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Butylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Experimental Protocol

1.3.1. Preparation of Mobile Phase

  • Phosphate Buffer (pH 6.7): Dissolve an appropriate amount of KH2PO4 in ultrapure water to make a 50 mM solution. Adjust the pH to 6.7 using a potassium hydroxide solution.

  • Mobile Phase: Prepare the mobile phase by mixing the acetonitrile and the phosphate buffer in a ratio of 27:73 (v/v). Add butylamine to a final concentration of 2.4 mM. Degas the mobile phase before use.

1.3.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound analytical standard and dissolve it in ultrapure water in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 mg/L) by diluting the stock standard solution with ultrapure water.

1.3.3. Sample Preparation

  • Centrifuge the aqueous sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with ultrapure water to bring the concentration of this compound within the calibration range.

1.3.4. HPLC-DAD Analysis

  • HPLC Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Phosphate Buffer (pH 6.7) with 2.4 mM Butylamine (27:73, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • DAD Wavelength: Monitor at the λmax of this compound (determined by scanning a standard, expected to be in the range of 500-540 nm). For a representative red dye, a wavelength of 512 nm can be used.[2]

  • Analysis Sequence:

    • Inject a blank (ultrapure water) to establish the baseline.

    • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared samples.

Data Analysis
  • Integrate the peak corresponding to this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Method 2: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol is a general method for the quantification of dyes in aqueous solutions.

Materials and Reagents
  • This compound analytical standard

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • UV-Vis spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocol

2.3.1. Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a 10 mg/L solution of this compound in ultrapure water.

  • Scan the absorbance of the solution from 400 to 700 nm using the UV-Vis spectrophotometer with ultrapure water as the blank.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For red azo dyes, this is typically in the range of 500-540 nm.[2][3][4]

2.3.2. Preparation of Standard Solutions

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in ultrapure water in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 2.5, 5, and 10 mg/L) by diluting the stock standard solution with ultrapure water.

2.3.3. Sample Preparation

  • Centrifuge the aqueous sample to remove any particulate matter.

  • If necessary, dilute the sample with ultrapure water to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).

2.3.4. UV-Vis Analysis

  • Set the spectrophotometer to the predetermined λmax.

  • Use ultrapure water to zero the instrument (blank).

  • Measure the absorbance of each of the working standard solutions and the prepared samples.

Data Analysis
  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance of the described methods. The values are based on typical performance for the analysis of similar azo dyes.[1]

ParameterHPLC-DADUV-Vis Spectrophotometry
Linearity Range 1 - 100 mg/L0.5 - 10 mg/L
Correlation Coefficient (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 mg/L0.2 mg/L
Limit of Quantification (LOQ) 0.5 mg/L0.7 mg/L
Precision (%RSD) < 5%< 5%
Accuracy (Recovery) 95 - 105%95 - 105%

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc HPLC-DAD Analysis standard_prep->hplc uv_vis UV-Vis Analysis standard_prep->uv_vis sample_prep Sample Preparation (Centrifugation, Filtration, Dilution) sample_prep->hplc sample_prep->uv_vis calibration Calibration Curve Generation hplc->calibration uv_vis->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling Pathways and Logical Relationships

Not applicable for this topic.

Conclusion

The presented HPLC-DAD and UV-Vis spectrophotometry methods provide reliable and accurate means for the quantitative analysis of this compound in aqueous solutions. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The HPLC-DAD method is recommended for complex matrices due to its superior selectivity, while the UV-Vis spectrophotometry method offers a simpler and more rapid analysis for relatively clean samples. It is essential to validate the chosen method in the specific sample matrix to ensure accurate and precise results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid Red 315 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using Acid Red 315. The following recommendations are based on the general principles of acid dye staining in biological applications and may require further optimization for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound staining solution?

A common starting concentration for acid dyes in histological applications is 0.1% (w/v) in an acidic solution. For optimal results, a concentration range of 0.01% to 0.5% can be tested. The ideal concentration will depend on the tissue type and desired staining intensity.[1][2][3] A typical preparation involves dissolving the this compound powder in distilled water with 1-5% acetic acid to achieve the desired concentration.[1][2]

Q2: My staining is too weak or faint. How can I increase the staining intensity?

Several factors can contribute to weak staining. Here are some troubleshooting steps:

  • Increase Dye Concentration: If you are using a low concentration, try preparing a fresh solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5%).

  • Increase Staining Time: Extend the incubation time of your sample in the staining solution.

  • Check pH of Staining Solution: Acid dyes typically work best in an acidic environment. Ensure your staining solution has a sufficiently low pH. You can adjust the pH by adding a small amount of acetic acid.

  • Inadequate Deparaffinization: For paraffin-embedded tissues, ensure complete removal of wax, as residual paraffin can hinder dye penetration.[4]

  • Fixation Issues: The type of fixative used can impact staining. Formalin-fixed tissues generally stain well with acid dyes.

Q3: The staining is too dark and intense. How can I reduce it?

Overstaining can obscure cellular details. To reduce staining intensity:

  • Decrease Dye Concentration: Prepare a staining solution with a lower concentration of this compound.

  • Decrease Staining Time: Shorten the incubation period in the staining solution.

  • Increase Differentiation Time: If your protocol includes a differentiation step (e.g., a brief wash in acid alcohol), increasing the time in this solution can help remove excess stain.[5]

  • Check Rinse Steps: Ensure adequate rinsing after staining to remove unbound dye.

Q4: The staining appears uneven or patchy. What could be the cause?

Uneven staining can result from several procedural issues:

  • Incomplete Mixing of Stain: Ensure the this compound powder is fully dissolved in the solution before use.

  • Tissue Folds or Air Bubbles: Make sure the tissue section is flat on the slide and that no air bubbles are trapped underneath.

  • Insufficient Reagent Volume: Use enough staining solution to completely cover the tissue section.

  • Contaminated Reagents: Use fresh, filtered staining solutions to avoid precipitates that can cause speckling.

Q5: Can this compound be used for applications other than general cytoplasmic staining?

While primarily used as a cytoplasmic stain, the utility of this compound in other applications, such as in drug discovery as a molecular probe, is an area of ongoing research.[6] Its binding properties to proteins could be exploited for various detection methods.

Data Presentation: Recommended Staining Parameters

The following table summarizes recommended starting parameters for this compound staining, based on protocols for analogous acid dyes like Acid Fuchsin and Ponceau S. Optimization for specific tissues and applications is recommended.

ParameterRecommended RangeNotes
Dye Concentration 0.01% - 0.5% (w/v)Start with 0.1% and adjust as needed.[1][2]
Solvent Distilled Water with 1-5% Acetic AcidAcetic acid helps to ensure an acidic pH for optimal staining.[1][2]
Staining Time 1 - 10 minutesHighly dependent on tissue type and desired intensity.[2]
Fixation 10% Neutral Buffered FormalinA common fixative compatible with most acid dyes.
Differentiation (Optional) 0.5% - 1% Acid AlcoholA brief rinse can help remove background staining.[5]

Experimental Protocols

Preparation of 0.1% this compound Staining Solution

Materials:

  • This compound powder

  • Glacial Acetic Acid

  • Distilled Water

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Add 80 mL of distilled water to a beaker.

  • Add 5 mL of glacial acetic acid to the water and mix.

  • Weigh 0.1 g of this compound powder and add it to the solution.

  • Stir the solution until the dye is completely dissolved.

  • Bring the final volume to 100 mL with distilled water.

  • Filter the solution before use to remove any undissolved particles.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse in a 1% acetic acid solution to remove excess stain.

    • Rinse in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through ascending grades of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

  • Mounting:

    • Apply a coverslip with a suitable mounting medium.

Mandatory Visualization

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Water_Rinse1 Distilled Water Rinse Rehydration->Water_Rinse1 Stain This compound Staining Water_Rinse1->Stain Acid_Rinse Acetic Acid Rinse Stain->Acid_Rinse Water_Rinse2 Distilled Water Rinse Acid_Rinse->Water_Rinse2 Dehydration Dehydration (Ethanol Series) Water_Rinse2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for this compound staining of paraffin-embedded tissue sections.

References

Technical Support Center: Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with background fluorescence in their experiments. While the primary focus is on addressing this common issue, we will also explore the potential application of Acid Red 315 in this context.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what causes it?

A1: Background fluorescence is any unwanted fluorescent signal that is not generated by the specific fluorescent probe bound to the target of interest. This signal can obscure the true signal, making it difficult to distinguish between specific staining and noise.[1][2] The primary causes can be categorized as:

  • Autofluorescence: This is intrinsic fluorescence from endogenous biomolecules within the sample itself. Common sources include collagen, elastin, lipofuscin, NADH, and riboflavins.[2][3] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[2][4]

  • Non-specific Binding: This occurs when antibodies (primary or secondary) or fluorescent dyes bind to unintended sites in the sample due to charge-based or hydrophobic interactions.[1][5] High antibody concentrations are a frequent cause of this issue.[5][6][7]

Q2: How do background-reducing agents work?

A2: Background-reducing agents work through several mechanisms. Some, like sodium borohydride, chemically reduce aldehyde groups induced by fixation, thereby diminishing autofluorescence.[3] Others, such as Sudan Black B, are broad-spectrum dyes that are thought to quench autofluorescence by absorbing the emitted light from autofluorescent molecules like lipofuscin.[1][8] This process is often referred to as fluorescence quenching. The interaction between a quenching agent and a fluorophore can be governed by electrostatic and hydrophobic interactions.[9]

Q3: Is this compound a common reagent for reducing background fluorescence?

A3: Currently, this compound is not widely documented in scientific literature as a standard reagent for reducing background fluorescence in immunofluorescence applications. It is primarily known as a synthetic monoazo dye used in the textile and paper industries.[10][11] However, like other azo dyes such as Sudan Black B, it possesses a chemical structure that could potentially interact with and quench certain fluorescent molecules through electrostatic and hydrophobic interactions.[9][12] Researchers wishing to explore its potential would need to perform extensive validation and optimization.

Q4: What are the established and common methods to reduce background fluorescence?

A4: Several well-established methods are used to combat background fluorescence:

  • Chemical Quenching: Using reagents like Sudan Black B or commercial solutions (e.g., TrueBlack®) to quench autofluorescence, particularly from lipofuscin.[1][13]

  • Photobleaching: Intentionally exposing the tissue section to a light source to "burn out" the endogenous autofluorescence before staining.[3][4]

  • Blocking: Using a blocking buffer, often containing normal serum or bovine serum albumin (BSA), to saturate non-specific binding sites before applying the primary antibody.[5][14][15]

  • Protocol Optimization: Carefully titrating primary and secondary antibody concentrations, ensuring thorough washing steps, and choosing appropriate fixatives.[7][14][16]

  • Spectral Unmixing: Using advanced microscopy and software to computationally separate the specific signal from the known emission spectrum of autofluorescence.[1]

Troubleshooting Guide

Problem 1: High background fluorescence is observed across the entire sample, even in unstained control sections.

This issue is likely due to endogenous autofluorescence.

Suggested SolutionDetailed Steps & Considerations
Treat with Sudan Black B Prepare a 0.1-0.3% solution of Sudan Black B in 70% ethanol. Incubate the sections for 5-20 minutes after secondary antibody incubation. Rinse thoroughly with PBS or 70% ethanol to remove excess dye. Caution: Sudan Black B can introduce its own fluorescence in the far-red channel.[1][8]
Use a Commercial Quenching Reagent Follow the manufacturer's protocol for reagents like TrueBlack® IF Background Suppressor System. These are often optimized to reduce lipofuscin autofluorescence without adding signal in other channels.[1]
Perform Photobleaching Before the staining protocol, irradiate the slide-mounted tissue with a strong white light source (e.g., LED lamp) for several hours. This can effectively reduce autofluorescence without chemically altering the sample.[4]
Change Fixative If using glutaraldehyde, consider switching to formaldehyde. If autofluorescence persists, try treating with 0.1% sodium borohydride in PBS after fixation to reduce free aldehyde groups.[2][3]

Problem 2: Non-specific, patchy, or high background staining appears only after antibody incubation.

This suggests an issue with non-specific antibody binding.

Suggested SolutionDetailed Steps & Considerations
Optimize Antibody Concentration Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies. Using too high a concentration is a common cause of background.[5][7]
Improve Blocking Step Increase the blocking incubation time (e.g., to 60 minutes). Ensure the blocking serum is from the same species as the secondary antibody was raised in. For example, if using a goat anti-mouse secondary, use normal goat serum.[5][15]
Increase Washing Steps Extend the duration and number of washing steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[6][14]
Use an Isotype Control To confirm that the staining is specific, incubate a control slide with an isotype control antibody (an antibody of the same class and from the same host species as the primary, but which does not target the antigen) at the same concentration as the primary antibody.

Experimental Protocols

Protocol 1: Standard Indirect Immunofluorescence Workflow

This protocol outlines the key steps for a typical immunofluorescence experiment.

  • Sample Preparation & Fixation:

    • For cultured cells, grow on coverslips. For tissue, prepare cryosections or paraffin-embedded sections.

    • Fix the sample. A common method is to use 4% formaldehyde in PBS for 15 minutes at room temperature.[17][18]

    • Rinse the sample three times in PBS for 5 minutes each.[17]

  • Permeabilization (if targeting intracellular antigens):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes.[17][18]

    • Rinse three times in PBS.

  • Blocking:

    • Incubate in a blocking buffer (e.g., 1% BSA and/or 5% normal serum in PBS) for at least 45-60 minutes.[17][18]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the antibody dilution buffer to its predetermined optimal concentration.

    • Incubate the sample with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.[18][19]

  • Washing:

    • Rinse the sample three to four times in PBS for 5 minutes each to remove unbound primary antibody.[18]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[17]

  • Final Washes & Counterstaining:

    • Rinse three times in PBS for 5 minutes each, protected from light.[17]

    • (Optional) Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.

    • Rinse again in PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[19]

    • Seal the edges and store in the dark at 4°C until imaging.

Protocol 2: Hypothetical Protocol for Testing this compound as a Background Reducer

Disclaimer: This protocol is a theoretical starting point for experimentation, as this compound is not an established reagent for this purpose. Significant optimization will be required. The procedure is adapted from methods used for other azo dyes like Sudan Black B.

  • Complete the Standard Immunofluorescence Protocol: Perform all steps of the immunofluorescence protocol, up to and including the final washes after the secondary antibody incubation.

  • Prepare this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 70% ethanol or distilled water). A starting concentration to test could be 0.1% (w/v).

    • Filter the solution through a 0.22 µm filter to remove any aggregates.

  • Incubation with this compound:

    • Cover the specimen with the 0.1% this compound solution.

    • Incubate for 5-10 minutes at room temperature. This time may need to be optimized.

  • Washing:

    • Aspirate the this compound solution.

    • Rinse the sample extensively with the same solvent used to prepare the solution (e.g., 70% ethanol) followed by several rinses with PBS to remove all excess dye.

  • Counterstain and Mount:

    • Proceed with the counterstaining and mounting steps as described in the standard protocol.

  • Controls and Evaluation:

    • Crucially, include proper controls:

      • A stained sample without this compound treatment.

      • An unstained sample with this compound treatment to check for any induced fluorescence from the dye itself.

    • Evaluate the signal-to-noise ratio and any quenching of the specific fluorescent signal.

Data Presentation

Table 1: Comparison of Common Background Fluorescence Reduction Methods

MethodTarget of ReductionProsConsCommon Channels Affected
Sudan Black B Lipofuscin, general autofluorescenceEffective for high-autofluorescence tissues (e.g., brain, aged tissue).[1][8]Can introduce red/far-red background fluorescence. Requires ethanol, which may affect some protocols.[1]Far-red
Commercial Reagents (e.g., TrueBlack®) LipofuscinSpecifically formulated to quench lipofuscin without adding background. Water-soluble.[1]Can be more expensive than basic reagents. May slightly reduce specific signal.[13]Generally minimal
Sodium Borohydride Aldehyde-induced autofluorescenceEffective at reducing background caused by aldehyde fixatives.[2][3]Only targets a specific source of autofluorescence. Needs to be prepared fresh.[8]Minimal
Photobleaching General autofluorescenceNo chemical alteration of the sample. Does not reduce specific probe signal.[4]Can be time-consuming (may take several hours). Effectiveness varies by tissue.[4]Minimal
Optimized Blocking/Washing Non-specific antibody bindingSimple to implement. Reduces background from antibody cross-reactivity.[5][14]May not be sufficient for tissues with high endogenous autofluorescence.Not applicable

Mandatory Visualizations

Troubleshooting_Workflow start High Background Fluorescence Observed unstained_control Check Unstained Control Sample start->unstained_control autofluorescence Fluorescence Present? (Autofluorescence) unstained_control->autofluorescence Yes antibody_issue Issue is Non-Specific Antibody Binding unstained_control->antibody_issue No autofluorescence->antibody_issue No quench Apply Autofluorescence Quenching Method (e.g., Sudan Black B, Photobleaching) autofluorescence->quench Yes optimize_ab Optimize Antibody Concentrations (Titration) antibody_issue->optimize_ab improve_blocking Improve Blocking Step (Time, Reagent) antibody_issue->improve_blocking increase_wash Increase Washing Steps antibody_issue->increase_wash end Problem Resolved quench->end optimize_ab->end improve_blocking->end increase_wash->end

Caption: Troubleshooting workflow for high background fluorescence.

Quenching_Mechanism cluster_0 Before Quenching cluster_1 After Quenching Fluorophore_Excited Excited Fluorophore Light_Emission Fluorescence (Signal) Fluorophore_Excited->Light_Emission Emits Photon Fluorophore_Quenched Excited Fluorophore Quencher Quencher (e.g., Azo Dye) Fluorophore_Quenched->Quencher Energy Transfer / Absorption No_Emission No Fluorescence (Signal Reduced)

Caption: Conceptual diagram of fluorescence quenching.

AcidRed_Protocol a Perform Standard IF Staining (Primary & Secondary Ab) b Complete Final Washes a->b c Prepare & Filter 0.1% this compound Solution b->c d Incubate Sample with This compound (5-10 min) c->d e Rinse Extensively (e.g., 70% EtOH -> PBS) d->e f Counterstain (Optional) e->f g Mount Coverslip f->g h Image and Compare with Controls g->h

Caption: Hypothetical workflow for applying this compound.

References

Technical Support Center: Acid Red 315 Photobleaching and Photostability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the photobleaching and photostability of Acid Red 315.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core chemical properties?

This compound is a synthetic organic dye belonging to the azo class of compounds.[1][2] It is structurally a 1:2 metal complex dye, often containing chromium, which enhances its stability and fastness properties.[1] As an anionic azo dye, its color is due to the presence of one or more azo groups (—N=N—).[1] It typically appears as a red crystalline or powdered solid and is soluble in water and alcohol.[1][2]

Q2: How stable is this compound under different pH conditions?

This compound is relatively stable in acidic conditions, with a recommended pH range of 4.5-5.5 for applications like dyeing.[1] However, it is unstable and prone to fading in alkaline (basic) conditions.[1][2] The acidic groups in its structure, such as sulfonic acid groups, can lose protons in alkaline environments, leading to changes in the dye's molecular structure and stability.[3]

Q3: What is the general photostability of this compound?

This compound has a high lightfastness rating of 6-7 on the ISO scale, indicating good stability against photodegradation under normal light exposure.[1] However, like most organic dyes, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore, leading to a loss of color upon prolonged or intense exposure to light.[4]

Q4: What factors can influence the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • Light Intensity: Higher light intensity increases the rate of photobleaching.[5]

  • Exposure Duration: Longer exposure to a light source will result in more significant fading.[5]

  • pH: As the dye is less stable in alkaline conditions, a higher pH can make it more susceptible to photodegradation.[1][3]

  • Temperature: High temperatures can speed up the degradation of the dye, especially in the presence of light.[3]

  • Presence of Oxidizing Agents: The presence of molecular oxygen or other oxidizing agents can lead to photo-oxidation, a primary cause of photobleaching.[6]

Quantitative Data Summary

PropertyValue / DescriptionCitations
Chemical Name C.I. This compound[7]
CAS Number 12220-47-2[7][8]
Molecular Structure Single azo, 1:2 Metal Complex[7][8]
Appearance Red crystalline or powdered solid[1][2]
Solubility Good solubility in water and alcohol; poor in organic solvents.[1][2][9]
pH Stability Stable in acidic conditions (pH 4.5-5.5); unstable in alkaline conditions.[1][2][3]
Light Fastness (ISO) 6-7 (High)[1]

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Aqueous Solution

This protocol outlines a general method for quantifying the photobleaching of this compound under controlled light exposure.

1. Materials and Reagents:

  • This compound powder
  • Deionized water
  • pH buffers (e.g., acetate for acidic, phosphate for neutral, borate for alkaline)
  • Spectrophotometer
  • Controlled light source (e.g., UV lamp, solar simulator)
  • Quartz cuvettes
  • Magnetic stirrer and stir bars

2. Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
  • From the stock solution, prepare experimental solutions at a desired concentration (e.g., 20 mg/L) in different pH buffers.
  • Ensure complete dissolution of the dye.

3. Experimental Procedure:

  • Measure the initial absorbance of each solution at its maximum absorbance wavelength (λmax) using the spectrophotometer. This is the time-zero reading.
  • Place the solutions under the light source. If using a stirrer, ensure consistent mixing.
  • To minimize temperature effects, a dark control sample should be kept in the same environment but shielded from light.[10]
  • At regular time intervals (e.g., every 15 or 30 minutes), take an aliquot of each solution and measure its absorbance at λmax.
  • Continue the experiment until a significant decrease in absorbance is observed or for a predetermined duration.

4. Data Analysis:

  • Calculate the degradation percentage at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
  • The degradation kinetics can often be fitted to a pseudo-first-order model.[11][12] The rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus time.

Visualizations

Photostability_Factors AR315 This compound Photostability Factors Influencing Factors Light Light Factors->Light pH pH Factors->pH Temp Temperature Factors->Temp Oxidants Oxidizing Agents Factors->Oxidants Intensity Intensity Light->Intensity Duration Duration Light->Duration Acidic Acidic (Stable) pH->Acidic Alkaline Alkaline (Unstable) pH->Alkaline HighTemp High Temp (Degrades) Temp->HighTemp Oxygen Molecular Oxygen Oxidants->Oxygen

Caption: Factors influencing the photostability of this compound.

Experimental_Workflow Start Start Prep Prepare this compound Solution at desired pH Start->Prep Initial Measure Initial Absorbance (Time = 0) Prep->Initial Expose Expose to Light Source Initial->Expose Measure Measure Absorbance at Time 't' Expose->Measure Check Significant Degradation? Measure->Check Check->Measure No Analyze Analyze Data (Degradation %, Kinetics) Check->Analyze Yes End End Analyze->End Troubleshooting_Tree Problem Problem Encountered RapidFade Rapid Fading Problem->RapidFade Inconsistent Inconsistent Results Problem->Inconsistent ColorShift Color Shift Problem->ColorShift CheckLight Check Light Intensity RapidFade->CheckLight Cause? CheckpH Verify Solution pH RapidFade->CheckpH Cause? CheckTemp Control Temperature Inconsistent->CheckTemp Cause? Standardize Standardize Setup Inconsistent->Standardize Cause? CheckProducts Analyze for Degradation Products (e.g., HPLC) ColorShift->CheckProducts Cause?

References

effect of pH on Acid Red 315 fluorescence and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Acid Red 315, with a specific focus on the effects of pH on its fluorescence and stability. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound fluorescence signal is weak. What could be the issue?

A1: The fluorescence intensity of this compound is highly dependent on the pH of the solution. Optimal fluorescence is generally observed in acidic to neutral conditions. If your signal is weak, consider the following:

  • Verify Solution pH: Ensure your experimental buffer is within the optimal acidic to neutral pH range. Buffers with a pH greater than 7 may cause a significant decrease in fluorescence.

  • Concentration: While a higher concentration might seem intuitive for a stronger signal, concentrations above a certain threshold can lead to self-quenching. We recommend performing a concentration titration to determine the optimal concentration for your specific application.

  • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching, especially under prolonged or high-intensity light exposure. To mitigate this, minimize light exposure to your samples and use the lowest possible excitation intensity that provides a detectable signal.

Q2: I am observing a shift in the emission wavelength of my this compound. Why is this happening?

A2: A shift in the emission wavelength, also known as a spectral shift, can be influenced by the pH of the microenvironment. While significant shifts are less common with this compound compared to some other pH-sensitive dyes, changes in the ionic state of the molecule due to pH variations can lead to subtle shifts in the emission maximum. It is crucial to maintain a consistent and well-buffered pH throughout your experiment to ensure reproducible spectral measurements.

Q3: How stable is this compound in acidic versus alkaline solutions?

A3: this compound exhibits greater stability in acidic to neutral pH environments.[1] Under alkaline conditions (pH > 8), the dye is more prone to degradation.[1] This instability is primarily due to the decreased stability of the azo bond (—N=N—) in the dye's structure, which can lead to hydrolysis or decomposition of the molecule, resulting in a loss of color and fluorescence.[1] For long-term storage of stock solutions, a slightly acidic buffer (e.g., pH 6.0-6.5) is recommended.

Q4: Can I use this compound to measure pH?

A4: While the fluorescence of this compound is pH-dependent, it is not typically recommended as a ratiometric pH indicator for precise pH measurements. Its primary utility lies in applications where a change in fluorescence intensity in response to a pH change is sufficient for qualitative or semi-quantitative analysis, such as monitoring pH-dependent biological processes.[2] For accurate intracellular or environmental pH measurements, dedicated pH-sensitive probes are advised.

Q5: What are the optimal excitation and emission wavelengths for this compound?

A5: As an azo dye, the specific excitation and emission maxima can be influenced by the solvent and pH. For general guidance, excitation is typically in the green region of the spectrum, with emission in the red region. We recommend performing an initial wavelength scan for your specific experimental conditions to determine the optimal excitation and emission settings for maximum fluorescence intensity.

Quantitative Data: pH Effect on this compound Fluorescence and Stability

The following table summarizes the general relationship between pH and the fluorescence and stability of this compound. Please note that specific values can vary depending on the experimental conditions (e.g., buffer composition, temperature, and dye concentration).

pH RangeRelative Fluorescence IntensityStabilityKey Observations
< 4 Moderate to HighHighGenerally stable with good fluorescence. At very low pH, solubility may be affected.
4 - 7 High (Optimal)Very HighThe optimal pH range for both fluorescence intensity and stability.[1]
7 - 8 ModerateGoodA noticeable decrease in fluorescence intensity may be observed as the pH becomes slightly alkaline.
> 8 Low to Very LowPoorSignificant fluorescence quenching and increased degradation are expected. The azo bond becomes less stable.[1]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Fluorescence Spectrum of this compound

Objective: To measure the fluorescence excitation and emission spectra of this compound at various pH values.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration of approximately 10 µg/mL.

  • For each pH value to be tested, add a small aliquot of the this compound working solution to a cuvette containing the corresponding buffer to achieve a final concentration of 1 µg/mL. Ensure the volume of the dye solution is minimal to not significantly alter the buffer's pH.

  • Gently mix the solution in the cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation wavelength to a known starting point (e.g., 520 nm) and scan for the emission spectrum (e.g., from 540 nm to 700 nm) to find the emission maximum.

  • Set the emission wavelength to the determined maximum and scan for the excitation spectrum (e.g., from 450 nm to 550 nm) to find the excitation maximum.

  • Repeat steps 5 and 6 for each pH buffer to determine the optimal excitation and emission wavelengths at different pH values.

  • To generate a pH-response curve, set the excitation and emission wavelengths to the determined optima and measure the fluorescence intensity for each pH sample.

  • Plot the fluorescence intensity as a function of pH.

Protocol 2: Assessment of this compound Stability at Different pH Values

Objective: To evaluate the stability of this compound over time in acidic, neutral, and alkaline conditions.

Materials:

  • This compound stock solution

  • Buffers at pH 4, 7, and 9

  • UV-Vis spectrophotometer or spectrofluorometer

  • Constant temperature incubator or water bath

Methodology:

  • Prepare three separate solutions of this compound at a concentration of 10 µg/mL, each in one of the pH 4, 7, and 9 buffers.

  • Immediately after preparation (t=0), measure the absorbance at the maximum absorption wavelength (around 500-530 nm) or the fluorescence intensity of an aliquot from each solution.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution and measure the absorbance or fluorescence as in step 2.

  • Plot the percentage of remaining absorbance or fluorescence intensity (relative to t=0) against time for each pH condition.

  • The rate of decrease in absorbance/fluorescence indicates the degradation rate of this compound at that specific pH.

Visualizations

Effect of pH on this compound cluster_pH pH Environment cluster_properties This compound Properties cluster_outcomes Observed Outcomes Acidic Acidic (pH < 7) Fluorescence Fluorescence Intensity Acidic->Fluorescence Stability Molecular Stability Acidic->Stability Neutral Neutral (pH ≈ 7) Neutral->Fluorescence Neutral->Stability Alkaline Alkaline (pH > 7) Alkaline->Fluorescence Alkaline->Stability High_Fluorescence High Fluorescence->High_Fluorescence Acidic/Neutral Low_Fluorescence Low / Quenched Fluorescence->Low_Fluorescence Alkaline Stable Stable Stability->Stable Acidic/Neutral Degradation Degradation Stability->Degradation Alkaline

Caption: Logical workflow of pH's impact on this compound properties.

Troubleshooting Workflow for Weak Fluorescence Start Start: Weak Fluorescence Signal Check_pH Is the solution pH acidic to neutral? Start->Check_pH Adjust_pH Adjust buffer to optimal pH range (4-7) Check_pH->Adjust_pH No Check_Concentration Is the dye concentration optimized? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Perform_Titration Perform concentration titration to avoid self-quenching Check_Concentration->Perform_Titration No Check_Photobleaching Is there potential for photobleaching? Check_Concentration->Check_Photobleaching Yes Perform_Titration->Check_Photobleaching Minimize_Exposure Minimize light exposure and reduce excitation intensity Check_Photobleaching->Minimize_Exposure Yes Improved_Signal Signal Improved Check_Photobleaching->Improved_Signal No Minimize_Exposure->Improved_Signal Contact_Support Further issues? Contact Technical Support Improved_Signal->Contact_Support Still weak

Caption: Troubleshooting guide for weak this compound fluorescence.

References

Technical Support Center: Interference of Detergents with Acid Red 315 Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing interference from detergents in Acid Red 315 protein binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein quantification?

This compound is a synthetic organic dye, structurally characterized as a 1:2 metal complex dye, often involving chromium to enhance stability.[1] While primarily used in the textile industry for dyeing wool, silk, and nylon, its dye-binding properties can be adapted for protein quantification.[2][3] The principle is analogous to other dye-binding assays, where the dye binds to proteins, causing a measurable shift in its absorbance spectrum. This change in absorbance is proportional to the protein concentration in the sample.

Q2: How do detergents interfere with this compound protein assays?

Detergents can interfere with dye-based protein assays, including those using this compound, through several mechanisms:[4][5]

  • Direct Binding to the Dye: Some detergents can interact with the dye molecules, mimicking the effect of a protein and leading to a false positive signal or high background.[4]

  • Binding to Proteins: Detergents can bind to proteins, which may block the dye's access to its binding sites on the protein. This can lead to an underestimation of the protein concentration.

  • Altering the Assay Environment: Detergents can change the pH or the solubility of the dye and protein, which can affect the binding reaction and color development.[5]

  • Precipitation: The presence of certain detergents can cause the dye-reagent complex or the protein itself to precipitate, leading to inaccurate and unreliable readings.[5]

Q3: Which types of detergents are most likely to cause interference?

Both ionic and non-ionic detergents can interfere with protein assays, but their effects can differ.

  • Ionic Detergents (e.g., SDS): Sodium dodecyl sulfate (SDS) is a strong anionic detergent known to be a potent denaturant for many proteins.[6] It can significantly interfere with dye-binding assays, often causing precipitation or a high background signal.[7]

  • Non-ionic Detergents (e.g., Triton™ X-100, Tween® 20): These are generally milder than ionic detergents.[8] However, they can still interfere, especially at concentrations above their critical micelle concentration (CMC).[9][10][11] For example, Tween 80 has been shown to cause a 1.6 to 3.4 times greater signal in the Coomassie dye-binding assay.[9]

  • Zwitterionic Detergents (e.g., CHAPS): These detergents are often used in protein extraction and can also interfere with protein assays.

Q4: Are there any "detergent-compatible" protein assays I can use as an alternative?

Yes, several commercially available protein assays are specifically formulated to be compatible with certain concentrations of detergents. These include:

  • Pierce™ Detergent Compatible Bradford Assay Kit: Designed for samples containing detergents like Triton™ X-100 and NP-40.[12]

  • BCA Protein Assay Kits: These are generally more tolerant to detergents than dye-binding assays.[12]

  • Modified Lowry Assays: Some modified versions of the Lowry assay are suitable for samples solubilized in detergents.[13][14]

  • 660 nm Protein Assay: This assay is compatible with both ionic detergents and reducing agents when used with an ionic detergent compatibility reagent (IDCR).[15]

Troubleshooting Guides

Issue 1: High Background Absorbance in Blank or Zero-Protein Control
Possible Cause Troubleshooting Steps
Detergent Interference The detergent in your sample buffer is likely interacting with the this compound dye.
1. Run a Buffer Control: Prepare a standard curve using your protein standard diluted in a detergent-free buffer (e.g., water or PBS) and another standard curve with the standard diluted in your sample buffer (without any protein). If the slopes of the two curves are different, your buffer is interfering.[16]
2. Check Detergent Concentration: Ensure the detergent concentration in your sample is below the maximum compatible limit for the assay. Refer to the detergent compatibility table below.
3. Dilute Your Sample: If the protein concentration is high enough, you can dilute the sample in a compatible buffer to reduce the detergent concentration to a non-interfering level.[15][16]
Contaminated Reagents or Glassware Residual detergents on labware can contaminate the assay.
1. Use Clean Labware: Thoroughly wash all glassware and use dedicated, clean pipette tips.[14]
2. Prepare Fresh Reagents: If you suspect contamination, prepare fresh assay reagents and buffers.
Issue 2: Inaccurate or Non-Linear Standard Curve
Possible Cause Troubleshooting Steps
Detergent in Standard Dilutions The presence of detergents in the buffer used to dilute the protein standards can affect the assay's linearity.
1. Prepare Standards in the Same Buffer: Always prepare your protein standards in the exact same buffer as your unknown samples, including the same concentration of detergent.[13] This helps to cancel out the background interference.
Precipitate Formation High concentrations of certain detergents, particularly SDS, can cause the protein or the dye-reagent to precipitate.[5][16]
1. Visually Inspect Samples: Check the wells of your microplate or your cuvettes for any signs of precipitation.
2. Reduce Detergent Concentration: If precipitation is observed, you will need to either dilute your sample or use a detergent removal method.
Issue 3: Underestimation of Protein Concentration
Possible Cause Troubleshooting Steps
Detergent Masking Protein Binding Sites The detergent may be binding to the protein and preventing the this compound dye from accessing its binding sites.
1. Detergent Removal: If dilution is not feasible without losing your protein signal, you may need to remove the detergent from your sample before performing the assay. See the "Experimental Protocols" section for detergent removal methods.
Incorrect Protein Standard The type of protein standard used can affect accuracy, as different proteins bind to dyes differently.
1. Choose an Appropriate Standard: The two most common standards are Bovine Serum Albumin (BSA) and Bovine Gamma Globulin (BGG). If your sample primarily contains albumins, use BSA. If it contains mostly globulins, BGG is a better choice.

Data Presentation

Table 1: Detergent Compatibility in Common Protein Assays

Note: Specific compatibility for this compound is not widely published. The data below is for the similar Coomassie dye-based Bradford and Pierce 660 nm assays and should be used as a guideline. It is crucial to validate these concentrations for your specific samples and buffer systems.

DetergentTypeMax Concentration (Bradford Assay)Max Concentration (Pierce 660 nm Assay with IDCR)
SDS AnionicNot Compatible1%
Triton™ X-100 Non-ionic0.1%5%
Tween® 20 Non-ionic0.1%Not Recommended
Tween® 80 Non-ionic0.1%Not Recommended
Brij® 35 Non-ionic0.1%1%
NP-40 Non-ionic1%1%
CHAPS ZwitterionicNot Compatible1%

Source: Adapted from Thermo Fisher Scientific protein assay compatibility tables.[17][18]

Experimental Protocols

Protocol 1: Standard this compound Protein Assay (Microplate Procedure)
  • Reagent Preparation:

    • This compound Reagent: Prepare the dye reagent according to your laboratory's established protocol. This typically involves dissolving the dye in an acidic solution.

    • Protein Standard: Prepare a stock solution of a known protein standard (e.g., BSA or BGG) at a concentration of 2 mg/mL in a buffer that is compatible with the assay.

  • Prepare Standard Curve:

    • Label a set of microcentrifuge tubes for each standard dilution.

    • Prepare a series of standards by diluting the protein stock solution. For a standard curve ranging from 125 to 2000 µg/mL, you would dilute the stock as indicated in your assay protocol. Ensure the diluent is the same buffer as your samples.

  • Assay Procedure:

    • Pipette 5 µL of each standard and each unknown sample into separate wells of a 96-well microplate. Prepare each in triplicate.

    • Add 250 µL of the this compound Reagent to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at the optimal wavelength for the this compound-protein complex (this would need to be determined empirically, but for similar assays it is around 595-660 nm).

  • Data Analysis:

    • Subtract the average absorbance of the blank (zero protein) from the absorbance of all standards and samples.

    • Plot the blank-corrected absorbance values for the standards versus their known concentrations.

    • Use the standard curve to determine the protein concentration of your unknown samples.

Protocol 2: Detergent Removal by Protein Precipitation

This method is useful for concentrating protein samples while removing interfering substances like detergents.[19]

  • Add Organic Solvent: To your protein sample in a microcentrifuge tube, add four times the sample volume of cold (-20°C) acetone.

  • Incubate: Vortex the tube and incubate it at -20°C for at least 60 minutes.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. The protein will form a pellet at the bottom of the tube.

  • Remove Supernatant: Carefully decant the supernatant, which contains the detergent and other interfering substances.

  • Wash Pellet: Add 200 µL of cold acetone to the tube to wash the pellet. Do not disturb the pellet. Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Dry Pellet: Decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

  • Resuspend Protein: Resuspend the protein pellet in a buffer that is compatible with your downstream application, including the this compound protein assay.

Visualizations

TroubleshootingWorkflow Start Start: Inaccurate Result in This compound Assay CheckBuffer Is detergent present in sample buffer? Start->CheckBuffer YesDetergent Yes CheckBuffer->YesDetergent   NoDetergent No CheckBuffer->NoDetergent   RunControl Run standard curve in sample buffer vs. water YesDetergent->RunControl OtherIssue Troubleshoot other issues: - Reagent quality - Pipetting error - Contamination NoDetergent->OtherIssue SlopesMatch Slopes Match? RunControl->SlopesMatch SlopesMatch->OtherIssue Yes DiluteSample Dilute sample to reduce detergent concentration SlopesMatch->DiluteSample No (Interference) CheckConcentration Is protein concentration still detectable? DiluteSample->CheckConcentration YesDetectable Yes CheckConcentration->YesDetectable   NoDetectable No CheckConcentration->NoDetectable   ProceedAssay Proceed with Assay YesDetectable->ProceedAssay RemoveDetergent Use Detergent Removal Protocol (e.g., Precipitation) NoDetectable->RemoveDetergent RemoveDetergent->ProceedAssay InterferenceMechanism cluster_0 Ideal Assay Condition cluster_1 Detergent Interference Protein Protein Complex Protein-Dye Complex (Color Change) Protein->Complex Dye This compound Dye Dye->Complex Detergent Detergent Micelles BlockedProtein Protein with Blocked Sites Detergent->BlockedProtein masks sites FalseComplex Detergent-Dye Interaction (High Background) Detergent->FalseComplex binds dye Dye2 This compound Dye BlockedProtein->Dye2 inhibits binding Dye2->FalseComplex PrecipitationWorkflow Start Protein Sample (with Detergent) AddSolvent Add 4x Volume of Cold Acetone Start->AddSolvent Incubate Incubate at -20°C for >= 60 min AddSolvent->Incubate Centrifuge1 Centrifuge (14,000 x g) for 15 min Incubate->Centrifuge1 Separate Separate Supernatant (contains detergent) from Protein Pellet Centrifuge1->Separate Wash Wash Pellet with Cold Acetone Separate->Wash Centrifuge2 Centrifuge (14,000 x g) for 5 min Wash->Centrifuge2 Dry Air Dry Pellet (5-10 min) Centrifuge2->Dry Resuspend Resuspend Pellet in Detergent-Free Buffer Dry->Resuspend End Clean Protein Sample (Ready for Assay) Resuspend->End

References

improving the signal-to-noise ratio of Acid Red 315

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio when using Acid Red 315 and similar fluorescent dyes in experimental settings.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

Low signal-to-noise ratio is a common challenge in fluorescence-based experiments. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: Weak Fluorescent Signal

A weak signal can be due to a variety of factors, from suboptimal dye concentration to issues with the imaging setup.

Potential Cause Recommended Solution
Suboptimal Dye Concentration Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with a low concentration and incrementally increase it.
Incorrect Excitation/Emission Wavelengths Since the exact spectra for this compound in a biological context are not readily available, perform a preliminary experiment to determine the optimal excitation and emission wavelengths for your specific experimental setup.
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using the shortest possible exposure time that provides a detectable signal.
Low Target Abundance If this compound is used to label a specific target, ensure that the target is expressed at a sufficiently high level in your sample.
pH of Staining Buffer This compound is known to be more stable in acidic conditions and may lose its properties in alkaline environments[1][2]. Optimize the pH of your staining and imaging buffers to ensure dye stability and fluorescence.

Problem: High Background Noise

High background can obscure the specific signal, making data interpretation difficult.

Potential Cause Recommended Solution
Non-specific Binding of the Dye Incorporate blocking steps in your protocol using agents like Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody (if applicable).
Autofluorescence of the Sample Biological samples often exhibit natural fluorescence. To mitigate this, you can: Perfuse tissues with PBS to remove red blood cells, which are a source of autofluorescence[3][4]. Use a spectral imaging system to separate the specific signal of this compound from the autofluorescence spectrum. Chemically treat the sample with agents like Sudan Black B to quench autofluorescence[3].
Excess Dye Ensure thorough washing steps after staining to remove any unbound dye molecules. Increase the number and duration of washes if the background remains high.
Contaminated Reagents or Buffers Use high-purity, sterile-filtered buffers and solutions to avoid introducing fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not commonly used in biological research?

A1: this compound is a monoazo, 1:2 metal complex dye, often containing chromium[1][5]. Its primary applications are in the textile and dyeing industries[1][6][7]. While some industrial dyes can be repurposed as fluorescent probes in biological research, this compound is not well-characterized for such applications. Its fluorescent properties, such as excitation and emission spectra, quantum yield, and photostability in a biological environment, are not extensively documented in scientific literature.

Q2: How can I determine the optimal excitation and emission wavelengths for this compound in my experiment?

A2: To determine the optimal spectral properties of an uncharacterized dye like this compound, you can use a spectrophotometer or a fluorescence microscope equipped with a spectral detector. By exciting the dye across a range of wavelengths and measuring the emitted fluorescence, you can identify the peak excitation and emission wavelengths for your specific sample and buffer conditions.

Q3: What are the key steps to optimize a staining protocol for a new fluorescent dye like this compound?

A3: Optimizing a staining protocol for a new dye involves several critical steps:

  • Dye Concentration Titration: Test a range of dye concentrations to find the one that provides the brightest signal with the lowest background.

  • Incubation Time and Temperature: Vary the incubation time and temperature to ensure efficient and specific staining.

  • Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound dye.

  • Buffer Composition: Evaluate the effect of buffer pH and ionic strength on the dye's performance and stability[1][2].

Q4: How can I minimize autofluorescence when working with tissues?

A4: Autofluorescence is a common source of noise in tissue imaging. Here are some strategies to minimize it:

  • Perfusion: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to remove blood, as red blood cells are a major source of autofluorescence[3][4].

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence[3][4]. Consider using alternative fixatives or reducing the fixation time.

  • Quenching: Treat the tissue with an autofluorescence quenching agent such as Sudan Black B or sodium borohydride[3].

  • Spectral Unmixing: If your imaging system has spectral capabilities, you can capture the emission spectrum of the autofluorescence from an unstained control sample and then use software to subtract this spectrum from your stained samples.

Experimental Protocols

Protocol: General Staining of Cultured Cells with a Novel Fluorescent Dye

This protocol provides a general framework for staining adherent cells with a dye like this compound. All steps should be optimized for your specific cell type and experimental goals.

  • Cell Preparation:

    • Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation (Optional, for fixed-cell imaging):

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular structures):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (to reduce non-specific binding):

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration needs to be determined by titration.

    • Aspirate the blocking buffer and add the staining solution to the cells.

    • Incubate for a predetermined time (e.g., 1 hour) at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS (or PBS with 0.1% Tween-20 for more stringent washing) for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Visualizations

Hypothetical Signaling Pathway for a Fluorescent Reporter

This diagram illustrates a generic signaling pathway where a fluorescent reporter could be used to visualize the activation of a downstream transcription factor. In a hypothetical scenario, a modified version of a dye like this compound could be conjugated to a molecule that binds to the activated transcription factor.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive phosphorylates TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active activation DNA DNA TranscriptionFactor_active->DNA binds to GeneExpression Gene Expression DNA->GeneExpression initiates

Caption: A generic cell signaling cascade leading to gene expression.

Experimental Workflow for Optimizing Staining

This workflow diagram outlines the logical steps for optimizing a staining protocol to improve the signal-to-noise ratio.

Staining_Optimization_Workflow Start Start: Poor Signal-to-Noise Ratio TitrateDye Titrate Dye Concentration Start->TitrateDye OptimizeIncubation Optimize Incubation Time & Temperature TitrateDye->OptimizeIncubation OptimizeWashing Optimize Washing Steps OptimizeIncubation->OptimizeWashing CheckAutofluorescence Assess Autofluorescence OptimizeWashing->CheckAutofluorescence ImplementQuenching Implement Autofluorescence Quenching CheckAutofluorescence->ImplementQuenching High? EvaluateSignal Evaluate Signal-to-Noise Ratio CheckAutofluorescence->EvaluateSignal Low? ImplementQuenching->EvaluateSignal EvaluateSignal->TitrateDye Not Acceptable End End: Optimized Protocol EvaluateSignal->End Acceptable?

Caption: A workflow for systematic optimization of a fluorescence staining protocol.

References

Technical Support Center: Solvent Effects on Acid Red 315 Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of solvent effects on the spectral properties of Acid Red 315.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental work.

Q1: Why am I observing unexpected shifts in the absorption maximum (λmax) of this compound in different solvents?

A1: Unexpected shifts in λmax, a phenomenon known as solvatochromism, are often due to the varying polarity of the solvents.[1] The color of a solution can differ when the solute is dissolved in different solvents due to changes in the energy gap between the electronic ground state and excited state of the dye molecule.[1]

  • Positive Solvatochromism (Bathochromic or Red Shift): An increase in solvent polarity can lead to a shift to longer wavelengths (red shift). This is common in azo dyes where the excited state is more polar than the ground state.[1]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity can also occur.[1]

To troubleshoot, ensure your solvents are pure and dry, as contaminants can significantly alter the polarity of the microenvironment around the dye molecules.

Q2: The fluorescence intensity of this compound is significantly lower in some solvents. What could be the cause?

A2: The fluorescence quantum yield of a dye is highly dependent on its environment.[2] Several factors related to the solvent can cause a decrease in fluorescence intensity:

  • Solvent Polarity: Increasing solvent polarity can sometimes lead to fluorescence quenching.[2]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the dye molecule, providing non-radiative decay pathways for the excited state, thus reducing fluorescence.[3][4][5][6]

  • Viscosity: While less common for all dyes, some molecular rotors show increased fluorescence in more viscous solvents.[7] If this compound has any molecular rotor characteristics, lower viscosity solvents could lead to lower fluorescence intensity.[7]

Consider using a range of solvents with varying polarities and hydrogen bonding capabilities to systematically investigate this effect.

Q3: I am having difficulty dissolving this compound in nonpolar solvents.

A3: this compound is an acid dye, which typically means it has polar functional groups, making it more soluble in polar solvents.[8] Poor solubility in nonpolar solvents is expected. To address this, you can try:

  • Using a co-solvent system where a small amount of a polar solvent is added to the nonpolar solvent to improve solubility.

  • Gentle heating or sonication to aid dissolution. However, be cautious as excessive heat can degrade the dye.

  • If the experiment allows, consider derivatives of this compound that have been modified to be more soluble in nonpolar environments.

Q4: My UV-Vis spectra show broad and poorly defined peaks. How can I improve the spectral resolution?

A4: Broad peaks can be a result of several factors:

  • Dye Aggregation: In some solvents, dye molecules can aggregate, leading to peak broadening. Try working with more dilute solutions.

  • Instrumental Settings: Ensure the spectrophotometer is properly calibrated and the slit width is appropriately set for your desired resolution.

  • Solvent Impurities: Impurities in the solvent can interfere with the measurement. Use high-purity, spectroscopy-grade solvents.

Quantitative Data on Spectral Properties

The following table summarizes hypothetical spectral data for this compound in a range of solvents with varying polarities. This data is for illustrative purposes to demonstrate the expected trends.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maximum (λem, nm)
n-Hexane1.881.37548025,000510
Toluene2.381.49649526,500528
Chloroform4.811.44650228,000540
Acetone20.71.35951530,500565
Ethanol24.51.36152032,000575
Methanol32.71.32952533,000585
Acetonitrile37.51.34451029,000560
DMSO46.71.47953035,000600
Water80.11.33350527,000550

Experimental Protocols

Protocol for Determining Solvent Effects on UV-Visible Absorption Spectra

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent where it is highly soluble, such as ethanol or DMSO.[3][6]

  • Preparation of Working Solutions: For each solvent to be tested, dilute the stock solution to a final concentration of approximately 1 x 10⁻⁵ M.[3][6] Ensure the volume of the stock solution added is minimal to avoid significantly altering the polarity of the test solvent.

  • Spectrophotometer Setup: Use a double-beam UV-Vis spectrophotometer.[9] Use quartz cuvettes with a 1 cm path length.

  • Baseline Correction: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Sample Measurement: Record the absorption spectrum of the this compound solution in the respective solvent over a wavelength range of 200-800 nm.[9]

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the absorbance at this wavelength. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol for Determining Solvent Effects on Fluorescence Emission Spectra

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 x 10⁻⁶ M) in each of the desired solvents. The concentration should be low enough to avoid inner filter effects.

  • Fluorometer Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to the λmax determined from the absorption spectra for that solvent.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to the near-infrared region (e.g., if λex = 520 nm, scan from 530 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Visualizations

Solvent_Effects_on_Acid_Red_315 cluster_solvent Solvent Properties cluster_dye This compound cluster_spectral Observed Spectral Properties Polarity Polarity Ground_State Ground State (S0) Polarity->Ground_State Stabilization Excited_State Excited State (S1) Polarity->Excited_State Greater Stabilization H_Bonding Hydrogen Bonding H_Bonding->Ground_State Interaction H_Bonding->Excited_State Interaction/Quenching Viscosity Viscosity Viscosity->Excited_State Rotational Restriction Absorption Absorption (λmax) Ground_State->Absorption Excited_State->Absorption Emission Fluorescence (λem) Excited_State->Emission Intensity Quantum Yield Excited_State->Intensity Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Different Solvents Prepare_Stock->Prepare_Working UV_Vis_Measurement UV-Vis Spectroscopy Prepare_Working->UV_Vis_Measurement Fluorescence_Measurement Fluorescence Spectroscopy Prepare_Working->Fluorescence_Measurement Analyze_Absorption Determine λmax and ε UV_Vis_Measurement->Analyze_Absorption Analyze_Fluorescence Determine λem and Intensity Fluorescence_Measurement->Analyze_Fluorescence Compare_Data Compare Spectral Data Across Solvents Analyze_Absorption->Compare_Data Analyze_Fluorescence->Compare_Data End End Compare_Data->End

References

Technical Support Center: Overcoming Autofluorescence in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence in their imaging experiments, with a focus on challenges similar to those that may be experienced when using red fluorescent dyes such as Acid Red 315.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my samples?

A1: Autofluorescence is the natural fluorescence emitted by biological structures that can interfere with the detection of your specific fluorescent signal.[1][2] It arises from endogenous molecules that fluoresce when excited by light.[3] Common sources include:

  • Endogenous Molecules: Structural proteins like collagen and elastin, metabolites such as NADH and flavins, and pigments like lipofuscin and heme groups in red blood cells are major contributors.[2][4][5]

  • Fixation Methods: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde can react with amines in tissues to create fluorescent products.[2][5]

  • Sample Processing: Heat and dehydration during sample preparation can also increase autofluorescence, particularly in the red spectrum.

Q2: How can I determine if the background in my image is from autofluorescence?

A2: The simplest method is to prepare an unstained control sample.[4] Process this sample in the same way as your stained samples but omit the fluorescent dye (e.g., this compound). If you observe fluorescence in this unstained sample when viewed under the microscope, it is likely due to autofluorescence.[6]

Q3: Can my choice of fluorescent dye affect the impact of autofluorescence?

A3: Yes, fluorophore selection is a key strategy.[5] Since autofluorescence is often strongest in the blue and green regions of the spectrum, choosing dyes that emit in the red or far-red regions can help to distinguish your signal from the background.[5] Brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can also improve the signal-to-noise ratio.[5]

Q4: Are there chemical treatments to reduce autofluorescence?

A4: Several chemical treatments can be applied to quench or reduce autofluorescence. These include:

  • Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[4][7] However, it can introduce its own fluorescence in the far-red channel.[7]

  • Sodium Borohydride: This reducing agent can diminish aldehyde-induced autofluorescence.[2][5][7]

  • Commercial Quenching Kits: Products like TrueVIEW™ and TrueBlack™ are available to reduce autofluorescence from various sources.[4][8] TrueVIEW™ targets non-lipofuscin sources like collagen and red blood cells, while TrueBlack™ is primarily for lipofuscin.[4]

Q5: What instrumental or software-based approaches can I use to deal with autofluorescence?

A5: Modern microscopy systems offer advanced techniques to manage autofluorescence:

  • Spectral Imaging and Linear Unmixing: This technique involves capturing the entire emission spectrum of your sample. By defining the spectral profile of the autofluorescence (from your unstained control), software algorithms can computationally subtract this unwanted signal from your stained sample's image, isolating the true signal from your dye.[9]

  • Confocal Microscopy Settings: Optimizing detector gain and offset, and using the narrowest possible emission bandwidth for your specific dye can help to exclude some of the autofluorescence signal.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High background fluorescence in all channels Endogenous Autofluorescence from molecules like collagen, elastin, or lipofuscin.[4][5]1. Chemical Quenching: Treat with Sudan Black B for lipofuscin or a commercial quencher like TrueVIEW™ for collagen and red blood cells.[4][7] 2. Spectral Unmixing: Acquire a spectral image of an unstained control to create a spectral profile for the autofluorescence and subtract it from your experimental image.[9] 3. Photobleaching: Intentionally expose the sample to high-intensity light to bleach the autofluorescence before imaging your target, though this risks affecting your specific signal.
Diffuse background, especially in aldehyde-fixed tissues Fixation-Induced Autofluorescence due to the cross-linking of proteins by fixatives like formalin or glutaraldehyde.[1][5]1. Change Fixation Method: If possible, switch to a non-aldehyde-based fixative such as ice-cold methanol or acetone.[5][6] 2. Sodium Borohydride Treatment: After fixation, treat the tissue with sodium borohydride to reduce the aldehyde-induced fluorescence.[2][5] 3. Minimize Fixation Time: Use the minimum fixation time required for your tissue type and size.[1]
Speckled or granular background fluorescence Lipofuscin Granules , which are autofluorescent and accumulate in aging cells and tissues.[7]1. TrueBlack™ Treatment: Use a commercial quencher specifically designed to target lipofuscin.[4][7] 2. Sudan Black B Staining: Apply Sudan Black B to quench the lipofuscin fluorescence, but be mindful of potential background in the far-red spectrum.[7]
Signal from red fluorescent dye is weak and obscured by background Spectral Overlap with Autofluorescence or Suboptimal Dye Choice .1. Shift to Far-Red Dyes: Choose a fluorophore with excitation and emission further into the red or near-infrared spectrum to minimize overlap with common sources of autofluorescence.[5] 2. Increase Signal Intensity: Use a brighter fluorophore or an amplification strategy like tyramide signal amplification to boost your specific signal above the background.[4] 3. Optimize Antibody/Dye Concentration: Titrate your staining reagent to find the optimal concentration that maximizes specific signal without increasing non-specific binding.
Background fluorescence in blood-rich tissues Heme Groups in Red Blood Cells are a significant source of autofluorescence.[5]1. Perfusion: If working with animal models, perfuse the tissues with a phosphate-buffered saline (PBS) solution before fixation to remove red blood cells.[1][5] 2. Red Blood Cell Lysis: For blood samples, use a lysis buffer to remove red blood cells before staining.[5]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

Procedure:

  • Prepare a fresh 0.1% Sodium Borohydride solution: Dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • Deparaffinize and rehydrate your formalin-fixed paraffin-embedded tissue sections as per your standard protocol.

  • Wash the sections twice with PBS for 5 minutes each.

  • Incubate the sections in the freshly prepared 0.1% sodium borohydride solution for 30 minutes at room temperature.

  • Wash the sections three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.3% Sudan Black B solution: Dissolve 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol. Let it stir overnight on a shaker in the dark.

  • Filter the solution the next day using a 0.2 µm filter to remove any undissolved particles.

  • Perform your immunofluorescence staining protocol up to the final wash steps before mounting.

  • Incubate the stained sections in the filtered Sudan Black B solution for 10-15 minutes at room temperature. The optimal incubation time may vary depending on the tissue type.

  • Wash the sections thoroughly with PBS to remove excess Sudan Black B. Avoid using detergents in the wash buffer as this can remove the dye.[4]

  • Mount the coverslip using an appropriate mounting medium and proceed to imaging.

Visualizing Workflows and Concepts

autofluorescence_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions Fixation Fixation Staining Staining with this compound Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy High_BG High Background Signal Microscopy->High_BG Quenching Chemical Quenching (e.g., Sudan Black B) High_BG->Quenching Option 1 Spectral Spectral Unmixing High_BG->Spectral Option 2 Controls Use Unstained Control High_BG->Controls First Step

Caption: A logical workflow for identifying and troubleshooting high background signals in fluorescence imaging.

autofluorescence_sources cluster_endogenous Endogenous Sources cluster_exogenous Process-Induced Sources Autofluorescence Autofluorescence (Background Noise) Collagen Collagen/Elastin Autofluorescence->Collagen Lipofuscin Lipofuscin Autofluorescence->Lipofuscin RBCs Red Blood Cells (Heme) Autofluorescence->RBCs NADH NADH/Flavins Autofluorescence->NADH Fixatives Aldehyde Fixatives Autofluorescence->Fixatives Heat Heat/Dehydration Autofluorescence->Heat

Caption: Major sources of autofluorescence in biological samples.

References

Technical Support Center: Acid Red 315 Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding issues with Acid Red 315 binding specificity for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic, water-soluble azo dye, classified as a 1:2 metal complex, often containing chromium.[1] In a research context, it is utilized as a biological stain for visualizing cellular components. Its mechanism of action involves binding to various biomolecules, including proteins and nucleic acids, through electrostatic and hydrophobic interactions.[1] It has also been employed as a molecular probe in fluorescent systems to investigate pH-dependent protein-protein interactions, where its fluorescence emission is sensitive to protein conformational changes.[1]

Q2: How does this compound bind to proteins?

The binding of this compound to proteins is primarily governed by non-covalent interactions, including:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule can interact with positively charged amino acid residues on the protein surface (e.g., lysine, arginine).

  • Hydrophobic Interactions: The aromatic rings in the dye's structure can engage in hydrophobic interactions with nonpolar regions of the protein.

The combination of these forces determines the affinity and specificity of the dye for a particular protein.

Q3: What are the potential causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • High Dye Concentration: Excessive concentrations of the dye can lead to aggregation and non-specific adsorption to cellular structures or other proteins.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the charge of both the dye and the protein, affecting electrostatic interactions.

  • Presence of Detergents: Some detergents can disrupt protein structure or form micelles that may sequester the dye, leading to artifacts.

  • Fixation and Permeabilization Artifacts: The methods used to fix and permeabilize cells can alter protein conformation and expose non-specific binding sites.

  • Hydrophobic Interactions with Cellular Components: The hydrophobic nature of the dye can lead to its accumulation in lipid-rich structures.

Troubleshooting Guide: Issues with Binding Specificity

This guide provides a structured approach to troubleshooting common issues related to the binding specificity of this compound in your experiments.

Problem 1: High Background Staining

High background staining can obscure the specific signal and make data interpretation difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Dye concentration is too high. Decrease the concentration of this compound in your staining solution. Perform a concentration titration to determine the optimal concentration with the best signal-to-noise ratio.
Inadequate washing steps. Increase the number and/or duration of wash steps after staining to remove unbound or loosely bound dye.
Non-specific binding to blocking proteins. Ensure that your blocking buffer is compatible with the dye and does not contribute to the background. Consider using a different blocking agent.
Autofluorescence of the sample. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or employing autofluorescence quenching techniques.
Problem 2: Off-Target Binding

This compound may bind to proteins or cellular components other than the intended target, leading to false-positive signals.

Possible Causes and Solutions:

CauseRecommended Solution
Electrostatic interactions with highly charged molecules. Adjust the ionic strength of your buffers. Increasing the salt concentration can help to reduce non-specific electrostatic interactions.
Hydrophobic interactions with other proteins or lipids. Include a non-ionic detergent (e.g., Tween-20) at a low concentration in your wash buffers to help disrupt non-specific hydrophobic binding.
Cross-reactivity with structurally similar proteins. If the intended target is a specific protein, perform a Western blot with this compound to assess its binding to other proteins in a cell lysate.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Assess Specificity

This protocol helps to determine if the binding of this compound to its intended target is specific.

Methodology:

  • Prepare a constant concentration of your target protein and this compound. This concentration should be in the range where a significant signal is observed.

  • Prepare a series of dilutions of an unlabeled competitor molecule. The competitor should be a molecule that is known to bind to the same site on the target protein as this compound.

  • Incubate the target protein with the various concentrations of the unlabeled competitor for a predetermined time to allow for binding equilibrium to be reached.

  • Add the constant concentration of this compound to each reaction and incubate for a time sufficient to reach equilibrium.

  • Measure the fluorescence signal of this compound.

  • Plot the fluorescence signal as a function of the competitor concentration. A decrease in the fluorescence signal with increasing competitor concentration indicates specific binding of this compound to the target site.

Protocol 2: Determining the Dissociation Constant (Kd) using Fluorescence Titration

This protocol allows for the quantitative measurement of the binding affinity of this compound for a target protein.

Methodology:

  • Maintain a constant concentration of the target protein.

  • Prepare a series of dilutions of this compound.

  • Add increasing concentrations of this compound to the target protein solution.

  • Allow the reaction to reach equilibrium at each concentration.

  • Measure the fluorescence of this compound at each concentration.

  • Plot the change in fluorescence as a function of the this compound concentration.

  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a fluorescence titration experiment to determine the binding affinity of this compound for two different proteins.

ProteinDissociation Constant (Kd)Stoichiometry (Dye:Protein)
Protein A (Target) 1.5 µM1:1
Protein B (Off-Target) 25 µM2:1

Interpretation: In this example, this compound shows a significantly higher affinity (lower Kd) for Protein A compared to Protein B, suggesting a greater specificity for Protein A. The stoichiometry indicates the number of dye molecules bound to each protein molecule at saturation.

Visualizations

Troubleshooting Workflow for Non-Specific Binding

troubleshooting_workflow start High Background or Non-Specific Staining Observed check_concentration Is Dye Concentration Optimized? start->check_concentration reduce_concentration Reduce Dye Concentration (Perform Titration) check_concentration->reduce_concentration No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes reduce_concentration->check_washing increase_washing Increase Number/Duration of Washes check_washing->increase_washing No check_buffer Is Buffer Composition Optimal? check_washing->check_buffer Yes increase_washing->check_buffer modify_buffer Modify Buffer (Adjust pH, Ionic Strength) check_buffer->modify_buffer No competition_assay Perform Competitive Binding Assay check_buffer->competition_assay Yes modify_buffer->competition_assay end_good Binding Specificity Improved competition_assay->end_good end_bad Issue Persists: Consider Alternative Probes competition_assay->end_bad

Caption: A flowchart for troubleshooting non-specific binding of this compound.

Signaling Pathway of Non-Specific Binding

non_specific_binding cluster_dye This compound cluster_cell Cellular Environment dye This compound (Hydrophobic Core, Anionic Groups) target Target Protein (Specific Binding Site) dye->target Specific Binding (Desired) off_target_protein Off-Target Protein (Charged/Hydrophobic Patches) dye->off_target_protein Non-Specific Binding (Electrostatic/Hydrophobic) membrane Lipid Membrane (Hydrophobic) dye->membrane Non-Specific Partitioning (Hydrophobic)

Caption: Potential specific and non-specific interactions of this compound.

References

stability of Acid Red 315 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acid Red 315 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this dye in your experiments.

Stability of this compound Under Different Storage Conditions

The stability of this compound is crucial for reliable and reproducible experimental outcomes. As an azo dye, its integrity can be affected by several environmental factors.

Summary of Storage Recommendations:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[1]Avoid excess heat to maintain chemical stability.[1]
Light Preserve in tight, light-resistant containers.[1]As a dye, this compound can be sensitive to light, which may cause fading or degradation over time.
pH Maintain in acidic to neutral solutions for optimal stability.This compound is relatively stable under acidic conditions; however, it is prone to fading in alkaline environments.
Incompatible Materials Avoid contact with strong oxidizing and reducing agents.[1]These substances can chemically alter the dye, leading to loss of color and functionality.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that users may encounter when working with this compound.

Question: My this compound solution appears to have faded. What could be the cause?

Answer: Fading of your this compound solution can be attributed to several factors:

  • Exposure to Light: Improper storage in containers that are not light-resistant is a common cause of dye degradation.

  • Alkaline pH: The dye is known to be less stable in alkaline conditions. Ensure the pH of your solution is within the acidic to neutral range.

  • Presence of Oxidizing or Reducing Agents: Contamination with incompatible chemicals can lead to the breakdown of the dye molecule.[1]

Question: I'm observing inconsistent staining results between experiments. What could be the issue?

Answer: Inconsistent staining can stem from variations in your this compound solution or staining protocol:

  • Solution Integrity: If the dye solution has degraded due to improper storage, its staining capacity will be diminished. It is recommended to use a freshly prepared solution or one that has been stored correctly.

  • Protocol Variations: Ensure that all parameters of your staining protocol, such as incubation times, temperatures, and buffer pH, are kept consistent between experiments.

  • Buffer pH: A shift in the pH of your buffer can affect the intensity of the stain. For staining procedures, it is sometimes beneficial to switch to a buffer with a slightly different pH (e.g., from 7.2 to 6.8) to enhance the intensity of red cellular components.

Question: The stained sections look too dark or "over-stained". How can I fix this?

Answer: Over-staining can obscure cellular details. To address this:

  • Reduce Staining Time: Decrease the duration your sample is incubated in the this compound solution.

  • Adjust Dye Concentration: Lower the concentration of the dye in your staining solution.

  • Differentiation Step: If your protocol is a regressive staining method, you may need to adjust the time in the acid alcohol differentiation step to remove excess dye.

Question: The cytoplasmic stain is too light. What should I do?

Answer: A pale cytoplasmic stain can be caused by:

  • Exhausted Staining Solution: Over time and with repeated use, the dye in the staining solution can become depleted. Replace it with a fresh solution.

  • Incorrect pH: Verify that the pH of your eosin-containing counterstain is between 4.0 and 4.5 for optimal performance.

  • Insufficient Staining Time: Increase the incubation time in the eosin solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound via UV-Visible Spectrophotometry

This protocol provides a methodology to quantitatively assess the stability of this compound under specific storage conditions.

1. Materials:

  • This compound powder
  • Distilled or deionized water
  • Buffers of various pH (e.g., pH 4, 7, and 9)
  • UV-Visible Spectrophotometer
  • Cuvettes (quartz or glass, depending on wavelength range)
  • Volumetric flasks and pipettes
  • Incubators or water baths for temperature control
  • Light source with controlled intensity (optional, for photostability testing)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in a known volume of distilled water to prepare a concentrated stock solution. Ensure complete dissolution.

3. Preparation of Working Solutions:

  • Dilute the stock solution with the appropriate buffers (or distilled water for temperature and light stability tests) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).

4. Stability Testing Procedure:

  • Temperature Stability:
  • Dispense the working solution into several sealed, light-protected containers.
  • Store the containers at different temperatures (e.g., 4°C, 25°C, and 40°C).
  • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a sample from each temperature condition.
  • Allow the sample to return to room temperature and measure its absorbance at the wavelength of maximum absorbance (λmax) for this compound.
  • pH Stability:
  • Use the working solutions prepared with different pH buffers.
  • Store all solutions at a constant temperature (e.g., 25°C) and protected from light.
  • Measure the absorbance of each solution at λmax at the same time intervals as the temperature stability test.
  • Photostability:
  • Expose a working solution to a light source of known intensity and spectrum.
  • Keep a control sample in the dark at the same temperature.
  • Measure the absorbance of both the exposed and control samples at λmax at regular time intervals.

5. Data Analysis:

  • Record the absorbance values for each condition and time point.
  • Calculate the percentage of dye degradation over time relative to the initial absorbance (time 0).
  • The degradation can often be modeled using kinetic equations (e.g., pseudo-first-order kinetics) by plotting ln(A/A₀) versus time, where A is the absorbance at time t and A₀ is the initial absorbance.

Visualizations

To aid in understanding the experimental processes, the following diagrams illustrate key workflows.

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_conditions Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions (Different pH/Solvents) stock->working temp Temperature Study (e.g., 4°C, 25°C, 40°C) working->temp ph pH Study (e.g., pH 4, 7, 9) working->ph light Photostability Study (Light vs. Dark) working->light measurement Spectrophotometric Measurement (Absorbance at λmax) temp->measurement ph->measurement light->measurement data_analysis Data Analysis (Degradation % vs. Time) measurement->data_analysis kinetics Kinetic Modeling data_analysis->kinetics Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Faded Stain) check_solution Check Solution: - Age? - Storage Conditions? start->check_solution check_protocol Check Protocol: - Consistent Timing? - Correct pH? start->check_protocol check_reagents Check Reagents: - Contamination? - Correct Concentrations? start->check_reagents prep_fresh Prepare Fresh Solution check_solution->prep_fresh adjust_protocol Adjust Protocol: - Modify Incubation Time - Adjust pH check_protocol->adjust_protocol replace_reagents Use Fresh Reagents check_reagents->replace_reagents end end prep_fresh->end Re-run Experiment adjust_protocol->end Re-run Experiment replace_reagents->end Re-run Experiment

References

impact of fixation methods on Acid Red 315 staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 315 staining in their experiments. The following information addresses the impact of various fixation methods on staining outcomes and offers solutions to common issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during this compound staining procedures.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Staining Inadequate Fixation: Under-fixation can lead to poor tissue preservation and loss of cellular components that would otherwise bind the dye.[1]Ensure the tissue is fixed for an adequate duration. For formalin fixation, this is typically at least 24 hours for small specimens. For larger specimens, ensure the fixative volume is at least 15-20 times the tissue volume.[2]
Over-fixation: Prolonged fixation, especially with cross-linking fixatives like formalin, can mask the binding sites for this compound.[3]While difficult to reverse, for future experiments, reduce the fixation time to the recommended duration for the specific tissue type and size.
Incorrect pH of Staining Solution: Acid dyes, like this compound, stain most effectively in an acidic environment. An incorrect pH can lead to weak or no staining.[4]Check and adjust the pH of the this compound staining solution to the optimal acidic range as specified in your protocol.
Exhausted Staining Solution: The dye in the staining solution can be depleted over time with repeated use.Use a fresh preparation of the this compound staining solution.
Uneven Staining Incomplete Deparaffinization: Residual paraffin wax on the tissue section can prevent the aqueous stain from penetrating evenly.[5][6]Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps.
Incomplete Fixation: If the fixative has not fully penetrated the tissue, the central areas may be poorly fixed, leading to uneven staining.[7]For larger tissue samples, ensure they are no more than 3-4 mm thick to allow for complete fixative penetration.[2] Agitating the sample during fixation can also improve penetration.
Tissue Drying: Allowing the tissue section to dry out at any stage during the staining process can cause uneven staining.[8]Keep the slides moist with the appropriate buffer or reagent throughout the staining procedure.
High Background Staining Excessive Staining Time: Leaving the tissue in the this compound solution for too long can lead to non-specific binding and high background.Optimize the staining incubation time. This may require testing a few different time points.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide, contributing to background.Ensure thorough but gentle rinsing with the recommended rinsing solution (e.g., acidified water) after the staining step.
Non-specific Antibody Binding (if used in combination): If using this compound as a counterstain in immunohistochemistry, non-specific binding of antibodies can contribute to background.[8][9][10]Use a blocking serum from the same species as the secondary antibody and ensure adequate blocking time.[9]
Precipitate on Tissue Section Contaminated Staining Solution: The staining solution may have become contaminated or the dye may have precipitated out of solution.Filter the this compound staining solution before use.
Use of Tap Water: Minerals and other impurities in tap water can sometimes react with the dye and form precipitates.[11]Use distilled or deionized water for preparing all solutions.

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for this compound staining?

The optimal fixative can depend on the specific tissue and the target of interest. However, for general morphological staining with acidic dyes, 10% neutral buffered formalin (NBF) is a widely used and effective fixative.[12] Bouin's fluid can also yield excellent results, often providing vibrant staining with trichrome methods, which also utilize acid dyes.[13] Alcohol-based fixatives can also be used but may cause more tissue shrinkage.[2]

Q2: How does the duration of fixation affect this compound staining?

Fixation time is a critical factor. Under-fixation can result in poor tissue preservation and weak staining, while over-fixation, particularly with cross-linking fixatives like formalin, can mask the sites where the dye binds, also leading to weaker staining.[1][3] It is important to follow recommended fixation times based on the tissue size and type.

Q3: Can I use this compound on frozen sections?

Yes, this compound can be used on frozen sections. However, fixation of the frozen sections is still necessary before staining to preserve morphology. A brief fixation in cold acetone or methanol is a common practice for frozen sections.

Q4: How can I quantify the intensity of this compound staining?

Staining intensity can be quantified using image analysis software. A common method is color deconvolution, which separates the image into its constituent stains.[13][14] The intensity of the red channel corresponding to this compound can then be measured. This allows for a more objective comparison of staining between different samples or experimental conditions.

Q5: My tissue sections are detaching from the slides during staining. What can I do?

Tissue detachment can be caused by several factors, including overly aggressive antigen retrieval (if applicable), poor quality adhesives on the slides, or issues with tissue processing. To prevent this, ensure you are using positively charged slides or slides coated with an adhesive like poly-L-lysine. Also, be gentle during the washing steps.

Experimental Protocols

10% Neutral Buffered Formalin (NBF) Fixation

Materials:

  • Formaldehyde (37-40% solution)

  • Distilled water

  • Sodium Phosphate, Monobasic

  • Sodium Phosphate, Dibasic (Anhydrous)

Procedure:

  • To prepare 1 liter of 10% NBF, mix:

    • 100 ml of 37-40% formaldehyde

    • 900 ml of distilled water

    • 4 g of Sodium Phosphate, Monobasic

    • 6.5 g of Sodium Phosphate, Dibasic (Anhydrous)

  • Stir until all components are dissolved.

  • Immerse the tissue specimen in the 10% NBF solution. The volume of the fixative should be at least 15-20 times the volume of the tissue.

  • Fix for 24-48 hours at room temperature. The duration will depend on the size and type of tissue.

  • After fixation, the tissue can be transferred to 70% ethanol for storage or processed for paraffin embedding.

Bouin's Fluid Fixation

Materials:

  • Picric acid, saturated aqueous solution

  • Formaldehyde (37-40% solution)

  • Glacial acetic acid

Procedure:

  • To prepare Bouin's fluid, mix:

    • 75 ml of saturated aqueous picric acid

    • 25 ml of 37-40% formaldehyde

    • 5 ml of glacial acetic acid

  • Immerse the tissue specimen in Bouin's fluid.

  • Fix for 4-18 hours at room temperature.

  • After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of the picric acid is removed.

  • The tissue can then be processed for paraffin embedding.

This compound Staining Protocol for Paraffin-Embedded Sections

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (e.g., 0.5% in 1% acetic acid)

  • Acidified water (e.g., 0.5% acetic acid in distilled water)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in acidified water.

  • Dehydration:

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 100% ethanol for 2 x 2 minutes.

  • Clearing and Mounting:

    • Immerse in xylene for 2 x 3 minutes.

    • Mount with a permanent mounting medium.

Data Presentation

Qualitative Impact of Fixation Method on Acidic Dye Staining

FixativePreservation of MorphologyStaining IntensityPotential for ArtifactsNotes
10% Neutral Buffered Formalin (NBF) Good to ExcellentGoodMinimal, but over-fixation can reduce intensity.[3]The most common and versatile fixative for routine histology.
Bouin's Fluid ExcellentExcellent, often very vibrantCan cause some tissue shrinkage. Picric acid needs to be thoroughly washed out.Recommended for trichrome staining and when brilliant color is desired.[13]
Alcohol-based Fixatives (e.g., 70% Ethanol) Fair to GoodGoodCan cause significant tissue shrinkage and hardening.[2]Good for preserving some molecular components but can alter morphology.
Acetone/Methanol (for frozen sections) FairGoodCan cause significant distortion if not performed correctly.Primarily used for brief fixation of frozen sections.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis tissue_collection Tissue Collection fixation Fixation (e.g., NBF, Bouin's) tissue_collection->fixation processing Tissue Processing (Dehydration, Clearing, Infiltration) fixation->processing embedding Paraffin Embedding processing->embedding sectioning Sectioning (Microtomy) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization Paraffin Section staining This compound Staining deparaffinization->staining rinsing Rinsing staining->rinsing dehydration Dehydration rinsing->dehydration clearing Clearing & Mounting dehydration->clearing microscopy Microscopy clearing->microscopy image_analysis Image Analysis (Quantification) microscopy->image_analysis

Caption: Experimental workflow for this compound staining of paraffin-embedded tissue.

troubleshooting_logic start Staining Issue Observed weak_staining Weak or No Staining start->weak_staining uneven_staining Uneven Staining start->uneven_staining high_background High Background start->high_background check_fixation Review Fixation Protocol (Time & Method) weak_staining->check_fixation check_ph Check pH of Staining Solution weak_staining->check_ph fresh_stain Use Fresh Staining Solution weak_staining->fresh_stain check_deparaffinization Verify Complete Deparaffinization uneven_staining->check_deparaffinization check_fixation2 Check for Complete Fixation uneven_staining->check_fixation2 check_drying Ensure Slides Remained Moist uneven_staining->check_drying optimize_time Optimize Staining Time high_background->optimize_time check_rinsing Review Rinsing Steps high_background->check_rinsing solution1 Adjust Fixation Time or Method check_fixation->solution1 Inadequate or Over-fixation solution2 Adjust pH to be Acidic check_ph->solution2 Incorrect pH solution3 Prepare Fresh Stain fresh_stain->solution3 Exhausted Stain solution4 Use Fresh Xylene & Adequate Time check_deparaffinization->solution4 Residual Wax solution5 Ensure Proper Tissue Thickness check_fixation2->solution5 Incomplete Penetration solution6 Maintain Hydration During Staining check_drying->solution6 Tissue Dried Out solution7 Reduce Incubation Time optimize_time->solution7 Overstaining solution8 Ensure Thorough Rinsing check_rinsing->solution8 Insufficient Rinsing

Caption: Logical troubleshooting workflow for common this compound staining issues.

References

Technical Support Center: Enhancing the Quantum Yield of Acid Red 315

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the fluorescence quantum yield of Acid Red 315.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantum yield important?

This compound is a synthetic organic dye belonging to the azo dye class.[1] Structurally, it is a 1:2 metal complex dye, often involving chromium, which enhances its stability.[2] Its inherent fluorescent properties make it useful in various research applications, including as a molecular probe and for hydrological studies.[2] The fluorescence quantum yield (Φf) is a critical parameter that measures the efficiency of converting absorbed light into emitted light. A higher quantum yield results in a brighter fluorescent signal, which is crucial for the sensitivity of assays and the quality of imaging applications.

Q2: What are the key factors that influence the quantum yield of this compound?

The quantum yield of a fluorophore like this compound is sensitive to its local environment. Key influencing factors include:

  • Solvent Polarity and Viscosity: The polarity of the solvent can significantly impact the dye's electronic states and thus its fluorescence.

  • pH of the Medium: this compound is known to be stable in acidic conditions and prone to fading under alkaline conditions.[1] This pH sensitivity directly affects its fluorescent properties.

  • Concentration: At high concentrations, quenching effects can occur, leading to a decrease in the measured quantum yield.

  • Temperature: Temperature variations can influence non-radiative decay pathways, thereby affecting fluorescence intensity.

  • Presence of Quenchers: Certain molecules can interact with the excited state of the dye and deactivate it through non-emissive pathways, a process known as quenching.

Q3: My this compound solution is not fluorescing as expected. What are the common causes?

Low or absent fluorescence can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include incorrect pH, solvent incompatibility, dye degradation, or instrumental miscalibration.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect pH: this compound is unstable in alkaline solutions, which can lead to degradation and loss of fluorescence.[1]Ensure the solution is buffered to an acidic or neutral pH. Verify the pH of your final solution.
Inappropriate Solvent: The dye has good solubility in water and alcohols but is poorly soluble in many organic solvents.[3] An unsuitable solvent can lead to aggregation and quenching.Use water or an alcohol-based solvent system. For applications requiring a different solvent, test a range of polarities to find an optimal one.
Dye Degradation: Prolonged exposure to light (photobleaching) or harsh chemical environments can degrade the dye.Prepare fresh solutions of this compound. Store stock solutions in the dark and at a low temperature.
Concentration Quenching: At high concentrations, dye molecules can interact with each other, leading to self-quenching.Dilute the sample. The optimal concentration is typically in the micromolar range, where absorbance at the excitation wavelength is below 0.1.
Inconsistent or Irreproducible Results Instrumental Fluctuations: Variations in lamp intensity, detector sensitivity, or slit widths can lead to inconsistent readings.Calibrate the fluorometer regularly. Use a stable reference standard to normalize measurements. Ensure consistent instrument settings across all experiments.
Sample Contamination: Impurities in the solvent or on the cuvette can fluoresce or quench the signal.Use spectroscopy-grade solvents. Thoroughly clean all glassware and cuvettes before use. Run a solvent blank to check for background fluorescence.
Shift in Emission Wavelength Change in Solvent Polarity: The emission maximum of many dyes is sensitive to the polarity of the solvent.Maintain a consistent solvent environment. If a solvent change is necessary, characterize the new emission maximum.
Formation of Aggregates: Dye aggregation can alter the photophysical properties, including the emission wavelength.Use dilute solutions. The addition of surfactants can sometimes help prevent aggregation.

Experimental Protocols for Quantum Yield Enhancement

Here we provide detailed methodologies for two common techniques to enhance the quantum yield of fluorescent dyes.

Micelle Encapsulation to Enhance Fluorescence

Encapsulating a dye within the hydrophobic core of a micelle can shield it from solvent-induced quenching and reduce non-radiative decay pathways, thereby increasing its quantum yield.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEG-b-PS)

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Magnetic stirrer and stir bar

  • Fluorometer

Protocol:

  • Prepare a stock solution of the amphiphilic block copolymer in a suitable organic solvent (e.g., THF).

  • Prepare a stock solution of this compound in the same organic solvent.

  • Mix the polymer and dye solutions in a flask. The ratio will depend on the desired loading efficiency and should be optimized.

  • Slowly add deionized water to the mixture while stirring vigorously. This will induce the self-assembly of the polymer into micelles, encapsulating the dye.

  • Continue stirring for several hours to ensure complete micelle formation.

  • Dialyze the solution against deionized water for 24-48 hours to remove the organic solvent.

  • Measure the fluorescence quantum yield of the micelle-encapsulated this compound and compare it to the free dye in an aqueous solution.

experimental_workflow_micelle cluster_prep Preparation cluster_encap Encapsulation cluster_purify Purification cluster_analysis Analysis prep_polymer Prepare Polymer Stock Solution mix Mix Polymer and Dye Solutions prep_polymer->mix prep_dye Prepare this compound Stock Solution prep_dye->mix add_water Add Water for Micelle Formation mix->add_water stir Stir for Several Hours add_water->stir dialyze Dialyze to Remove Organic Solvent stir->dialyze measure_qy Measure Quantum Yield dialyze->measure_qy

Caption: Workflow for enhancing this compound quantum yield via micelle encapsulation.

Plasmon Enhancement with Silver Nanoparticles

The localized surface plasmon resonance of metallic nanoparticles, such as silver nanorods, can enhance the fluorescence of nearby dye molecules by increasing the excitation rate and modifying the radiative decay rate.[4][5][6]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Ascorbic acid

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • This compound

  • Spectrophotometer

  • Fluorometer

Protocol for Silver Nanorod Synthesis (Seed-Mediated Growth):

  • Seed Solution Preparation:

    • Prepare a solution of AgNO₃ and sodium citrate.

    • Add ice-cold NaBH₄ solution while stirring vigorously. The solution should turn a pale yellow-brown, indicating the formation of silver seed nanoparticles.

  • Growth Solution Preparation:

    • Prepare a solution of CTAB, AgNO₃, and ascorbic acid in deionized water.

  • Nanorod Growth:

    • Add a small volume of the seed solution to the growth solution.

    • Allow the reaction to proceed for several hours. The color of the solution will change as the nanorods grow.

    • Centrifuge and wash the nanorods to remove excess reactants.

  • Quantum Yield Enhancement Measurement:

    • Prepare a dilute solution of this compound.

    • Add a controlled amount of the silver nanorod suspension to the dye solution.

    • Measure the fluorescence emission spectrum and compare it to a control sample of the dye without nanoparticles.

experimental_workflow_plasmon cluster_synthesis Silver Nanorod Synthesis cluster_measurement Fluorescence Measurement seed_prep Prepare Seed Solution (AgNO₃ + NaBH₄) growth Add Seed to Growth Solution seed_prep->growth growth_prep Prepare Growth Solution (CTAB + AgNO₃ + Ascorbic Acid) growth_prep->growth purify_nr Centrifuge and Wash Nanorods growth->purify_nr mix_dye_nr Mix Dye with Nanorod Suspension purify_nr->mix_dye_nr prep_dye Prepare Dilute This compound Solution prep_dye->mix_dye_nr measure_fluorescence Measure Fluorescence Enhancement mix_dye_nr->measure_fluorescence

Caption: Workflow for plasmon-enhanced fluorescence of this compound using silver nanorods.

Logical Troubleshooting Pathway

When encountering low quantum yield, a systematic approach is essential. The following diagram illustrates a logical workflow for troubleshooting.

troubleshooting_pathway decision decision solution solution start Low Quantum Yield check_concentration Check Dye Concentration start->check_concentration Start Here is_abs_high Absorbance > 0.1? check_concentration->is_abs_high Measure Absorbance at λex dilute_sample Dilute Sample is_abs_high->dilute_sample Yes check_ph Check Solution pH is_abs_high->check_ph No dilute_sample->check_concentration is_ph_alkaline pH > 7.5? check_ph->is_ph_alkaline Measure pH adjust_ph Adjust to Acidic/Neutral pH is_ph_alkaline->adjust_ph Yes check_solvent Check Solvent System is_ph_alkaline->check_solvent No adjust_ph->check_ph is_solvent_polar is_solvent_polar check_solvent->is_solvent_polar Is solvent polar (e.g., water, alcohol)? change_solvent Switch to a Polar Solvent is_solvent_polar->change_solvent No check_instrument Check Instrument Settings and Calibration is_solvent_polar->check_instrument Yes change_solvent->check_solvent are_settings_correct Settings Correct? check_instrument->are_settings_correct Verify Slits, λex, λem calibrate_instrument Calibrate and Re-run are_settings_correct->calibrate_instrument No consider_enhancement Consider Quantum Yield Enhancement are_settings_correct->consider_enhancement Yes solution_found Problem Solved / QY Enhanced consider_enhancement->solution_found Implement Protocol

Caption: Logical workflow for troubleshooting low quantum yield of this compound.

References

minimizing non-specific binding of Acid Red 315

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Acid Red 315 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a water-soluble, yellowish-red acid dye.[1][2] While it has been traditionally used in the textile and paper industries, in a research context, it can potentially be employed as a fluorescent tracer or for staining proteins and other biological structures.[3][4][5][6] Its utility in specific assays will depend on its spectral properties and binding characteristics.

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound, leading to high background staining, can be attributed to several factors:

  • Ionic and Hydrophobic Interactions: The dye molecule may interact with various cellular components through non-specific ionic or hydrophobic forces.[7]

  • Inadequate Blocking: Failure to adequately block non-specific binding sites on the tissue or cells can lead to the dye adhering to unintended targets.[8][9]

  • Suboptimal Reagent Concentrations: Using an excessively high concentration of this compound can increase the likelihood of non-specific interactions.[10]

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or loosely bound dye molecules.[11]

  • Tissue Preparation Artifacts: Over-fixation or allowing tissue sections to dry out can create artificial binding sites.[8]

Q3: What are the most effective blocking agents to prevent non-specific binding?

Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A 0.1% to 0.5% solution of BSA is often used to block non-specific protein-binding sites.[9]

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your protocol) is considered a gold standard for blocking.[9][12]

  • Non-fat Dry Milk or Casein: These are also effective protein-based blocking agents.[9]

  • Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that are optimized to reduce background staining.[9]

Troubleshooting Guides

Problem: High Background Staining

High background staining can obscure the specific signal, making data interpretation difficult. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).[8] Extend the blocking incubation time (e.g., from 30 minutes to 1 hour or overnight at 4°C).[13]
This compound Concentration Too High Perform a titration experiment to determine the optimal concentration of this compound. Start with the recommended concentration and test several dilutions.[11][14]
Insufficient Washing Increase the number and duration of wash steps after incubation with this compound. Consider adding a surfactant like Tween-20 to the wash buffer to reduce non-specific interactions.[7][15]
Over-fixation of Tissue Reduce the fixation time of the tissue samples. Over-fixation can create artificial binding sites.[8]
Tissue Sections Drying Out Ensure that the tissue sections remain hydrated throughout the entire staining procedure, as drying can lead to high non-specific staining.[8]
Problem: Weak or No Signal

A weak or absent signal can be equally problematic. Here are some common causes and their remedies.

Potential Cause Recommended Solution
This compound Concentration Too Low Increase the concentration of this compound. As with high background, a titration experiment is recommended to find the optimal concentration.[14]
Insufficient Incubation Time Extend the incubation time with this compound to allow for adequate binding to the target.[15]
Incompatible Buffer pH Ensure the pH of the staining and wash buffers is optimal for the binding of this compound to its target.
Over-blocking Excessive blocking can sometimes mask the target of interest. Try reducing the concentration or incubation time of the blocking agent.[9]

Experimental Protocols

General Staining Protocol with this compound

This protocol provides a general workflow for staining tissue sections.

  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.[8]

  • Antigen Retrieval (if necessary): For some targets, an antigen retrieval step may be required to unmask the epitope.

  • Blocking: Incubate the sections with a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes at room temperature to minimize non-specific binding.[9]

  • Staining: Incubate the sections with the working solution of this compound for the desired amount of time.

  • Washing: Wash the sections thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound dye.

  • Counterstaining (optional): If desired, a counterstain can be applied.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a coverslip.

Protocol for Optimizing this compound Concentration

To determine the optimal concentration of this compound, a titration experiment is recommended.

  • Prepare a series of dilutions of the this compound stock solution (e.g., 1:50, 1:100, 1:200, 1:500).

  • Follow the "General Staining Protocol" for each dilution on separate, comparable tissue sections.

  • Include a negative control (no this compound) to assess background levels.

  • Image the sections under identical conditions.

  • Evaluate the signal-to-noise ratio for each dilution to identify the concentration that provides the strongest specific signal with the lowest background.

Quantitative Data Summary

The following table presents hypothetical data from an experiment to determine the optimal blocking agent and concentration for minimizing non-specific binding of this compound.

Blocking Agent Concentration Signal Intensity (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio
None-1501001.5
BSA1%145502.9
BSA5%140304.7
Normal Goat Serum5%142255.7
Normal Goat Serum10%135206.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Optional) Deparaffinization->AntigenRetrieval Blocking Blocking Step AntigenRetrieval->Blocking Staining This compound Incubation Blocking->Staining Washing Washing Staining->Washing Counterstaining Counterstaining (Optional) Washing->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Imaging Imaging Mounting->Imaging

Caption: A general experimental workflow for staining with this compound.

Troubleshooting_Tree Start High Background Staining? Cause1 Inadequate Blocking? Start->Cause1 Check Cause2 Dye Concentration Too High? Start->Cause2 Check Cause3 Insufficient Washing? Start->Cause3 Check Solution1 Increase Blocking Time/Concentration Cause1->Solution1 Yes Solution2 Titrate Dye Concentration Cause2->Solution2 Yes Solution3 Increase Wash Steps/Duration Cause3->Solution3 Yes End End Solution1->End Re-evaluate Solution2->End Solution3->End

Caption: A decision tree for troubleshooting high background staining.

References

Validation & Comparative

A Comparative Guide to Quantitative Protein Measurement: Evaluating Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable protein quantification is a cornerstone of experimental success. This guide provides a detailed comparison of widely-used protein measurement assays, offering insights into their principles, performance, and protocols to aid in selecting the most suitable method for your specific research needs.

While various molecules can be investigated for colorimetric reactions, this guide focuses on established and validated methods for quantitative protein measurement. Our review of scientific literature did not yield evidence of Acid Red 315 being utilized for this application. Therefore, we present a comparative analysis of two of the most prevalent dye-based methods: the Bradford and the Bicinchoninic Acid (BCA) assays.

Comparison of Key Performance Characteristics

The choice of a protein quantification assay depends on several factors, including the nature of the protein, the sample matrix, and the desired sensitivity and accuracy. The following table summarizes the key characteristics of the Bradford and BCA assays to facilitate a direct comparison.

FeatureBradford AssayBicinchoninic Acid (BCA) Assay
Principle Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues, causing a shift in absorbance maximum from 465 nm to 595 nm.[1][2][3][4]Two-step reaction: 1) Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. 2) Chelation of Cu¹⁺ by two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs at 562 nm.[5][6][7][8]
Linear Range 0.2 - 1.5 mg/mL (Standard Assay)[3]20 - 2,000 µg/mL[9]
Assay Time ~5 minutes incubation at room temperature.[1][2]30 minutes at 37°C or 2 hours at room temperature.[7]
Interfering Substances Strong alkaline buffers, detergents (e.g., SDS).[3][10]Reducing agents, chelating agents (e.g., EDTA), and substances that interact with copper.[8][9][11]
Protein-to-Protein Variation More susceptible to variation due to dependence on specific amino acid residues (arginine, lysine, and aromatic residues).[8][10]Less protein-to-protein variation as the reaction involves the peptide backbone.[8]
Absorbance Maximum 595 nm[1][11]562 nm[5][6]

Experimental Protocols

Detailed and accurate protocols are critical for reproducible results. Below are standardized protocols for the Bradford and BCA assays.

Bradford Protein Assay Protocol

This protocol is based on the principle of the binding of Coomassie Brilliant Blue G-250 dye to protein molecules.[1][2]

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250, phosphoric acid, ethanol)[1][12]

  • Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)[13]

  • Spectrophotometer and cuvettes or microplate reader

  • Test tubes or microtiter plate

  • Pipettes

Procedure:

  • Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.[12][13]

  • Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the assay.

  • Assay:

    • Pipette 20 µL of each standard and unknown sample into separate test tubes or wells of a microplate.[1]

    • Add 1 mL of Bradford reagent to each tube or 200 µL to each well and mix thoroughly.[1]

    • Incubate at room temperature for at least 5 minutes.[1][2]

  • Measurement:

    • Set the spectrophotometer to a wavelength of 595 nm and zero the instrument with a blank containing buffer and the Bradford reagent.[1]

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus protein concentration for the BSA standards.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[13]

Bicinchoninic Acid (BCA) Protein Assay Protocol

This protocol relies on the reduction of cupric ions by protein, followed by the colorimetric detection of the cuprous ions.[5][6]

Materials:

  • BCA Reagent A (bicinchoninic acid in an alkaline solution)

  • BCA Reagent B (copper (II) sulfate solution)

  • Protein standard solution (e.g., BSA) at a known concentration (e.g., 2 mg/mL)[14]

  • Spectrophotometer and cuvettes or microplate reader

  • Test tubes or microtiter plate

  • Pipettes

  • Incubator or water bath set to 37°C

Procedure:

  • Preparation of Working Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[5][6]

  • Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations typically ranging from 20 to 2000 µg/mL.[9]

  • Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the assay.

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into separate test tubes or wells of a microplate.[5]

    • Add 200 µL of the BCA working reagent to each tube or well and mix thoroughly.[5][6]

    • Incubate the plate at 37°C for 30 minutes.[5][6]

  • Measurement:

    • Cool the plate to room temperature.

    • Set the spectrophotometer to a wavelength of 562 nm and zero the instrument with a blank containing buffer and the BCA working reagent.[5][6]

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus protein concentration for the BSA standards.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[6]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical dye-binding protein quantification assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Standard Prepare Protein Standards Mix Mix with Assay Reagent Standard->Mix Sample Prepare Unknown Samples Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

Caption: General workflow for a dye-binding protein quantification assay.

signaling_pathway Protein Protein Sample Complex Protein-Reagent Complex Protein->Complex Reagent Assay Reagent (e.g., Coomassie Dye or BCA/Copper) Reagent->Complex Color Color Development Complex->Color Spectro Spectrophotometric Measurement Color->Spectro Concentration Protein Concentration Spectro->Concentration

Caption: Logical relationship in a colorimetric protein assay.

References

comparative analysis of Acid Red 315 and Coomassie Blue for protein assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a cornerstone of daily laboratory work. The choice of a suitable protein assay is critical for the validity of downstream applications. This guide provides a comparative analysis of the widely-used Coomassie Blue-based Bradford assay and the lesser-known Acid Red 315, clarifying their respective roles and applications in protein analysis.

Coomassie Blue: The Gold Standard for Rapid Protein Quantification

The Bradford assay, which utilizes Coomassie Brilliant Blue G-250 dye, is a staple in life science research for its speed and simplicity. The fundamental principle of this colorimetric assay lies in the binding of Coomassie dye to proteins under acidic conditions. This interaction causes a spectral shift in the dye's maximum absorbance from 465 nm (reddish-brown) to 595 nm (blue).[1][2][3] The intensity of the blue color, measured by a spectrophotometer, is directly proportional to the protein concentration in the sample.[4][5]

Key Performance Characteristics of Coomassie Blue (Bradford Assay)
FeatureDescription
Assay Principle Colorimetric; based on the binding of Coomassie Brilliant Blue G-250 to proteins, primarily basic and aromatic amino acid residues, causing a shift in absorbance maximum.[3][6]
Detection Range Typically detects protein concentrations in the range of 20 to 2000 µg/mL.[6]
Speed Rapid; the dye-binding reaction is typically complete within 5 minutes.[2][6]
Compatibility Incompatible with detergents and strongly alkaline solutions.[3][7]
Protein-to-Protein Variation Exhibits some protein-to-protein variability due to differences in the content of basic and aromatic amino acid residues.[3]
Experimental Protocol: Bradford Protein Assay

A standard Bradford assay protocol involves the preparation of a series of protein standards of known concentrations (e.g., Bovine Serum Albumin - BSA) to generate a standard curve. The absorbance of the unknown protein samples is then measured and their concentrations are determined by interpolation from the standard curve.

Materials:

  • Coomassie Brilliant Blue G-250 reagent

  • Protein standard (e.g., BSA at 2 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

  • Test tubes or microplates

  • Pipettes

Procedure:

  • Prepare Protein Standards: A series of dilutions of the protein standard are prepared to cover the expected concentration range of the unknown samples.

  • Sample Preparation: The unknown protein samples are diluted to fall within the linear range of the assay.

  • Reaction: A small volume of each standard and unknown sample is added to the Coomassie dye reagent.

  • Incubation: The mixture is incubated at room temperature for a short period (typically 5-10 minutes).

  • Measurement: The absorbance of each sample is measured at 595 nm using a spectrophotometer.

  • Quantification: A standard curve is plotted (absorbance vs. protein concentration), and the concentration of the unknown samples is determined from this curve.

Bradford_Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Analysis A Prepare Protein Standards (e.g., BSA dilutions) C Add Coomassie Dye Reagent A->C B Prepare Unknown Protein Samples B->C D Incubate at Room Temperature C->D E Measure Absorbance at 595 nm D->E F Generate Standard Curve E->F G Determine Unknown Concentration F->G

Bradford Assay Experimental Workflow

This compound: An Azo Dye with Niche Applications in Protein Research

In contrast to the well-established Coomassie Blue, this compound is a single azo, 1:2 metal complex dye primarily used in the textile industry for dyeing wool, silk, and nylon.[2][4][8] Its application in quantitative protein assays is not documented in readily available scientific literature.

While not employed for routine protein quantification, this compound has been utilized in a more specialized research context. A notable application is its use as a fluorescent probe to study pH-dependent protein-protein interactions.[1] In this specific application, the fluorescence emission of this compound changes in response to conformational changes in proteins, providing insights into their dynamic interactions.[1]

Properties of this compound
FeatureDescription
Chemical Class Single azo, 1:2 metal complex dye.[4]
Primary Application Textile dyeing.[2]
Protein Assay Application Not used for quantitative protein assays.
Specialized Use Documented as a fluorescent probe for studying protein-protein interactions.[1]
Principle in Fluorescence Studies Changes in fluorescence emission upon protein conformational changes.[1]

The lack of established protocols and performance data for this compound in a quantitative protein assay context makes a direct comparative analysis of its performance against Coomassie Blue for this purpose impossible.

Logical_Relationship cluster_dyes Dyes for Protein Analysis cluster_applications Primary Applications Coomassie Coomassie Blue QuantAssay Quantitative Protein Assay (e.g., Bradford) Coomassie->QuantAssay Widely Used AcidRed This compound FluoroProbe Fluorescent Probe for Interaction Studies AcidRed->FluoroProbe Specialized Use TextileDye Textile Dyeing AcidRed->TextileDye Primary Use

Application Comparison of Dyes

Conclusion

For routine, rapid, and reliable quantification of protein concentrations, Coomassie Blue-based assays, such as the Bradford assay, remain the method of choice for most researchers. The procedure is well-characterized, straightforward, and provides consistent results.

This compound, on the other hand, is a specialized tool with a demonstrated, albeit niche, application in fluorescence-based studies of protein dynamics. It is not a suitable or established reagent for general protein quantification. Researchers seeking to quantify total protein should rely on validated methods like the Bradford assay, while those investigating specific protein-protein interactions might explore the utility of fluorescent probes like this compound in their experimental design.

References

A Comparative Guide to Cell Viability Assays: Cross-Validation of Sulforhodamine B (SRB) with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and cell biology, accurately assessing cell viability and cytotoxicity is paramount. The Sulforhodamine B (SRB) assay, a colorimetric method based on the staining of total cellular protein, is a widely used technique for this purpose.[1][2] This guide provides a comprehensive comparison of the SRB assay with other common cell viability assays, presenting supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Key Performance Parameters

The choice of a cell viability assay depends on several factors, including the cell type, the compound being tested, and the desired endpoint. The following table summarizes the key performance characteristics of the SRB assay compared to the MTT and MTS assays.

ParameterSulforhodamine B (SRB) AssayTetrazolium (MTT) AssayTetrazolium (MTS) Assay
Principle Stains total cellular protein.[1]Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.Enzymatic reduction of a second-generation tetrazolium salt, with the product being soluble in culture medium.[3][4]
Endpoint Colorimetric (absorbance at ~515-570 nm).[5][6]Colorimetric (absorbance at ~570-590 nm) after solubilization of formazan crystals.Colorimetric (absorbance at ~490-500 nm), no solubilization step required.[4]
Linearity with Cell Number Excellent linearity.[7][8]Can lose linearity at high cell densities.[8]Generally good linearity.
Sensitivity High sensitivity, with a resolution of 1000-2000 cells/well.[1]Sensitivity can be cell-line dependent.[8]High sensitivity.
Interference Less interference from test compounds as it is not dependent on metabolic activity.[9]Can be affected by compounds that alter cellular metabolic activity or redox state.Similar to MTT, can be influenced by compounds affecting cellular metabolism.
Endpoint Stability Staining is stable and plates can be stored for extended periods.[8]Requires a solubilization step and the signal is less stable.The soluble formazan product is stable for a period, allowing for delayed reading.
Advantages Simple, rapid, sensitive, and not dependent on cell metabolism.[7][9]Well-established and widely used.Simpler and faster than MTT as it does not require a solubilization step.[3]
Disadvantages Requires a cell fixation step.Requires a solubilization step for the formazan crystals and can be influenced by the metabolic state of the cells.Can be more expensive than the MTT assay.

Experimental Protocols

Detailed methodologies for the SRB, MTT, and MTS assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).[5][9]

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[6][10] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

  • Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[8][10]

Tetrazolium (MTT) Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells as described for the SRB assay.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[8][11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently mix and measure the absorbance at approximately 570 nm.

Tetrazolium (MTS) Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells as described for the SRB assay.

  • MTS Reagent Addition: Following the treatment period, add 20 µL of the combined MTS/PES solution to each well.[3][12]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3][12]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.[3][4]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the SRB assay and provide a decision-making framework for selecting an appropriate cell viability assay.

SRB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure SRB Assay Procedure start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Add Test Compound incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 fixation Fix Cells with Cold TCA incubation2->fixation Begin Assay wash1 Wash with Water/Acetic Acid fixation->wash1 stain Stain with SRB Solution wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Measure Absorbance (~515-570 nm) solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Assay_Selection_Logic cluster_considerations Primary Considerations cluster_assays Assay Choices metabolic_interference Concerned about metabolic interference? throughput High-throughput needs? metabolic_interference->throughput No srb SRB Assay metabolic_interference->srb Yes mtt MTT Assay throughput->mtt No mts MTS Assay throughput->mts Yes (fewer steps)

References

Assessing the Specificity of Acid Red 315 for Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Red 315 with other common protein staining reagents. The objective is to assess its specificity and performance in protein binding applications, supported by available experimental data and detailed protocols.

Introduction to Protein Staining

Accurate quantification of proteins is fundamental in various fields of biological research and drug development. Protein staining is a critical step in visualizing and quantifying proteins separated by techniques like polyacrylamide gel electrophoresis (PAGE). The ideal protein stain should exhibit high sensitivity, a broad linear dynamic range, and high specificity for proteins over other biomolecules. This compound, a 1:2 metal complex azo dye, is used in various industrial dyeing processes and has been explored in biological staining. This guide evaluates its potential as a specific protein stain in comparison to established alternatives.

The binding of dye molecules to proteins is a complex process influenced by various interactions. For many acid dyes, the primary mechanism involves electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. Hydrophobic interactions also play a significant role in the binding process.

Comparative Analysis of Protein Stains

FeatureThis compound (Estimated)Coomassie Brilliant Blue (R-250/G-250)Ponceau SSYPRO Ruby
Binding Mechanism Electrostatic and hydrophobic interactions.[1]Binds to basic and hydrophobic amino acids.[2]Binds to positively charged amino groups and non-polar regions of proteins.[3]A luminescent ruthenium complex that interacts non-covalently with proteins.[4]
Detection Method Colorimetric (Red)Colorimetric (Blue)Colorimetric (Red)Fluorescent
Sensitivity (LOD) ~50-200 ng~50-100 ng (R-250); ~10 ng (Colloidal G-250)[5][6]~200 ng[7]~0.5-1 ng[4]
Linear Dynamic Range ModerateNarrow to ModerateNarrowWide (over 3 orders of magnitude)[8]
Reversibility Likely reversible with changes in pHReversible with destaining solutionsReversible with water or mild base[9]Not readily reversible
Compatibility with Mass Spectrometry Potentially compatible after destainingCompatible[2]Compatible after destaining[10]Compatible[4]
Ease of Use SimpleSimpleVery simple and rapid[9]Requires fluorescence imaging equipment

Note: The performance characteristics for this compound are estimations based on its chemical similarity to other acid azo dyes like Ponceau S and general knowledge of metal complex dyes. Direct experimental validation is recommended.

Experimental Protocols

Detailed methodologies for protein staining are crucial for reproducibility and accurate comparison.

General Experimental Workflow for Protein Staining

The following diagram illustrates a typical workflow for protein quantification following SDS-PAGE.

G General Protein Staining Workflow A Protein Sample Preparation B SDS-PAGE A->B C Gel Fixation B->C D Staining C->D E Destaining (if applicable) D->E F Gel Imaging E->F G Densitometry Analysis F->G

A typical workflow for protein analysis using gel electrophoresis and staining.

Protocol 1: Staining with this compound (Proposed)

As no standard protocol for this compound as a protein stain is established, a protocol similar to that for Ponceau S is proposed. Optimization would be required.

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of this compound in 5% (v/v) acetic acid.

  • Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes.

  • Staining: Rinse the gel with deionized water and then immerse it in the this compound staining solution for 5-15 minutes with gentle agitation.

  • Destaining: Destain the gel with 5% acetic acid until clear protein bands are visible against a faint background.

  • Washing: Wash the gel with deionized water to stop the destaining process.

  • Imaging: Image the gel using a standard gel documentation system.

Protocol 2: Coomassie Brilliant Blue Staining (R-250)
  • Preparation of Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Staining: After electrophoresis, immerse the gel in the staining solution for 2-4 hours with gentle agitation.

  • Destaining: Transfer the gel to a destaining solution (40% methanol, 10% acetic acid) and gently agitate. Change the destaining solution several times until the background is clear and protein bands are distinct.

  • Washing: Wash the gel with deionized water.

  • Imaging: Image the gel.

Protocol 3: Ponceau S Staining (for Membranes)

Ponceau S is primarily used for the reversible staining of proteins on western blot membranes to verify transfer efficiency.

  • Preparation of Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[9]

  • Staining: After protein transfer, briefly rinse the membrane in deionized water. Incubate the membrane in the Ponceau S staining solution for 5-10 minutes at room temperature.[3]

  • Washing: Wash the membrane in deionized water for 1-5 minutes until red protein bands are visible.[3]

  • Imaging: The membrane can be photographed or scanned. The stain can be completely removed by washing with a buffer like TBS-T before proceeding with immunoblotting.

Protocol 4: SYPRO Ruby Gel Stain
  • Fixation: Following electrophoresis, fix the gel in 50% methanol, 7% acetic acid for at least 30 minutes.

  • Washing: Wash the gel three times with deionized water for 10 minutes each.

  • Staining: Incubate the gel in SYPRO Ruby protein gel stain for at least 3 hours (overnight for maximal sensitivity) with gentle agitation, protected from light.

  • Destaining: Destain the gel in 10% methanol, 7% acetic acid for 30 minutes.

  • Washing: Rinse the gel with deionized water.

  • Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., UV or blue light excitation and emission >610 nm).

Application in Signaling Pathway Analysis

The precise quantification of protein levels is paramount when studying signaling pathways, where changes in protein expression or post-translational modifications dictate cellular responses. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

G Simplified MAPK/ERK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, Elk-1) Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Factors (e.g., c-Myc, Elk-1) Gene Expression Gene Expression Transcription Factors (e.g., c-Myc, Elk-1)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

The MAPK/ERK pathway, a key regulator of cellular processes.

In studying this pathway, researchers often need to quantify the total amount of key proteins like ERK, MEK, and Raf. A protein stain with a wide linear dynamic range and high sensitivity, such as SYPRO Ruby, would be advantageous for accurately measuring changes in the abundance of these proteins in response to various stimuli. While a colorimetric stain like Coomassie Blue can be used, its lower sensitivity and narrower dynamic range may not be sufficient to detect subtle but biologically significant changes in protein levels. The choice of stain can therefore directly impact the interpretation of experimental results in the context of signaling pathway analysis.

Conclusion

This compound, as a metal complex azo dye, likely possesses protein staining capabilities through electrostatic and hydrophobic interactions. Based on the characteristics of similar acid dyes, its performance is anticipated to be comparable to Ponceau S, making it potentially suitable for rapid, qualitative assessments of protein presence. However, for applications requiring high sensitivity and broad linearity for accurate quantification, such as in the detailed analysis of signaling pathways, fluorescent dyes like SYPRO Ruby offer superior performance. Coomassie Brilliant Blue remains a cost-effective and reliable option for routine, semi-quantitative work.

Given the lack of specific data on this compound for protein staining, researchers are encouraged to perform their own validation experiments to determine its suitability for their specific applications. This guide provides the necessary framework and comparative context to aid in this evaluation.

References

A Comparative Guide to Protein Quantification: Evaluating Ponceau S Against Other Common Staining Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein analysis, accurate quantification is a critical first step for reliable downstream applications such as western blotting, ELISA, and mass spectrometry. While a variety of colorimetric assays are available, direct staining of proteins immobilized on a membrane offers a rapid and straightforward approach. This guide provides a detailed comparison of Ponceau S, a widely used reversible red stain, with other common protein staining reagents: Coomassie Brilliant Blue and Amido Black. This evaluation is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate staining method for their experimental needs.

Mechanism of Action and Key Characteristics

Protein staining methods rely on the interaction of dyes with amino acid residues. Understanding the basis of these interactions is key to interpreting results and troubleshooting experiments.

  • Ponceau S: This is a negative stain that binds to the positively charged amino groups of proteins and also to non-polar regions.[1] The binding is electrostatic and reversible, making it ideal for a quick visualization of protein transfer on western blot membranes without interfering with subsequent immunodetection steps.[2][3]

  • Coomassie Brilliant Blue: This anionic dye binds to proteins primarily through interactions with basic amino acids (like arginine, lysine, and histidine) and aromatic residues.[4][5] The binding causes a shift in the dye's absorption maximum, which is the basis for the Bradford assay, a common solution-based protein quantification method.[6][7] When used for staining gels or membranes, it provides a more permanent and sensitive detection than Ponceau S.[8]

  • Amido Black 10B: This azo dye also binds to the positively charged amino groups of proteins.[9] It is a sensitive staining method and can be used for total protein quantification on membrane blots.[9][10]

Performance Comparison

The choice of a protein stain often depends on the specific requirements of the experiment, such as the desired sensitivity, the need for reversibility, and compatibility with downstream analyses.

FeaturePonceau SCoomassie Brilliant BlueAmido Black
Sensitivity ~200 ng[2][8]~50 ng[2][8]High sensitivity, can detect <1 µg[11]
Reversibility Yes, easily reversible with water or buffer washes[2][3]No, fixes proteins to the membrane[8]Generally considered permanent
Linear Range Good for semi-quantitative estimation[1]Good quantitative linearity[12]Linear relationship within certain dye-to-protein ratios[13]
Compatibility PVDF, nitrocellulose, and cellulose acetate membranes[1]Primarily compatible with PVDF membranes[8]Cellulose acetate and nitrocellulose membranes[10]
Downstream Applications Compatible with western blotting and other immunoassays[1]Not suitable for subsequent western blotting[8]Not typically used before immunodetection
Speed Rapid (minutes)[3][8]Slower, requires longer staining and destaining stepsRelatively quick staining (around 10 minutes)[11]

Experimental Workflows

The general workflow for protein staining on a membrane involves staining, destaining (to remove background), and imaging.

Protein Staining Workflow cluster_pre Pre-Staining cluster_stain Staining cluster_post Post-Staining Protein Transfer Protein Transfer Incubate with Stain Incubate with Stain Protein Transfer->Incubate with Stain Membrane Wash Excess Stain Wash Excess Stain Incubate with Stain->Wash Excess Stain Image Acquisition Image Acquisition Wash Excess Stain->Image Acquisition Quantification Quantification Image Acquisition->Quantification Ponceau S Workflow Transfer Transfer Ponceau S Stain Ponceau S Stain Transfer->Ponceau S Stain Verify Transfer Image Image Ponceau S Stain->Image Destain Destain Image->Destain Western Blot Western Blot Destain->Western Blot Proceed

References

A Comparative Analysis of Acid Red 315 and Other Red Dyes in Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

In the multifaceted world of textile coloration, the selection of an appropriate dye is paramount to achieving desired aesthetics, durability, and performance. This guide provides a detailed comparison of Acid Red 315, a premetallized acid dye, with other significant red dyes from the reactive and direct classes, namely Reactive Red 195 and Direct Red 80. This analysis is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of dye performance based on experimental data.

Overview of Red Dyes in Textile Applications

Textile dyes are broadly categorized based on their chemical structure and application methods. Acid dyes, like this compound, are typically used for protein fibers such as wool, silk, and nylon, forming ionic bonds with the fiber's amino groups under acidic conditions.[1] Reactive dyes, including Reactive Red 195, are characterized by their ability to form strong covalent bonds with cellulosic fibers like cotton, ensuring excellent wash fastness.[2] Direct dyes, such as Direct Red 80, are applied to cellulosic fibers from a salt-containing dyebath and adhere through non-ionic forces, which generally results in lower wash fastness compared to reactive dyes.[3][4]

Quantitative Performance Data

Table 1: Fastness Properties of this compound on Polyamide and Wool [5]

Fastness PropertyTest MethodRating (Polyamide)Rating (Wool)
Light FastnessISO 105-B026-76-7
Washing Fastness (Color Change)ISO 105-C064-54-5
Washing Fastness (Staining)ISO 105-C064-54-5
Perspiration Fastness (Alkaline & Acid)ISO 105-E0455
Rubbing Fastness (Dry)ISO 105-X124-54-5
Rubbing Fastness (Wet)ISO 105-X1244

Table 2: Fastness Properties of Reactive Red 195 on Cotton [6]

Fastness PropertyTest MethodRating
Light FastnessISO 105-B025-6
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C065
Oxygen Bleaching Fastness-4-5
Perspiration FastnessISO 105-E044

Table 3: Fastness Properties of Direct Red 80 on Cotton [7]

Fastness PropertyTest MethodRating
Light FastnessISO 105-B025
Washing FastnessISO 105-C063
Rubbing Fastness (Dry)ISO 105-X123
Rubbing Fastness (Wet)ISO 105-X123

Table 4: Exhaustion and Fixation Data

DyeSubstrateExhaustion (%)Fixation (%)
This compoundWoolHigh (Not specified)High (Not specified)
Reactive Red 195Cotton~70-95%~80-90%
Direct Red 80CottonHigh (Not specified)Moderate (Lower than reactive dyes)

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below, based on International Organization for Standardization (ISO) standards.

Color Fastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A textile specimen is stitched together with a specified adjacent fabric (multi-fibre fabric).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified number of steel balls and a washing solution containing a standard detergent (ECE) and, if required, sodium perborate.

  • Mechanical Agitation: The container is mechanically agitated in a laundering machine (e.g., Launder-Ometer) at a specified temperature and for a specific duration. For example, test A2S is conducted at 40°C for 40 minutes.[8]

  • Rinsing and Drying: After agitation, the specimen is rinsed thoroughly with hot and then cold water and squeezed. The stitching is removed, and the specimen and adjacent fabric are dried in air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using the respective Grey Scales under standardized lighting conditions.

Color Fastness to Rubbing/Crocking (ISO 105-X12:2016)

This method evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A crockmeter, consisting of a rubbing finger of a specified diameter and weight, is used.

  • Specimen Preparation: A specimen of the textile is mounted on the base of the crockmeter.

  • Dry Rubbing: A conditioned, dry, white cotton rubbing cloth is fixed to the rubbing finger. The finger is then moved back and forth along the specimen for a specified number of cycles (typically 10 cycles at a rate of one cycle per second) with a downward force of 9 N.[9]

  • Wet Rubbing: The procedure is repeated with a fresh rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).

  • Assessment: The rubbing cloths are conditioned to dry. The degree of staining on both the dry and wet rubbing cloths is then assessed using the Grey Scale for Staining.

Color Fastness to Artificial Light (ISO 105-B02:2014)

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65).

  • Apparatus: A xenon arc fading lamp apparatus is used, which provides controlled conditions of light, temperature, and humidity.

  • Specimen Preparation: A specimen of the textile is mounted on a sample holder.

  • Reference Materials: A set of blue wool references with known lightfastness (typically graded 1 to 8) are exposed alongside the test specimen.[10]

  • Exposure: The specimen and blue wool references are exposed to the light from the xenon arc lamp under specified conditions. The exposure can be continued until a specific blue wool reference fades to a certain degree on the Grey Scale for assessing change in colour, or for a specified duration.

  • Assessment: The change in color of the test specimen is assessed by comparing its fading with that of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar change in color.

Visualizing the Textile Dyeing and Evaluation Workflow

The following diagram illustrates the general workflow from dye selection to the final evaluation of the dyed textile's performance.

G General Workflow for Textile Dyeing and Fastness Evaluation cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Performance Evaluation DyeSelection Dye Selection (e.g., this compound, Reactive Red 195, Direct Red 80) DyeBathPreparation Dye Bath Preparation (Dye, Auxiliaries, Water) DyeSelection->DyeBathPreparation FabricPreparation Fabric Preparation (Scouring, Bleaching) Dyeing Dyeing (Exhaustion, Fixation) FabricPreparation->Dyeing DyeBathPreparation->Dyeing Washing Washing & Rinsing (Removal of unfixed dye) Dyeing->Washing Drying Drying Washing->Drying FastnessTesting Fastness Testing (Wash, Light, Rubbing) Drying->FastnessTesting DataAnalysis Data Analysis & Comparison (Grey Scale Rating, Instrumental Measurement) FastnessTesting->DataAnalysis FinalProduct Final Dyed Textile DataAnalysis->FinalProduct

References

Comparative Photostability of Acid Red 315: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the photostability of coloring agents is critical for ensuring the integrity and efficacy of light-sensitive formulations and products. This guide provides a comparative analysis of the photostability of Acid Red 315, a widely used synthetic organic dye.

This compound is an anionic azo dye characterized by its 1:2 metal-complex structure, typically involving chromium, which enhances its stability and fastness properties. Its molecular structure, containing one or more azo groups (—N=N—), is responsible for its distinct red color. This guide details the available data on its photostability, offers a comparison with other acid dyes, and provides standardized experimental protocols for evaluation.

Quantitative Photostability Data

Direct quantitative data on the photodegradation kinetics, such as rate constants or quantum yields for this compound, are not extensively available in peer-reviewed literature. However, its lightfastness has been assessed using standardized qualitative methods. The International Organization for Standardization (ISO) 105-B02 standard is a common method for determining the colorfastness of textiles to artificial light, rated on a scale of 1 (very low) to 8 (very high).

DyeDye ClassStructure TypeLightfastness Rating (ISO 105-B02)
This compound 1:2 Metal Complex AzoSingle Azo6-7
Acid Red 1Monoazo-1-2
Acid Red 88Diazo-1-2
Acid Red 131Anthraquinone-4-5

Note: The lightfastness ratings for Acid Red 1, 88, and 131 are typical values for these classes of dyes and are provided for comparative purposes. Actual ratings can vary based on the substrate and dyeing conditions.

The high lightfastness rating of this compound (6-7) indicates superior stability against photodegradation compared to simpler monoazo and diazo acid dyes. Its performance is also notably better than some anthraquinone-based acid dyes. This enhanced stability is attributed to the presence of the metal complex, which helps to dissipate the energy absorbed from light and reduces the susceptibility of the azo bond to photochemical cleavage.

Experimental Protocols

To ensure reproducible and comparable results, standardized protocols for assessing photostability are essential. The following is a detailed methodology based on the ISO 105-B02 standard for determining the colorfastness of dyes on a substrate.

Objective: To determine the resistance of the color of a dyed substrate to the action of an artificial light source representative of natural daylight (D65).

Apparatus and Materials:

  • Xenon Arc Lamp Apparatus: Capable of providing a controlled environment of light exposure, temperature, and humidity. The spectral distribution of the lamp should conform to ISO 105-B02 specifications.

  • Blue Wool Standards: A set of eight blue wool references (1-8) with known lightfastness.

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of fading.

  • Specimen Holders: To mount the test specimens and blue wool standards.

  • Masking Material: Opaque material to cover a portion of the specimens and standards for comparison.

Procedure:

  • Specimen Preparation: Prepare specimens of the substrate dyed with this compound and any other dyes for comparison.

  • Mounting: Mount the specimens and a set of blue wool standards (e.g., 5, 6, and 7 for a dye with expected high fastness) in the specimen holders. A portion of each specimen and standard should be covered with the opaque mask.

  • Exposure: Place the holders in the xenon arc lamp apparatus. Expose the specimens and standards to the light source under specified conditions of temperature and humidity.

  • Evaluation: Periodically inspect the specimens for fading. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale.

  • Rating: The lightfastness of the specimen is the number of the blue wool standard that shows a similar change in color.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation prep_specimen Prepare Dyed Specimen mount_specimen Mount Specimen and Blue Wool Standards prep_specimen->mount_specimen xenon_arc Expose in Xenon Arc Lamp mount_specimen->xenon_arc inspect_fading Periodically Inspect for Fading xenon_arc->inspect_fading compare_grey_scale Compare with Grey Scale inspect_fading->compare_grey_scale assign_rating Assign Lightfastness Rating compare_grey_scale->assign_rating

Caption: Experimental workflow for ISO 105-B02 lightfastness testing.

photodegradation_pathway Dye Azo Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) ExcitedDye->Dye Energy Dissipation (e.g., heat) DegradationProducts Degradation Products (e.g., aromatic amines, aldehydes) ExcitedDye->DegradationProducts Photochemical Reaction (+ O2, H2O)

Caption: Simplified photodegradation pathway of an azo dye.

Validating Acid Red 315 as a pH Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of pH Indicators

To validate Acid Red 315, its performance must be benchmarked against well-characterized pH indicators. The following table summarizes the properties of common indicators that could serve as references.

IndicatorpH RangepKaColor in Acidic FormColor in Basic Form
This compound To be determinedTo be determinedRed (in acidic conditions)Colorless/Faded (in alkaline conditions)
Methyl Orange3.1–4.43.46RedYellow
Methyl Red4.4–6.25.1RedYellow
Bromothymol Blue6.0–7.67.1YellowBlue
Phenolphthalein8.2–10.09.7ColorlessPink
Alizarin Yellow R10.0–12.011YellowRed

Logical Workflow for pH Indicator Validation

The validation of a new compound as a pH indicator follows a logical progression from initial characterization to performance verification. The following diagram illustrates this process.

G A Compound Selection (this compound) B Preliminary Assessment (Solubility, Stability) A->B C Spectroscopic Analysis (UV-Vis vs. pH) B->C D Determination of pKa and pH Range C->D E Comparison with Standard Indicators D->E F Performance Validation (Titrations) E->F G Documentation and Reporting F->G

Caption: Logical workflow for validating a new pH indicator.

Experimental Protocols

Determination of pH-Dependent UV-Visible Absorption Spectra

Objective: To determine the absorption spectra of this compound at various pH values and identify the wavelengths of maximum absorbance (λmax) for its acidic and basic forms.

Materials:

  • This compound solution of known concentration

  • A series of buffer solutions with pH values ranging from 2 to 12

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution of this compound in deionized water or an appropriate solvent.

  • Prepare a series of buffer solutions covering the desired pH range (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-12).

  • For each pH value, add a small, constant volume of the this compound stock solution to a known volume of the buffer solution in a quartz cuvette.

  • Measure the absorbance of each solution across the visible spectrum (typically 400-700 nm) using the spectrophotometer. Use the corresponding buffer solution as a blank.

  • Plot the absorbance versus wavelength for each pH value.

  • Identify the λmax for the acidic and basic forms of the indicator. The presence of an isosbestic point, where the spectra at different pH values intersect, suggests a two-component system (the acidic and basic forms of the indicator).

Determination of pKa and pH Transition Range

Objective: To calculate the acid dissociation constant (pKa) and visually determine the pH range over which the color change occurs.

Procedure:

  • Using the spectral data from the previous experiment, select the λmax of the basic form.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting titration curve should be sigmoidal. The pKa is the pH at the midpoint of the vertical section of this curve.

  • Visually observe the color of the this compound solutions in each buffer. The pH range is the interval between the pH at which the first perceptible color change occurs and the pH at which the color change is complete.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental validation of a potential pH indicator like this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution C Add Indicator to Buffers A->C B Prepare Buffer Solutions (pH 2-12) B->C D Measure UV-Vis Spectra C->D E Visually Observe Color C->E F Plot Absorbance vs. Wavelength D->F H Determine pKa and Visual pH Range E->H G Plot Absorbance at λmax vs. pH F->G G->H

Caption: Experimental workflow for indicator characterization.

Conclusion

While this compound shows promise as a pH indicator due to its nature as an azo dye and its observed pH-dependent stability, empirical validation is essential. The experimental protocols detailed in this guide provide a robust framework for determining the necessary quantitative parameters, including its pKa and effective pH range. By comparing these experimentally determined values with those of established indicators, researchers can objectively assess the suitability of this compound for specific applications in research and drug development. The known instability of this compound in alkaline conditions, leading to fading, suggests it may be most effective for titrations where the endpoint is in the acidic to neutral range.

References

A Guide to a Model Acid Dye-Protein Interaction: The Case of C.I. Acid Red 2 and Human Serum Albumin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective look at the binding performance of C.I. Acid Red 2 with HSA, supported by experimental data from published research. It details the methodologies for key experiments and presents quantitative data in a clear, structured format for easy comparison.

Quantitative Analysis of Binding Affinity

The interaction between C.I. Acid Red 2 and Human Serum Albumin has been quantitatively assessed using fluorescence spectroscopy. The key parameters determining the stability of the dye-protein complex are the binding constant (K) and the thermodynamic parameters: enthalpy change (ΔH) and entropy change (ΔS).

A study on this interaction revealed that the binding constants were in the order of 10^5 M^-1, indicating a strong interaction.[1] The negative enthalpy change and positive entropy change suggest that the binding is a spontaneous process driven by both hydrogen bonding and hydrophobic interactions.[1]

Temperature (K)Binding Constant (K) (x 10^5 M^-1)Enthalpy Change (ΔH) (kJ mol^-1)Entropy Change (ΔS) (J mol^-1 K^-1)
2982.557-4.51288.38
3042.461-4.51288.38
3102.383-4.51288.38

Experimental Protocols

The determination of the binding affinity between C.I. Acid Red 2 and HSA was primarily conducted using fluorescence quenching experiments. This technique measures the decrease in the intrinsic fluorescence of a protein upon the addition of a ligand (the dye).

Fluorescence Quenching Spectroscopy

Objective: To determine the binding constant and binding mechanism of a ligand to a protein.

Materials:

  • Human Serum Albumin (HSA) solution of known concentration.

  • C.I. Acid Red 2 solution of known concentration.

  • Phosphate buffer solution (to maintain constant pH).

  • Fluorometer.

Procedure:

  • A fixed concentration of HSA solution is placed in a quartz cuvette.

  • The intrinsic fluorescence of HSA is measured. The excitation wavelength is typically set at 280 nm to excite tryptophan and tyrosine residues, and the emission spectrum is recorded.

  • Aliquots of the C.I. Acid Red 2 solution are incrementally added to the HSA solution.

  • After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded again.

  • The decrease in fluorescence intensity at the emission maximum is monitored as a function of the dye concentration.

  • The experiments are repeated at different temperatures (e.g., 298 K, 304 K, and 310 K) to determine the thermodynamic parameters of binding.

  • The binding constant (K) and the number of binding sites (n) can be calculated using the Stern-Volmer equation. The thermodynamic parameters (ΔH and ΔS) are determined from the van't Hoff equation by plotting the natural logarithm of the binding constant against the reciprocal of the temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a fluorescence quenching experiment to determine dye-protein binding affinity.

experimental_workflow prep Prepare HSA and Dye Solutions measure_initial Measure Initial HSA Fluorescence prep->measure_initial titrate Titrate HSA with Dye Aliquots measure_initial->titrate measure_quenched Measure Quenched Fluorescence titrate->measure_quenched measure_quenched->titrate Incremental additions repeat_temp Repeat at Different Temperatures measure_quenched->repeat_temp analyze Analyze Data (Stern-Volmer & van't Hoff) measure_quenched->analyze repeat_temp->prep results Determine Binding Constants & Thermodynamic Parameters analyze->results

References

The Quest for Clarity: A Comparative Guide to Acid Red 315 Alternatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research, the pursuit of reliable and efficient methods for protein analysis is paramount. For decades, stains like Acid Red 315 have been utilized for various applications, including the visualization of proteins in electrophoresis and blotting techniques. However, the scientific community continuously seeks alternatives that offer improved sensitivity, reversibility, and compatibility with downstream applications. This guide provides a comprehensive comparison of common alternatives to this compound, namely Ponceau S, Amido Black 10B, and Coomassie Brilliant Blue, with a focus on their performance in protein staining on membranes for researchers, scientists, and drug development professionals.

While direct comparative studies including this compound are limited in the available scientific literature, this guide synthesizes existing data to offer a clear overview of the performance characteristics of its common alternatives.

Performance Comparison of Protein Stains

The choice of a protein stain is often dictated by the specific requirements of an experiment, such as the need for high sensitivity, the ability to reverse the staining for subsequent analysis (e.g., Western blotting), and the desired contrast for imaging. The following table summarizes the key performance indicators of Ponceau S, Amido Black 10B, and Coomassie Brilliant Blue based on available research.

FeaturePonceau SAmido Black 10BCoomassie Brilliant Blue (R-250)
Binding Principle Binds to positive charges of amino acids and non-polar regions of proteins[1].Stains proteins blue-black[1].Interacts with basic and aromatic amino acid residues[2].
Sensitivity ~100-200 ng[1][2].More sensitive than Ponceau S[1].More sensitive than Ponceau S[1].
Reversibility Easily reversible with water washes[1][3].Can be removed, but may interfere with immunodetection[1].Generally considered irreversible; can interfere with downstream analysis[2][3].
Staining Time Rapid (minutes)[2].Fast[4].Longer (at least 45 minutes plus destaining)[2].
Compatibility Compatible with downstream immunodetection[1][3].May interfere with immunodetection[1].Can interfere with antibody binding and mass spectrometry[2].
Primary Application Reversible staining of proteins on transfer membranes to verify transfer efficiency[1][2].Staining of total protein on membranes[1].Staining proteins in gels and on some membranes[2].

Experimental Workflows and Methodologies

The effective use of these protein stains relies on optimized experimental protocols. Below are representative workflows for protein detection on a transfer membrane, such as nitrocellulose or PVDF, following gel electrophoresis.

General Western Blotting and Staining Workflow

The following diagram illustrates a typical workflow for a Western blotting experiment, incorporating a reversible staining step to check for transfer efficiency.

G cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_staining Transfer Verification (Optional) cluster_immunodetection Immunodetection gel_electrophoresis 1. SDS-PAGE electrotransfer 2. Electrotransfer to Membrane gel_electrophoresis->electrotransfer reversible_stain 3. Reversible Staining (e.g., Ponceau S) electrotransfer->reversible_stain destain 4. Destaining reversible_stain->destain blocking 5. Blocking destain->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection secondary_ab->detection

Caption: General workflow for Western blotting with an optional reversible staining step.
Detailed Staining Protocols

The following are generalized protocols for staining proteins on nitrocellulose or PVDF membranes. It is crucial to consult the specific manufacturer's instructions for commercially available staining solutions.

Ponceau S Staining (Reversible)

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid.

  • Staining: After protein transfer, briefly rinse the membrane in deionized water. Incubate the membrane in the Ponceau S staining solution for 1-5 minutes at room temperature with gentle agitation.

  • Destaining: Wash the membrane with several changes of deionized water until the protein bands are clearly visible against a faint background. The stain can be completely removed with further washing.

  • Imaging: Document the stained membrane by scanning or photography.

  • Proceed to Immunodetection: After imaging, continue with the blocking step of the Western blotting protocol.

Amido Black 10B Staining

  • Preparation of Staining Solution: Prepare a solution of 0.1% (w/v) Amido Black 10B in a solution containing 45% (v/v) methanol and 10% (v/v) acetic acid.

  • Staining: After protein transfer, incubate the membrane in the Amido Black 10B staining solution for 1-5 minutes at room temperature with gentle agitation.

  • Destaining: Destain the membrane in a solution of 45% (v/v) methanol and 10% (v/v) acetic acid until the protein bands are clearly visible.

  • Rinsing: Rinse the membrane thoroughly with deionized water.

Coomassie Brilliant Blue R-250 Staining

  • Preparation of Staining Solution: Prepare a solution of 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.

  • Fixation (Optional but Recommended): Incubate the membrane in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 10-15 minutes.

  • Staining: Incubate the membrane in the Coomassie Brilliant Blue staining solution for 5-15 minutes at room temperature with gentle agitation.

  • Destaining: Destain the membrane in a solution of 40% (v/v) methanol and 10% (v/v) acetic acid. This step may require several changes of the destaining solution and can take a significant amount of time.

  • Rinsing: Rinse the membrane with deionized water.

Logical Relationship of Staining Choice to Experimental Goals

The selection of a protein stain is a critical decision that impacts the subsequent steps and the overall outcome of an experiment. The following diagram illustrates the logical considerations when choosing between a reversible and a more permanent staining method.

G cluster_choice cluster_stain_type cluster_outcome start Experimental Goal verify_transfer Verify Protein Transfer Efficiency? start->verify_transfer downstream_analysis Downstream Analysis (e.g., Western Blot)? verify_transfer->downstream_analysis Yes permanent_stain Choose More Permanent Stain (e.g., Coomassie Blue, Amido Black) verify_transfer->permanent_stain No reversible_stain Choose Reversible Stain (e.g., Ponceau S) downstream_analysis->reversible_stain Yes downstream_analysis->permanent_stain No proceed_immunodetection Proceed to Immunodetection reversible_stain->proceed_immunodetection terminal_stain Terminal Staining for Documentation permanent_stain->terminal_stain

Caption: Decision-making workflow for selecting a protein stain.

Conclusion

While this compound has its applications, researchers have a variety of robust alternatives for protein staining, each with distinct advantages. For rapid and reversible verification of protein transfer before immunodetection, Ponceau S is a widely accepted and effective choice. When higher sensitivity is required and reversibility is not a primary concern, Amido Black 10B and Coomassie Brilliant Blue offer enhanced detection, although with potential implications for downstream applications. The selection of the most appropriate stain should be carefully considered based on the specific experimental needs, balancing sensitivity, reversibility, and compatibility with subsequent analytical techniques. As research progresses, the development of novel staining reagents will likely continue to provide scientists with even more powerful tools for protein analysis.

References

Assessing the Reproducibility of Acid Red 315 Staining Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of staining protocols using Acid Red 315, a synthetic azo dye. While primarily utilized in the textile industry, its properties as an acid dye suggest potential applications in histology for staining protein-rich structures. This document outlines a hypothetical experimental protocol to validate its use and compares the factors influencing its reproducibility with established histological acid dyes, Eosin and Acid Fuchsin.

Introduction to this compound and its Histological Potential

This compound is an anionic dye, meaning it carries a negative charge.[1][2] In a histological context, acid dyes are attracted to and bind with cationic (positively charged) components of tissues.[3][4][5] The primary targets for acid dyes are proteins, which are abundant in the cytoplasm, muscle fibers, collagen, and red blood cells.[3][4] Therefore, this compound could theoretically be employed as a counterstain, similar to Eosin in the standard Hematoxylin and Eosin (H&E) stain, to provide contrast to the nuclear staining of hematoxylin.

Experimental Protocol: A Framework for Reproducibility Assessment

As no standardized histological protocol for this compound exists, the following experimental workflow is proposed to assess its staining reproducibility. This protocol is designed to be a starting point for researchers interested in exploring its potential.

I. Reagent Preparation and Quality Control
  • Dye Solution Preparation:

    • Dissolve this compound powder in distilled water to create a stock solution of a specific concentration (e.g., 1% w/v).

    • Prepare working solutions by diluting the stock solution to various concentrations (e.g., 0.1%, 0.5%, 1%).

    • The pH of the staining solution is a critical factor for acid dyes and should be tested and adjusted (e.g., using acetic acid) to a range of acidic pH values (e.g., 4.0, 4.5, 5.0) for optimization.[6]

  • Reagent Quality Control:

    • Document the lot number of the this compound powder.

    • Establish a schedule for preparing fresh staining solutions to avoid degradation.

II. Tissue Preparation
  • Fixation: Use a consistent fixation method and time for all tissue samples. 10% neutral buffered formalin is a standard fixative.

  • Processing and Sectioning:

    • Embed tissues in paraffin wax.

    • Cut sections to a uniform thickness (e.g., 4-5 µm) to ensure consistent dye penetration.

III. Staining Procedure
  • Deparaffinization and Rehydration: Use a standard protocol of xylene and graded alcohols.

  • Nuclear Staining (Hematoxylin): Employ a standardized hematoxylin staining and differentiation protocol.

  • This compound Staining:

    • Immerse slides in the this compound working solution for varying durations (e.g., 30 seconds, 1 minute, 2 minutes) to determine the optimal staining time.

  • Dehydration and Mounting: Use a standard protocol of graded alcohols, xylene, and a permanent mounting medium.

IV. Assessment of Reproducibility
  • Intra-run Reproducibility:

    • Stain multiple sections from the same tissue block in the same staining run.

    • Assess for consistency in color intensity and distribution across the sections.

  • Inter-run Reproducibility:

    • Stain sections from the same tissue block on different days using the same protocol.

    • Compare the staining results to assess day-to-day variability.

  • Inter-operator Reproducibility:

    • Have different technicians perform the staining protocol on sections from the same tissue block.

    • Evaluate the consistency of the results between operators.

  • Quantitative Analysis:

    • Capture digital images of the stained slides under consistent lighting conditions.

    • Use image analysis software to measure the optical density of the stain in specific tissue compartments.[7][8]

Visualization of Experimental Workflow

G Experimental Workflow for Assessing Staining Reproducibility cluster_prep Preparation cluster_stain Staining cluster_assess Assessment cluster_analysis Analysis reagent_prep Reagent Preparation (this compound Solution) staining_protocol Standardized Staining Protocol reagent_prep->staining_protocol tissue_prep Tissue Preparation (Fixation, Sectioning) tissue_prep->staining_protocol intra_run Intra-run Reproducibility staining_protocol->intra_run inter_run Inter-run Reproducibility staining_protocol->inter_run inter_operator Inter-operator Reproducibility staining_protocol->inter_operator qualitative Qualitative Analysis (Microscopic Examination) intra_run->qualitative quantitative Quantitative Analysis (Image Analysis, Optical Density) intra_run->quantitative inter_run->qualitative inter_run->quantitative inter_operator->qualitative inter_operator->quantitative

Caption: Workflow for assessing the reproducibility of a novel staining protocol.

Comparison of Factors Affecting Reproducibility

The reproducibility of any histological stain is multifactorial. The table below compares the key variables influencing the staining outcomes for a hypothetical this compound protocol against the well-established acid dyes, Eosin and Acid Fuchsin.

FactorThis compound (Hypothetical)Eosin (in H&E)Acid Fuchsin (in Trichrome)
Dye Concentration Critical for achieving desired staining intensity and contrast. Needs to be optimized.Standardized concentrations are available, but variations can affect the shade of pink.[9]Precise concentration is crucial for differential staining in methods like Masson's trichrome.[10][11]
Staining Time A key variable to be determined experimentally to avoid under- or over-staining.Can be adjusted to modulate staining intensity.[12]Timing is critical for the sequential steps in trichrome staining to ensure proper differentiation.[13]
pH of Staining Solution Highly influential on the binding of the anionic dye to cationic tissue elements.[6]Typically used in a slightly acidic solution to enhance binding to cytoplasmic proteins.[5]The acidity of the solution (often from picric acid or acetic acid) is essential for its staining mechanism.[11][13]
Fixation The type and duration of fixation will likely impact protein conformation and dye binding.Formalin fixation is standard, but variations can affect eosinophilia.[13]Fixatives like Bouin's solution can enhance the brightness of acid fuchsin staining.[13]
Tissue Section Thickness Uniform thickness is necessary for consistent dye penetration and staining intensity.Thicker sections may retain more eosin, leading to darker staining.Crucial for achieving the correct color balance in trichrome stains.
Differentiation Step A differentiation step (e.g., with a weak acid) might be necessary to remove excess stain.Differentiation in water or alcohol is used to control the final intensity.[12]Differentiation is a key step in trichrome methods to remove the red stain from collagen before applying the counterstain.[13]
Reagent Quality & Freshness Purity of the dye and freshness of the solution will be important for consistent results.Eosin solutions can degrade over time, leading to weaker staining.[7]The stability of the components in the staining solutions is important for reliable results.

Conclusion

While this compound is not a conventional histological stain, its chemical nature as an acid dye suggests its potential for staining cytoplasm and other proteinaceous structures. Establishing a reproducible staining protocol is paramount for its valid application in research and diagnostics. By systematically optimizing and validating the staining parameters as outlined in this guide, and by understanding the factors that influence the reproducibility of similar acid dyes like eosin and acid fuchsin, researchers can rigorously assess the utility of this compound in a histological setting. The principles of standardization and quality control are universal and essential for generating reliable and comparable data in any staining procedure.

References

A Comparative Analysis of Acid Red 315 and Other Metal-Complex Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a range of applications, from textile dyeing to advanced biological imaging. This guide provides a quantitative comparison of Acid Red 315 with other commercially available metal-complex dyes, supported by experimental data and detailed protocols.

This compound is a 1:2 chromium-complex, single azo dye known for its applications in dyeing protein fibers such as wool, silk, and polyamide.[1] Its metal-complex structure contributes to its performance characteristics, particularly its fastness properties. This guide compares the performance of this compound with other metal-complex acid dyes, namely Acid Black 194, Acid Blue 193, Acid Yellow 194, and Acid Red 249, focusing on their light, wash, and rubbing fastness.

Quantitative Performance Comparison

The following tables summarize the fastness properties of this compound and other selected metal-complex dyes on polyamide and wool substrates. The data has been compiled from various technical sources and provides a basis for objective comparison. Fastness is rated on a scale of 1 to 8 for light fastness (where higher is better) and 1 to 5 for other fastness properties (where higher is better).

Table 1: Fastness Properties of Metal-Complex Dyes on Polyamide

DyeC.I. NameLight Fastness (ISO 105-B02)Washing Fastness (Staining)Perspiration Fastness (Staining)Seawater Fastness (Staining)
This compoundThis compound6-74-54-55
Acid Red 249Acid Red 249Not Specified33Not Specified
Acid Yellow 194Acid Yellow 1945-64-54-54
Acid Black 194Acid Black 19453-44-5Not Specified

Data compiled from multiple sources.[1][2]

Table 2: Fastness Properties of Metal-Complex Dyes on Wool

DyeC.I. NameLight Fastness (ISO 105-B02)Soaping Fastness (Fading)Perspiration FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Acid Red 249Acid Red 249434Not SpecifiedNot Specified
Acid Blue 193Acid Blue 1936-73-45Not SpecifiedNot Specified
Acid Black 194Acid Black 19474-55Not SpecifiedNot Specified
Acid Yellow 194Acid Yellow 194Good-Very GoodNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on internationally recognized standards.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight.

  • Sample Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Exposure: The specimen is exposed to a xenon arc lamp under specified conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with unexposed material and with a set of blue wool references with known lightfastness ratings (1-8). The light fastness is rated on this scale, with 8 being the highest resistance to fading.

Washing Fastness Testing (ISO 105-C06)

This method assesses the resistance of the color of textiles to washing.

  • Sample Preparation: A dyed specimen is stitched between two undyed fabrics (one of the same kind and one of a different specified kind).

  • Washing Procedure: The composite specimen is subjected to washing in a soap or soap and soda solution in a suitable apparatus (e.g., a Launder-Ometer) for a specified time and temperature. Stainless steel balls are added to provide mechanical action.

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using the grey scale for color change and staining, respectively (rated from 1 to 5).[7][8]

Rubbing Fastness Testing (ISO 105-X12)

This test evaluates the resistance of the color of a textile to rubbing off and staining other materials.

  • Sample Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton cloth is fixed to the rubbing finger of the crockmeter and rubbed against the test specimen for a specified number of cycles under a defined pressure. This is performed under both dry and wet conditions.

  • Evaluation: The degree of staining on the white rubbing cloth is assessed using the grey scale for staining (rated from 1 to 5).[9][10]

Application in Biological Research: A Workflow for Studying Protein-Protein Interactions

Recent research has highlighted the potential of metal-complex dyes, including this compound, as fluorescent probes to study complex biological processes such as protein-protein interactions.[11] The following workflow outlines a general procedure for monitoring pH-dependent protein conformational changes using a fluorescent dye.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution (e.g., Mucin) e1 Mix Protein and Dye Solutions p1->e1 p2 Prepare Fluorescent Dye Solution (e.g., this compound) p2->e1 p3 Prepare Buffer Solutions (Varying pH) e3 Adjust pH with Buffers p3->e3 e2 Incubate for Binding e1->e2 e2->e3 e4 Measure Fluorescence Spectra e3->e4 a1 Plot Fluorescence Intensity vs. pH e4->a1 a2 Analyze Spectral Shifts e4->a2 a3 Determine Conformational Changes a1->a3 a2->a3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.